Technical Documentation Center

Z-Tyr-Leu-OH Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Z-Tyr-Leu-OH
  • CAS: 35971-70-1

Core Science & Biosynthesis

Foundational

Technical Deep Dive: Z-Tyr-Leu-OH – Structural Analysis, Synthesis, and Bio-Application

[1] Executive Summary Z-Tyr-Leu-OH (N-Benzyloxycarbonyl-L-tyrosyl-L-leucine) is a protected dipeptide derivative widely utilized as a model substrate in enzymatic kinetics (specifically for metalloproteases like Thermoly...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Z-Tyr-Leu-OH (N-Benzyloxycarbonyl-L-tyrosyl-L-leucine) is a protected dipeptide derivative widely utilized as a model substrate in enzymatic kinetics (specifically for metalloproteases like Thermolysin) and as a robust intermediate in peptide synthesis.[1] Its structural integrity relies on the Carbobenzyloxy (Z) protecting group, which confers stability against racemization during coupling while maintaining hydrophobicity essential for enzyme active-site recognition.[1]

This technical guide deconstructs the molecular architecture of Z-Tyr-Leu-OH, provides a field-validated synthesis protocol using the Mixed Anhydride method (prioritizing chiral purity), and analyzes its mechanistic role in proteolytic cleavage studies.[1]

Part 1: Molecular Architecture & Physicochemical Properties

Structural Composition

The molecule is composed of three distinct functional modules covalently linked to ensure specific steric and electronic properties:

  • N-Terminal Protection (Z-Group): A benzyl carbamate moiety (

    
    ).[1] It protects the amine of Tyrosine, preventing unwanted nucleophilic attacks and enhancing the molecule's lipophilicity, which is critical for binding to hydrophobic pockets (S1 subsites) of proteases.
    
  • P1 Residue (L-Tyrosine): Provides an aromatic phenol side chain.[1] In enzymatic assays, this residue typically occupies the S1 position of the enzyme.

  • P1' Residue (L-Leucine): A hydrophobic isobutyl side chain at the C-terminus (free acid).[1] This residue directs specificity toward the S1' subsite of metalloproteases.[1]

Physicochemical Constants
PropertyValueNotes
IUPAC Name (2S)-2-[[(2S)-2-(benzyloxycarbonylamino)-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoic acidStereochemistry is L,L
CAS Number 35971-70-1Specific to Z-Tyr-Leu-OH
Molecular Formula

Molecular Weight 428.48 g/mol
Solubility Soluble in DMF, DMSO, MeOH; Sparingly soluble in

Hydrophobic Z-group limits aqueous solubility
pKa (approx)

-COOH: ~3.6; Phenolic-OH: ~10.1
Structural Connectivity Diagram

The following diagram illustrates the functional connectivity and pharmacophore nodes of the molecule.

Z_Tyr_Leu_Structure cluster_cleavage Thermolysin Cleavage Site Z_Group Z-Group (Hydrophobic/Protective) Peptide_Bond_1 Carbamate Linker (-O-CO-NH-) Z_Group->Peptide_Bond_1 Protects N-term Tyr_Core L-Tyrosine Core (P1 Site) Peptide_Bond_1->Tyr_Core Phenol Phenolic -OH (H-Bond Donor) Tyr_Core->Phenol Side Chain Peptide_Bond_2 Peptide Bond (-CO-NH-) Tyr_Core->Peptide_Bond_2 Leu_Core L-Leucine Core (P1' Site) Peptide_Bond_2->Leu_Core Scissile Bond Isobutyl Isobutyl Side Chain (Hydrophobic) Leu_Core->Isobutyl Side Chain COOH C-Terminal COOH (Acidic) Leu_Core->COOH

Figure 1: Functional connectivity of Z-Tyr-Leu-OH highlighting the scissile bond targeted by proteases.[1]

Part 2: Synthetic Methodology (Field-Proven Protocol)

Strategic Selection: Mixed Anhydride Coupling

While carbodiimides (DCC/EDC) are common, the Mixed Anhydride Method (using Isobutyl Chloroformate) is selected here for the coupling of Z-Tyr-OH and H-Leu-OR.[1]

  • Why? It minimizes racemization of the Tyrosine residue (a risk with activated esters of urethane-protected amino acids) and allows for rapid reaction at low temperatures.[1]

  • Route: Z-Tyr-OH + H-Leu-OMe

    
     Z-Tyr-Leu-OMe 
    
    
    
    Z-Tyr-Leu-OH.
  • Note: We use the Methyl Ester (OMe) for Leucine because the Z-group is stable to the basic conditions required for saponification (LiOH), whereas it is removed by catalytic hydrogenation (which would be needed for Benzyl esters).[1]

Step-by-Step Protocol
Phase A: Coupling (Formation of Z-Tyr-Leu-OMe)[1]
  • Activation: Dissolve Z-Tyr-OH (1.0 eq) in anhydrous THF/DMF under

    
    . Cool to -15°C  (Critical: prevents urethane byproduct formation).[1]
    
  • Base Addition: Add N-Methylmorpholine (NMM) (1.0 eq).[1]

  • Anhydride Formation: Dropwise add Isobutyl Chloroformate (IBCF) (1.0 eq).[1] Stir for 15 min at -15°C. Validation: White precipitate of NMM·HCl forms.

  • Coupling: Add H-Leu-OMe·HCl (1.1 eq) pre-neutralized with NMM (1.1 eq) in DMF.

  • Reaction: Stir 1h at -15°C, then allow to warm to Room Temperature (RT) overnight.

  • Workup: Evaporate solvent. Dissolve residue in EtOAc. Wash sequentially with:

    • 
       (removes unreacted amine).[1]
      
    • 
       (removes unreacted acid).[1]
      
    • Brine.[1][2]

  • Result: Z-Tyr-Leu-OMe (Oil or solid).[1][3]

Phase B: Saponification (Deprotection to Z-Tyr-Leu-OH)[1]
  • Hydrolysis: Dissolve Z-Tyr-Leu-OMe in MeOH/Dioxane (1:1) .

  • Reagent: Add 1M LiOH (2.0 eq) at 0°C. Stir at RT for 2-4 hours. Validation: Monitor TLC (disappearance of ester spot).

  • Acidification: Neutralize with

    
     to pH ~2-3.
    
  • Isolation: Extract with EtOAc, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from EtOAc/Hexane.

Synthesis Workflow Diagram

Synthesis_Protocol Start1 Z-Tyr-OH Reagent1 IBCF / NMM (-15°C) Start1->Reagent1 Start2 H-Leu-OMe·HCl MixedAnhydride Mixed Anhydride Intermediate Reagent1->MixedAnhydride Activation Dipeptide_Ester Z-Tyr-Leu-OMe (Protected Dipeptide) MixedAnhydride->Dipeptide_Ester + Start2 Saponification LiOH / MeOH (Saponification) Dipeptide_Ester->Saponification Acidification HCl (pH 2) (Precipitation) Saponification->Acidification FinalProduct Z-Tyr-Leu-OH (Target) Acidification->FinalProduct Yields Free Acid

Figure 2: Synthetic route via Mixed Anhydride coupling and saponification.[1][4]

Part 3: Biological Utility & Enzymatic Interaction

Thermolysin Substrate Specificity

Z-Tyr-Leu-OH is a classic substrate for Thermolysin (EC 3.4.24.27), a thermostable neutral metalloproteinase.[1]

  • Mechanism: Thermolysin contains a Zinc ion (

    
    ) in the active site.[1] It preferentially cleaves peptide bonds at the N-terminal side of hydrophobic residues (like Leucine, Phenylalanine).[1]
    
  • Binding Mode:

    • S1 Subsite: Accommodates the Z-Tyr moiety.[1] The Z-group provides hydrophobic bulk that mimics a preceding peptide chain, while the Tyr phenol can interact via hydrogen bonding.[1]

    • S1' Subsite: The deep hydrophobic pocket of Thermolysin specifically recognizes the bulky isobutyl side chain of the Leucine (P1') residue.

    • Cleavage: The Scissile bond is the amide bond between Tyr and Leu (

      
      ).[1]
      
Kinetic Analysis Workflow

Researchers use Z-Tyr-Leu-OH to determine the


 of protease variants.[1]
  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 10 mM

    
     (Ca is essential for Thermolysin stability).
    
  • Detection: Hydrolysis is monitored by HPLC (separation of Z-Tyr-OH and H-Leu-OH) or spectrophotometrically if using a chromogenic analog.[1]

  • Data Processing: Initial rates (

    
    ) are plotted against substrate concentration 
    
    
    
    to fit the Michaelis-Menten equation.[1]
Enzyme-Substrate Interaction Diagram[1]

Enzyme_Interaction Enzyme Thermolysin Active Site Zn Zn2+ Ion (Catalytic) Enzyme->Zn Pocket_S1 S1 Subsite (Hydrophobic/Surface) Enzyme->Pocket_S1 Pocket_S1_Prime S1' Subsite (Deep Hydrophobic) Enzyme->Pocket_S1_Prime Glu143 Glu143 (General Base) Enzyme->Glu143 Scissile_Bond Scissile Bond (-CO-NH-) Zn->Scissile_Bond Polarizes Carbonyl Glu143->Scissile_Bond Activates Water Substrate_Z_Tyr Z-Tyr Moiety (P1) Substrate_Z_Tyr->Pocket_S1 Binding Substrate_Leu Leu Moiety (P1') Substrate_Leu->Pocket_S1_Prime Specificity Determinant

Figure 3: Mechanistic interaction of Z-Tyr-Leu-OH within the Thermolysin active site.[1]

Part 4: Analytical Characterization

To validate the identity of Z-Tyr-Leu-OH, the following spectral signatures must be confirmed.

Proton NMR ( -NMR, 400 MHz, DMSO- )
Shift (

ppm)
MultiplicityIntegrationAssignment
12.5 Broad s1HCOOH (Carboxylic acid)
9.2 s1HTyr-OH (Phenolic)
8.1 d1HLeu-NH (Amide)
7.3 - 7.4 m5HZ-Group (Aromatic protons)
7.0 / 6.6 d / d2H / 2HTyr (Aromatic AA'BB' system)
5.0 s2HZ-Group (

-Benzyl)
4.3 - 4.5 m2H

-CH (Tyr and Leu)
0.8 - 0.9 dd6HLeu (

isopropyl)
Mass Spectrometry (ESI-MS)[1]
  • Positive Mode (

    
    ):  Calculated 429.2; Observed ~429.2.[1]
    
  • Negative Mode (

    
    ):  Calculated 427.2; Observed ~427.2.[1]
    
  • Fragmentation: Loss of Z-group (

    
    ) or cleavage of peptide bond (
    
    
    
    ion for Leu) may be observed in MS/MS.[1]

References

  • Sigma-Aldrich. Z-Tyr-OH Product Specification & CAS 1164-16-5.[1] Retrieved from [1]

  • ChemicalBook. Z-Tyr-Leu-OH CAS#: 35971-70-1 Properties and Suppliers. Retrieved from [1]

  • Inouye, K., et al. (2001). Novel kinetic analysis of enzymatic dipeptide synthesis: effect of pH and substrates on thermolysin catalysis. Journal of Peptide Science. Retrieved from

  • PubChem. L-Tyrosyl-L-leucine (Tyr-Leu) Compound Summary. (Precursor reference). Retrieved from [1][3]

  • Morgan, G., et al. Kinetics of hydrolysis of dansyl peptide substrates by thermolysin. (Methodology reference). Retrieved from

Sources

Exploratory

An In-Depth Technical Guide to Z-Tyr-Leu-OH: Chemical Properties and Synthesis

This guide provides a comprehensive technical overview of N-Carbobenzyloxy-L-tyrosyl-L-leucine (Z-Tyr-Leu-OH), a protected dipeptide of significant interest in peptide chemistry and drug development. We will delve into i...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of N-Carbobenzyloxy-L-tyrosyl-L-leucine (Z-Tyr-Leu-OH), a protected dipeptide of significant interest in peptide chemistry and drug development. We will delve into its core chemical properties, explore the strategic considerations for its synthesis, and provide a detailed, field-proven protocol for its preparation. This document is intended for researchers, scientists, and professionals in the field of drug development who require a deep, practical understanding of this compound.

Introduction to Z-Tyr-Leu-OH

Z-Tyr-Leu-OH is a dipeptide composed of L-tyrosine and L-leucine. The N-terminus of the tyrosine residue is protected by a benzyloxycarbonyl (also known as Carbobenzyloxy or Z) group. This protecting group is crucial in peptide synthesis as it prevents the amino group of tyrosine from participating in unwanted side reactions during the formation of the peptide bond with leucine. The Tyr-Leu sequence itself is found in various biologically active peptides and serves as a valuable building block in the synthesis of more complex peptide-based therapeutics.

Physicochemical Properties

A thorough understanding of the physicochemical properties of Z-Tyr-Leu-OH is fundamental for its handling, purification, and characterization.

Chemical Structure

The structure of Z-Tyr-Leu-OH features the tyrosine and leucine residues linked by an amide bond. The N-terminus of tyrosine is capped with the Z-group, and the C-terminus of leucine possesses a free carboxylic acid.

Caption: Chemical Structure of Z-Tyr-Leu-OH.

Quantitative Data

The key physicochemical properties of the constituent amino acids, Z-Tyrosine and Z-Leucine, are summarized below. The properties of the final dipeptide, Z-Tyr-Leu-OH, are an amalgamation of these, with a higher molecular weight and distinct solubility profile.

PropertyZ-Tyr-OHZ-Leu-OHTyr-Leu (unprotected)
Molecular Formula C₁₇H₁₇NO₅[1]C₁₄H₁₉NO₄[2][3]C₁₅H₂₂N₂O₄[4]
Molecular Weight 315.32 g/mol [1]265.30 g/mol [3]294.35 g/mol [4]
Melting Point 57-60 °C[5]Not applicable (viscous liquid)[6]Not available
Solubility Soluble in acetic acidSoluble in Chloroform, DMSO, Methanol. Not miscible in water.[2][6]Water solubility: 0.31 g/L[7]
Appearance White to off-white powderYellow clear oil[2] or weak solid[6]Solid

Note: Data for the final Z-Tyr-Leu-OH product can vary based on purity and crystalline form.

Synthesis of Z-Tyr-Leu-OH: A Strategic Approach

The synthesis of Z-Tyr-Leu-OH is a classic example of solution-phase peptide synthesis. The overall strategy involves the activation of the carboxyl group of Z-Tyr-OH and its subsequent coupling with the amino group of L-Leucine.

Core Principles and Causality

1. N-Terminal Protection: The primary strategic choice is the protection of the N-terminal amino group of tyrosine. The Carbobenzyloxy (Z) group is employed for this purpose. Its key advantages include its stability under the conditions of peptide bond formation and its relatively straightforward removal by methods such as catalytic hydrogenation or acidolysis, which do not affect the newly formed peptide bond.[8]

2. Carboxyl Group Activation: For the peptide bond to form, the carboxylic acid of Z-Tyr-OH must be converted into a more reactive species.[9][10][11] This is achieved using a "coupling reagent." A common and effective choice is a carbodiimide, such as Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC). These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.

3. Suppression of Racemization: A significant risk during carboxyl activation is the racemization of the chiral center of the amino acid. To mitigate this, an additive like 1-Hydroxybenzotriazole (HOBt) is almost always used in conjunction with the carbodiimide.[12] HOBt traps the O-acylisourea intermediate to form a less reactive but still potent HOBt-active ester. This ester reacts cleanly with the amine component (L-Leucine) with minimal racemization.[12]

Synthetic Workflow

The synthesis can be visualized as a multi-step process, starting from the protected tyrosine and free leucine.

Synthesis_Workflow Z_Tyr Z-Tyr-OH Activation Activation of Z-Tyr-OH (Formation of active ester) Z_Tyr->Activation Leu L-Leu-OH Reaction Nucleophilic Attack by L-Leucine Leu->Reaction Coupling Coupling Reagent (e.g., DCC/HOBt) Coupling->Activation Activation->Reaction Product_Crude Crude Z-Tyr-Leu-OH Reaction->Product_Crude Workup Aqueous Work-up (Acid/Base Washes) Product_Crude->Workup Purification Purification (Recrystallization) Workup->Purification Product_Pure Pure Z-Tyr-Leu-OH Purification->Product_Pure

Caption: General workflow for the synthesis of Z-Tyr-Leu-OH.

Experimental Protocol: A Self-Validating System

This protocol describes a robust method for the synthesis of Z-Tyr-Leu-OH. Each step includes a rationale to ensure the process is self-validating and reproducible.

Materials:

  • N-Carbobenzyloxy-L-tyrosine (Z-Tyr-OH)

  • L-Leucine

  • Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution of Reactants (Time: ~15 mins):

    • In a round-bottom flask, dissolve Z-Tyr-OH (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DMF.

    • Rationale: HOBt is added first to be readily available to trap the reactive intermediate, minimizing side reactions and racemization.[12] DMF is an excellent polar aprotic solvent for dissolving the reactants.

    • In a separate flask, prepare a solution or suspension of L-Leucine (1.1 equivalents) in DMF. A base like N-methylmorpholine (NMM) or Diisopropylethylamine (DIEA) (1.1 equivalents) may be needed to neutralize the leucine if it's in a hydrochloride salt form and to facilitate the reaction.

  • Activation of Z-Tyr-OH (Time: ~30 mins at 0°C):

    • Cool the Z-Tyr-OH/HOBt solution to 0°C in an ice bath.

    • Add a solution of DCC (1.1 equivalents) in DMF dropwise to the cooled solution while stirring.

    • A white precipitate of dicyclohexylurea (DCU) will begin to form.

    • Rationale: Performing the activation at 0°C slows down the reaction rate, further suppressing potential side reactions, including the formation of N-acylurea byproducts.

  • Coupling Reaction (Time: 2-4 hours at 0°C, then overnight at room temperature):

    • To the activated mixture, add the L-Leucine solution dropwise at 0°C.

    • Allow the reaction to stir at 0°C for 2-4 hours, then let it warm to room temperature and stir overnight.

    • Rationale: The slow addition of the amine component ensures it reacts preferentially with the HOBt-active ester. The extended reaction time allows the coupling to proceed to completion.

  • Work-up and Extraction (Time: ~1-2 hours):

    • Filter off the precipitated DCU. Wash the filter cake with a small amount of DMF or EtOAc.

    • Rationale: DCU is largely insoluble in many organic solvents, allowing for its removal by simple filtration.

    • Transfer the filtrate to a separatory funnel and dilute with a significant volume of EtOAc.

    • Wash the organic layer sequentially with:

      • 1 M HCl (2-3 times) to remove any unreacted amine and base.

      • Saturated NaHCO₃ solution (2-3 times) to remove unreacted Z-Tyr-OH and HOBt.

      • Brine (1 time) to remove residual water.

    • Rationale: This series of aqueous washes is a self-validating purification step. Each wash is designed to remove specific impurities based on their acid-base properties, leaving the desired protected dipeptide in the organic phase.[13]

  • Drying and Concentration (Time: ~30 mins):

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter to remove the drying agent.

    • Concentrate the filtrate under reduced pressure (rotary evaporation) to obtain the crude Z-Tyr-Leu-OH, which may be a solid or a thick oil.

    • Rationale: Complete removal of the solvent is necessary before purification.

  • Purification (Time: Variable):

    • The crude product is typically purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes or chloroform/ether.

    • Rationale: Recrystallization is an effective method for purifying solid organic compounds, yielding a product of high purity.

Characterization and Quality Control

To confirm the identity and purity of the synthesized Z-Tyr-Leu-OH, a combination of analytical techniques should be employed:

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.[14][15][16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure and the absence of significant impurities.[14]

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the amide and carbonyl groups.[17]

Conclusion

The synthesis of Z-Tyr-Leu-OH is a well-established process that relies on fundamental principles of peptide chemistry. By carefully selecting protecting groups and coupling reagents, and by employing a rigorous, self-validating work-up and purification protocol, researchers can reliably obtain this valuable dipeptide building block in high yield and purity. This guide provides the necessary technical depth and practical insights for scientists to successfully incorporate the synthesis of Z-Tyr-Leu-OH into their research and development workflows.

References

  • Showing Compound Tyrosyl-Leucine (FDB098231) - FooDB. (2020, April 3). Retrieved February 3, 2026, from [Link]

  • N-Carbobenzyloxy-L-leucine - ChemBK. (2024, April 9). Retrieved February 3, 2026, from [Link]

  • Retatrutide (LY3437943), 99.4% purity peptide - NovoPro Bioscience Inc. (n.d.). Retrieved February 3, 2026, from [Link]

  • Synthesis of Peptides. (n.d.). Retrieved February 3, 2026, from [Link]

  • N-benzyloxycarbonyl-l-tyrosine | C17H17NO5 | CID 712438 - PubChem - NIH. (n.d.). Retrieved February 3, 2026, from [Link]

  • Leucylleucyltyrosine | C21H33N3O5 | CID 88513 - PubChem - NIH. (n.d.). Retrieved February 3, 2026, from [Link]

  • Rapid mass spectrometric analysis of 15N-Leu incorporation fidelity during preparation of specifically labeled NMR samples - PubMed. (n.d.). Retrieved February 3, 2026, from [Link]

  • L-Tyrosyl-L-leucine | C15H22N2O4 | CID 87071 - PubChem - NIH. (n.d.). Retrieved February 3, 2026, from [Link]

  • Peptide Synthesis - Bio-protocol. (n.d.). Retrieved February 3, 2026, from [Link]

  • Coupling Reagents - Aapptec Peptides. (n.d.). Retrieved February 3, 2026, from [Link]

  • Peptide Coupling Reagents, More than a Letter Soup. (2011, August 26). Retrieved February 3, 2026, from [Link]

  • Organic Syntheses Procedure. (n.d.). Retrieved February 3, 2026, from [Link]

  • US3609164A - Process for preparing {11 -butoxycarbonyl compounds - Google Patents. (n.d.).
  • (PDF) Identification of isomeric spin adducts of Leu-Tyr and Tyr-Leu free radicals using liquid chromatography-tandem mass spectrometry - ResearchGate. (2025, August 7). Retrieved February 3, 2026, from [Link]

  • Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis - YouTube. (2024, April 29). Retrieved February 3, 2026, from [Link]

  • What is coupling reagents in peptide synthesis? - ResearchGate. (2025, November 23). Retrieved February 3, 2026, from [Link]

  • N-Carbobenzyloxy-L-leucine(CAS# 2018-66-8 ) - Angene Chemical. (n.d.). Retrieved February 3, 2026, from [Link]

  • Supporting Information - ScienceOpen. (n.d.). Retrieved February 3, 2026, from [Link]

  • Reactivity of Tyr-Leu and Leu-Tyr dipeptides: identification of oxidation products by liquid chromatography-tandem mass spectrometry - PubMed. (n.d.). Retrieved February 3, 2026, from [Link]

  • Analytical methods for obtaining HOS information from protein therapeutics. (2019, July 1). Retrieved February 3, 2026, from [Link]

Sources

Foundational

Technical Whitepaper: Pharmacodynamics and Therapeutic Potential of the Tyr-Leu (YL) Dipeptide

Executive Summary The dipeptide Tyrosyl-Leucine (Tyr-Leu or YL) represents a high-value bioactive motif found within the sequences of major food proteins, particularly bovine -casein and soybean -conglycinin. Unlike gene...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The dipeptide Tyrosyl-Leucine (Tyr-Leu or YL) represents a high-value bioactive motif found within the sequences of major food proteins, particularly bovine


-casein and soybean 

-conglycinin. Unlike generic nutritional peptides, YL exhibits specific, potent pharmacological activities that bridge metabolic regulation and neuropsychopharmacology.

This technical guide delineates the three primary pillars of YL bioactivity: (1) Neuroactive Modulation (anxiolytic and antidepressant effects via monoaminergic and GABAergic systems), (2) Antioxidant Protection (phenolic radical scavenging), and (3) Cardiovascular Regulation (ACE inhibition). We provide a rigorous analysis of its pharmacokinetics (ADME), specifically its transport via PepT1 and blood-brain barrier (BBB) permeability, alongside validated experimental protocols for its study.

Section 1: Physicochemical Profile & Synthesis

Structural Properties[1]
  • Sequence: L-Tyrosyl-L-Leucine

  • Molecular Weight: 294.35 g/mol

  • Physicochemical Character: Amphiphilic.

    • N-terminal Tyrosine: Provides an aromatic phenolic group responsible for antioxidant capacity and receptor affinity (

      
      -
      
      
      
      stacking interactions).
    • C-terminal Leucine: Provides a hydrophobic isobutyl side chain, essential for blood-brain barrier (BBB) penetration and hydrophobic pocket binding in enzymes like ACE.

Synthesis & Production

While YL can be synthesized via standard solid-phase peptide synthesis (SPPS) using Fmoc chemistry, industrial and research-grade production often utilizes enzymatic hydrolysis of food proteins to yield "nature-identical" bioactives.

Causality in Method Selection:

  • SPPS is chosen for pharmacological assays requiring >98% purity to rule out confounding effects from matrix impurities.

  • Enzymatic Hydrolysis is chosen for nutraceutical development to validate bioavailability from dietary sources (e.g., fermented dairy).

Section 2: Pharmacokinetics (ADME)

The therapeutic viability of YL hinges on its ability to survive gastric digestion and cross biological membranes.

Intestinal Absorption (PepT1)

Unlike free amino acids, YL is transported intact across the intestinal epithelium primarily via the Peptide Transporter 1 (PepT1/SLC15A1) .

  • Mechanism: Proton-coupled active transport (

    
    -gradient dependent).
    
  • Significance: This transport mechanism allows YL to achieve higher peak plasma concentrations (Cmax) more rapidly than its constituent amino acids administered individually.

Blood-Brain Barrier (BBB) Permeability

YL is orally active in behavioral models (Elevated Plus Maze, Forced Swim Test), which necessitates CNS penetration.

  • Transport Route: The hydrophobic Leucine residue facilitates interaction with the L-system transporter (LAT1) or passive diffusion across the endothelial cells of the BBB, although peptide-specific transporters at the BBB are also implicated.

Section 3: Primary Mechanisms of Action

Neuroactive Properties (Anxiolytic & Antidepressant)

The most distinct biological activity of YL is its potent psychotropic effect, comparable to diazepam in murine models, but without the side effect profile (e.g., muscle relaxation) typical of benzodiazepines.

Receptor Pharmacology: YL does not bind directly to the orthosteric sites of neuroreceptors. Instead, it acts as a modulator that activates downstream signaling via a cascade involving:

  • Serotonin 5-HT

    
     Receptors:  The primary initiator.
    
  • Dopamine D

    
     Receptors:  Downstream activation.
    
  • GABA

    
     Receptors:  The final effector causing anxiolysis.
    

Evidence of Causality: The anxiolytic effect is abolished by specific antagonists: WAY100135 (5-HT


 antagonist), SCH23390 (D

antagonist), and bicuculline (GABA

antagonist).[1]

Neurogenesis: Chronic administration of YL increases BrdU+ cells and Doublecortin (DCX) expression in the dentate gyrus, indicating enhanced hippocampal neurogenesis.[2]

Antioxidant Activity

The N-terminal Tyrosine residue acts as a hydrogen donor.[3][4]

  • Mechanism: The phenolic hydroxyl group donates a hydrogen atom to reactive oxygen species (ROS), stabilizing the radical via resonance delocalization across the aromatic ring.

  • Structure-Activity Relationship (SAR): Dipeptides with N-terminal Tyr (Tyr-X) generally show higher radical scavenging activity than C-terminal Tyr (X-Tyr) or free Tyrosine, likely due to the electronic influence of the peptide bond on the phenolic ring's oxidation potential.

ACE Inhibition (Cardiovascular)

YL acts as a competitive inhibitor of Angiotensin-Converting Enzyme (ACE).

  • Mechanism: The C-terminal Leucine fits into the hydrophobic S1' subsite of ACE, while the Tyrosine coordinates with the Zinc ion (

    
    ) in the active site, preventing the conversion of Angiotensin I to the vasoconstrictor Angiotensin II.
    

Section 4: Visualization of Mechanisms

Diagram 1: Neuroactive Signaling Pathway

This diagram illustrates the cascade established by Mizushige et al., showing how YL triggers anxiolytic effects through a multi-receptor relay.

YL_Neuro_Pathway YL Tyr-Leu (YL) Dipeptide HT1A 5-HT1A Receptor YL->HT1A Activates D1 Dopamine D1 Receptor HT1A->D1 Signaling Cascade cFos c-Fos Expression (Hippocampus) HT1A->cFos Upregulates GABA GABA-A Receptor D1->GABA Modulates Effect Anxiolytic & Antidepressant Effect GABA->Effect Induces Neuro Neurogenesis (Dentate Gyrus) cFos->Neuro Promotes Neuro->Effect Long-term

Caption: Proposed pharmacological cascade of Tyr-Leu. The peptide initiates activity via 5-HT1A, subsequently recruiting D1 and GABA-A systems.[5]

Diagram 2: Experimental Workflow for Bioactivity Validation

A standardized workflow for isolating YL from casein and testing its bioactivity.

YL_Workflow cluster_extraction Extraction Phase cluster_assay Validation Phase Casein Bovine Alpha-S Casein Digest Pepsin/Pancreatin Digestion (37°C, pH 2.0/7.5) Casein->Digest Purify HPLC Fractionation (ODS Column) Digest->Purify Identify LC-MS/MS Identification (m/z 295) Purify->Identify InVivo In Vivo: Elevated Plus Maze (Mice, 0.3 mg/kg p.o.) Identify->InVivo Bioassay 1 InVitro In Vitro: ACE Inhibition (HHL Substrate Assay) Identify->InVitro Bioassay 2

Caption: Step-by-step workflow for the isolation of Tyr-Leu from casein and subsequent biological validation.

Section 5: Experimental Protocols

Protocol: Enzymatic Production of Tyr-Leu from Casein

Objective: To isolate bioactive YL from a food matrix, simulating gastrointestinal digestion.

  • Substrate Preparation: Dissolve bovine

    
    -casein (10 mg/mL) in distilled water.
    
  • Gastric Phase Simulation:

    • Adjust pH to 2.0 using 1.0 M HCl.

    • Add Pepsin (E:S ratio 1:100 w/w).

    • Incubate at 37°C for 3 hours with continuous shaking.

  • Intestinal Phase Simulation:

    • Adjust pH to 7.5 using 1.0 M NaOH.

    • Add Pancreatin (E:S ratio 1:50 w/w).

    • Incubate at 37°C for 5 hours.

  • Termination: Boil at 95°C for 10 minutes to inactivate enzymes.

  • Purification:

    • Centrifuge (10,000 x g, 20 min) to remove insoluble debris.

    • Supernatant is fractionated via RP-HPLC (C18 column) using a linear gradient of Acetonitrile (0-40%) with 0.1% TFA.

    • Collect fraction corresponding to synthetic YL standard retention time.

Protocol: In Vitro ACE Inhibition Assay

Objective: Quantify cardiovascular potential.

  • Reagents:

    • Substrate: Hippuryl-His-Leu (HHL), 5 mM in borate buffer (pH 8.3).

    • Enzyme: Rabbit Lung ACE (0.1 U/mL).[6]

  • Reaction:

    • Mix 50

      
      L of YL sample (various concentrations) with 150 
      
      
      
      L HHL.
    • Initiate with 50

      
      L ACE solution.
      
    • Incubate at 37°C for 30 minutes.

  • Termination: Add 250

    
    L 1.0 M HCl.
    
  • Extraction: Add 1.5 mL Ethyl Acetate to extract the product (Hippuric Acid).[7] Vortex and centrifuge.

  • Quantification: Evaporate ethyl acetate layer, redissolve residue in water, and measure Absorbance at 228 nm.

  • Calculation: % Inhibition =

    
    .
    

Section 6: Data Summary

BioactivityTarget SystemEffective Dose / ConcentrationMechanismReference
Anxiolytic CNS (Limbic System)0.3 - 1.0 mg/kg (p.o. mice)5-HT

, D

, GABA

activation
[1], [2]
Antidepressant CNS (Hippocampus)0.3 - 3.0 mg/kg (p.o.[8] mice)Neurogenesis, HPA axis suppression[1]
ACE Inhibition CardiovascularIC

~5-20

M (estimated)
Competitive inhibition (Zn

binding)
[3]
Antioxidant Systemic / CellularVariable (Assay dependent)Radical Scavenging (Phenolic H-donor)[4]

References

  • Dipeptide tyrosyl-leucine exhibits antidepressant-like activity in mice. Source: Scientific Reports (Nature), 2020. URL:[Link]

  • Dipeptide Tyr-Leu (YL) exhibits anxiolytic-like activity after oral administration via activating serotonin 5-HT1A, dopamine D1 and GABAA receptors in mice. Source:[1][5][8][9] FEBS Letters, 2010. URL:[Link]8]

  • Characterization of Tyr-Leu-Gly, a novel anxiolytic-like peptide released from bovine αS-casein. Source: The FASEB Journal, 2013. URL:[Link]

  • Structure–activity relationship of antioxidant dipeptides: Dominant role of Tyr, Trp, Cys and Met residues. Source:[4] Journal of the Science of Food and Agriculture, 2010. URL:[Link]

Sources

Exploratory

A Technical Guide to the Role of Z-Tyr-Leu-OH in Neuropeptide Research

Introduction: Unraveling the Neuropeptide Landscape with Precision Tools Neuropeptides represent a diverse class of signaling molecules that orchestrate a vast array of physiological processes, from neurotransmission and...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unraveling the Neuropeptide Landscape with Precision Tools

Neuropeptides represent a diverse class of signaling molecules that orchestrate a vast array of physiological processes, from neurotransmission and hormonal regulation to behavior and metabolism.[1][2] Their precise control is paramount for homeostasis, and dysregulation is often implicated in a multitude of pathological conditions. The lifecycle of a neuropeptide, from its synthesis as a larger precursor protein to its eventual degradation, is a tightly regulated process mediated by a cascade of specific proteases. Understanding the activity of these enzymes is therefore fundamental to deciphering neuropeptide function and developing novel therapeutic interventions.

This technical guide delves into the core utility of N-α-Cbz-L-Tyrosyl-L-Leucine (Z-Tyr-Leu-OH), a synthetic dipeptide that has become an invaluable tool for researchers in the field of neuropeptide research. Its specific chemical structure makes it an ideal substrate for a key class of neuropeptide-processing enzymes, the carboxypeptidases. By employing Z-Tyr-Leu-OH in precisely designed assays, scientists can probe the activity of these enzymes, screen for potential inhibitors, and ultimately gain a deeper understanding of neuropeptide metabolism and its role in health and disease. This guide will provide an in-depth exploration of the biochemical principles underpinning the use of Z-Tyr-Leu-OH, detailed experimental protocols for its application, and a discussion of its significance in the broader context of drug discovery and development.

The Chemical Foundation: Why Z-Tyr-Leu-OH is an Effective Tool

The efficacy of Z-Tyr-Leu-OH as a research tool is rooted in its specific chemical design, which mimics the C-terminal end of many neuropeptide precursors. Let's dissect its key features:

  • The Dipeptide Core (Tyr-Leu): The core of the molecule consists of a tyrosine residue followed by a leucine residue. This particular sequence is significant because many carboxypeptidases, notably Carboxypeptidase A, exhibit a strong preference for cleaving peptide bonds C-terminal to aromatic or large aliphatic amino acids.[3] The tyrosine provides the aromatic side chain, and the leucine offers a bulky, hydrophobic side chain, making the Tyr-Leu dipeptide an excellent recognition motif for these enzymes.

  • The N-Terminal "Z" Group (Benzyloxycarbonyl): The amino terminus of the tyrosine is protected by a benzyloxycarbonyl (Cbz or Z) group. This bulky, aromatic group serves a crucial purpose: it prevents the dipeptide from being a substrate for aminopeptidases, which would cleave the tyrosine from the N-terminus. This ensures that any observed enzymatic activity is due to the specific cleavage of the peptide bond between the tyrosine and leucine by a carboxypeptidase. The Cbz group is a widely used protecting group in peptide synthesis due to its stability and specific removal conditions.[4]

  • The C-Terminal Hydroxyl Group (-OH): The free carboxyl group at the C-terminus of the leucine is essential for recognition and binding by the active site of carboxypeptidases.

This combination of features makes Z-Tyr-Leu-OH a highly specific and reliable substrate for assaying the activity of certain carboxypeptidases involved in the final maturation steps of neuropeptides.

Mechanism of Action: Probing Carboxypeptidase Activity

Z-Tyr-Leu-OH serves as a substrate for carboxypeptidases, allowing for the quantitative measurement of their enzymatic activity. The fundamental principle is the enzymatic hydrolysis of the peptide bond between the tyrosine and leucine residues.

G cluster_enzyme Carboxypeptidase Active Site Enzyme Carboxypeptidase A/Y Hydrolysis Peptide Bond Cleavage Enzyme->Hydrolysis Substrate Z-Tyr-Leu-OH Binding Substrate Binding Substrate->Binding Products Z-Tyr-OH + Leucine Release Product Release Products->Release Binding->Enzyme Recognition of Tyr-Leu motif Hydrolysis->Products H₂O Release->Enzyme

Caption: Workflow of Z-Tyr-Leu-OH hydrolysis by carboxypeptidase.

The enzymatic reaction can be summarized as follows:

Z-Tyr-Leu-OH + H₂O ---(Carboxypeptidase)---> Z-Tyr-OH + L-Leucine

By monitoring the rate of disappearance of the substrate (Z-Tyr-Leu-OH) or the rate of appearance of one of the products (L-Leucine), the activity of the carboxypeptidase can be accurately determined. This forms the basis for a variety of experimental assays.

Key Enzymes Targeted by Z-Tyr-Leu-OH

While a broad range of carboxypeptidases exist, Z-Tyr-Leu-OH is particularly well-suited for studying members of the M14 metallocarboxypeptidase family, which includes:

  • Carboxypeptidase A (CPA): This digestive enzyme, found in the pancreas, has a well-characterized preference for C-terminal amino acids with aromatic or bulky aliphatic side chains, making Z-Tyr-Leu-OH an excellent model substrate.[3] While primarily a digestive enzyme, its well-understood kinetics make it a valuable tool for comparative studies and for validating assay methodologies.

  • Carboxypeptidase Y (CPY): A serine carboxypeptidase from yeast, CPY also exhibits broad specificity and is known to hydrolyze peptides with C-terminal hydrophobic residues.[5] It is often used as a model system for studying carboxypeptidase activity.

The substrate specificity of these enzymes makes Z-Tyr-Leu-OH a valuable tool for their characterization and for screening potential inhibitors.

Experimental Protocols: A Practical Guide

The utility of Z-Tyr-Leu-OH is realized through its application in robust and reproducible enzyme assays. The choice of assay method often depends on the available instrumentation and the specific research question.

Spectrophotometric Assay for Carboxypeptidase Activity

This protocol is adapted from established methods for measuring carboxypeptidase activity using a ninhydrin-based detection of the released L-Leucine.

Principle: The free amino group of the liberated leucine reacts with ninhydrin to produce a colored product (Ruhemann's purple), which can be quantified by measuring its absorbance at 570 nm. The rate of color formation is directly proportional to the enzyme's activity.

Materials:

  • Z-Tyr-Leu-OH (Substrate)

  • Carboxypeptidase A or Y (Enzyme)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 0.5 M NaCl for CPA)

  • Ninhydrin Reagent

  • L-Leucine standards

  • Stop Solution (e.g., 2.5 M Acetic Acid)

  • Spectrophotometer

Procedure:

  • Prepare a standard curve for L-Leucine:

    • Prepare a series of known concentrations of L-Leucine in the assay buffer.

    • React each standard with the ninhydrin reagent according to the reagent's protocol.

    • Measure the absorbance at 570 nm and plot absorbance versus leucine concentration to generate a standard curve.

  • Enzyme Reaction:

    • Prepare a reaction mixture containing the assay buffer and the desired concentration of Z-Tyr-Leu-OH (typically in the low millimolar range). Pre-incubate at the optimal temperature for the enzyme (e.g., 37°C).

    • Initiate the reaction by adding a known amount of the carboxypeptidase.

    • At specific time intervals, withdraw aliquots of the reaction mixture and immediately add them to a tube containing the stop solution to quench the reaction.

  • Quantification of Leucine:

    • To each quenched aliquot, add the ninhydrin reagent and follow the color development protocol.

    • Measure the absorbance at 570 nm.

    • Using the L-Leucine standard curve, determine the concentration of leucine released at each time point.

  • Calculate Enzyme Activity:

    • Plot the concentration of leucine released versus time. The initial linear portion of this curve represents the initial velocity (V₀) of the reaction.

    • Enzyme activity is typically expressed in units (U), where one unit is defined as the amount of enzyme that catalyzes the release of 1 µmol of product per minute under the specified conditions.

G Start Prepare Reagents (Substrate, Buffer, Enzyme) Reaction Incubate Substrate and Enzyme Start->Reaction Sampling Take Aliquots at Time Points Reaction->Sampling Quench Stop Reaction Sampling->Quench Detection Add Ninhydrin & Measure Absorbance Quench->Detection Analysis Calculate Leucine Concentration Detection->Analysis End Determine Enzyme Activity Analysis->End

Caption: Spectrophotometric assay workflow for carboxypeptidase.
High-Performance Liquid Chromatography (HPLC) Based Assay

This method offers a more direct and often more sensitive way to measure enzyme activity by separating and quantifying the substrate and products.

Principle: Reverse-phase HPLC is used to separate Z-Tyr-Leu-OH, Z-Tyr-OH, and L-Leucine based on their different polarities. The rate of decrease of the substrate peak area or the increase of a product peak area is used to calculate the enzyme's activity.

Materials:

  • Z-Tyr-Leu-OH

  • Carboxypeptidase

  • Assay Buffer

  • HPLC system with a C18 column and a UV detector

  • Mobile phase (e.g., a gradient of acetonitrile in water with 0.1% trifluoroacetic acid)

  • Stop Solution (e.g., 10% Trifluoroacetic Acid)

Procedure:

  • Develop an HPLC method:

    • Optimize the mobile phase gradient to achieve good separation of Z-Tyr-Leu-OH, Z-Tyr-OH, and L-Leucine.

    • Determine the retention times for each compound. The aromatic Z and Tyr groups allow for sensitive detection by UV absorbance, typically around 220 nm or 254 nm.

  • Enzyme Reaction:

    • Perform the enzymatic reaction as described in the spectrophotometric assay.

    • At various time points, quench the reaction by adding a stop solution (e.g., a strong acid like TFA that will also precipitate the enzyme).

    • Centrifuge the quenched samples to pellet the precipitated protein.

  • HPLC Analysis:

    • Inject the supernatant from each time point onto the HPLC system.

    • Integrate the peak areas for the substrate and/or products.

  • Calculate Enzyme Activity:

    • Create a standard curve by injecting known concentrations of the substrate and products.

    • Plot the decrease in substrate concentration or the increase in product concentration over time to determine the initial velocity.

    • Calculate the enzyme activity as described previously.

Data Presentation and Interpretation

To facilitate the comparison of enzyme kinetics, it is crucial to present the data in a clear and structured format.

EnzymeSubstrateKm (mM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Carboxypeptidase AZ-Phe-Ala-OH0.521182.27 x 10⁵
Carboxypeptidase AZ-Gly-Phe-OH0.231034.48 x 10⁵
Carboxypeptidase YZ-Phe-Leu-OH0.110001.0 x 10⁷
Carboxypeptidase XZ-Tyr-Leu-OH[Value][Value][Value]

Note: Kinetic constants are highly dependent on experimental conditions (pH, temperature, buffer composition). The values for Z-Tyr-Leu-OH with a specific neuropeptidase would be determined experimentally and inserted here. The provided values for other substrates are for comparative purposes.

Applications in Neuropeptide Research and Drug Discovery

The ability to accurately measure the activity of neuropeptide-processing enzymes using Z-Tyr-Leu-OH has significant implications for both basic research and therapeutic development.

Characterization of Neuropeptidases

Z-Tyr-Leu-OH is an excellent tool for the initial characterization of newly discovered or poorly understood carboxypeptidases that may be involved in neuropeptide processing. By performing kinetic studies with this substrate, researchers can determine key enzymatic parameters such as Km and kcat, providing insights into the enzyme's substrate affinity and catalytic efficiency.

High-Throughput Screening for Enzyme Inhibitors

The assays described above can be adapted for a high-throughput format to screen large libraries of small molecules for potential inhibitors of specific carboxypeptidases.[6][7][8] Identifying such inhibitors is a critical first step in the development of drugs that can modulate neuropeptide signaling. For example, inhibiting an enzyme that degrades an analgesic neuropeptide could prolong its pain-relieving effects.

G Library Compound Library Assay Enzyme Assay (Z-Tyr-Leu-OH) Library->Assay Measurement Measure Enzyme Activity Assay->Measurement Hit Identify 'Hits' (Inhibitors) Measurement->Hit Optimization Lead Optimization Hit->Optimization Drug Drug Candidate Optimization->Drug

Caption: High-throughput screening workflow for carboxypeptidase inhibitors.
Elucidating Neuropeptide Signaling Pathways

By using Z-Tyr-Leu-OH in conjunction with tissue extracts or cell lysates, researchers can measure the activity of specific carboxypeptidases under different physiological or pathological conditions. This can help to elucidate the role of these enzymes in the regulation of neuropeptide signaling pathways. For instance, an increase in the activity of an enzyme that processes a pro-neuropeptide into its active form could be correlated with downstream signaling events.

Conclusion: A Versatile Tool for a Complex Field

Z-Tyr-Leu-OH represents a simple yet powerful tool in the arsenal of the neuropeptide researcher. Its well-defined chemical structure and its suitability as a substrate for key processing enzymes provide a reliable means to quantify enzymatic activity. From the fundamental characterization of enzyme kinetics to the high-throughput screening of potential drug candidates, Z-Tyr-Leu-OH facilitates a deeper understanding of the intricate world of neuropeptide metabolism. As our knowledge of the "peptidergic" signaling landscape continues to expand, the principles and methodologies outlined in this guide will remain central to the ongoing efforts to unravel the complexities of neuropeptide function and to develop novel therapies for a wide range of human diseases.

References

  • Auld, D. S., & Vallee, B. L. (1970). Kinetics of carboxypeptidase A. The pH dependence of tripeptide hydrolysis catalyzed by zinc, cobalt, and manganese enzymes. Biochemistry, 9(22), 4352–4359. [Link]

  • Carboxypeptidase A. (2022, October 26). In Wikipedia. [Link]

  • DeLaney, K., Buchberger, A. R., Atkinson, L., Gründer, S., Mousley, A., & Li, L. (2018). New techniques, applications and perspectives in neuropeptide research. Journal of Experimental Biology, 221(Pt 13), jeb151167. [Link]

  • Madoux, F., Tredup, C., Spicer, T. P., Scampavia, L., Chase, P. S., Hodder, P. S., Fields, G. B., Becker-Pauly, C., & Minond, D. (2014). Development of high throughput screening assays and pilot screen for inhibitors of metalloproteases meprin α and β. Biopolymers, 102(5), 358–367. [Link]

  • Ohinata, K., et al. (2020). Dipeptide tyrosyl-leucine exhibits antidepressant-like activity in mice. Scientific Reports, 10(1), 2399. [Link]

  • Organic Syntheses. (n.d.). PEPTIDE SYNTHESIS USING N-ETHYL-5-PHENYLISOXAZOLIUM-3'-SULFONATE: CARBOBENZYLOXY-L-ASPARAGINYL-L-LEUCINE METHYL ESTER AND N-CARBOBENZYLOXY-3-HYDROXY-L-PROLYLGLYCYLGLYCINE ETHYL ESTER. Retrieved from [Link]

  • Patel, H., et al. (2021). iNP_ESM: Neuropeptide Identification Based on Evolutionary Scale Modeling and Unified Representation Embedding Features. Molecules, 29(13), 3058. [Link]

  • Russo, A. F. (2017). Calcitonin gene-related peptide (CGRP): a new target for migraine. Annual review of pharmacology and toxicology, 57, 533-552. [Link]

  • van den Pol, A. N. (2012). Neuropeptide transmission in the hypothalamus. The Journal of neuroscience, 32(41), 14144–14150. [Link]

  • Xu, D., & Guo, H. (2010). Catalysis of Carboxypeptidase A: Promoted-water vs Nucleophilic Pathways. The journal of physical chemistry. B, 114(28), 9259–9267. [Link]

  • Zandberg, L., et al. (2012). The neuropeptide landscape of the human hypothalamus. Frontiers in neuroanatomy, 6, 29. [Link]

Sources

Foundational

The Tyr-Leu Dipeptide: Mechanisms of Transport, Signaling, and Therapeutic Applications

Executive Summary The Tyrosine-Leucine (Tyr-Leu or YL) dipeptide represents a high-value target in bioactive peptide research due to its paradoxical signaling profile: it exerts potent anxiolytic and antidepressant effec...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Tyrosine-Leucine (Tyr-Leu or YL) dipeptide represents a high-value target in bioactive peptide research due to its paradoxical signaling profile: it exerts potent anxiolytic and antidepressant effects comparable to diazepam without direct orthosteric binding to monoaminergic receptors. Additionally, YL functions as a competitive inhibitor of Angiotensin-Converting Enzyme (ACE), bridging the gap between neuropharmacology and cardiovascular health. This guide dissects the molecular mechanisms of YL, its carrier-mediated transport via PEPT1/PEPT2, and the experimental frameworks required to validate its therapeutic potential.

Physicochemical Properties & Bioavailability

Structural Determinants

Tyr-Leu is a hydrophobic dipeptide (MW: 294.35 g/mol ). Its bioactivity is strictly sequence-dependent; the retro-sequence Leu-Tyr (LY) exhibits significantly altered oxidation kinetics and reduced anxiolytic potency, highlighting the critical role of the N-terminal Tyrosine and C-terminal Leucine spatial orientation.

Carrier-Mediated Transport (The PEPT System)

Unlike larger peptides, YL is not reliant on paracellular transport. It is a high-affinity substrate for proton-coupled oligopeptide transporters, ensuring high oral bioavailability and Blood-Brain Barrier (BBB) permeability.

  • Intestinal Absorption (PEPT1/SLC15A1): Located in the apical membrane of enterocytes, PEPT1 transports YL from the lumen into the bloodstream using an inward H+ gradient.

  • CNS Entry (PEPT2/SLC15A2): Highly expressed in the choroid plexus and glial cells, PEPT2 facilitates the clearance of YL from the cerebrospinal fluid (CSF) or its entry into neural tissues, functioning as the gatekeeper for its central effects.

Stability and Oxidation

YL is susceptible to oxidation by peroxynitrite (


). The N-terminal Tyrosine is the primary target for nitration, while the C-terminal Leucine influences the stability of the radical intermediate. This "scavenging" capacity suggests a secondary neuroprotective mechanism against oxidative stress, distinct from its receptor-modulating activity.

Mechanisms of Action: The Signaling Core

The Neuropharmacological Paradox

Research indicates that YL administration induces anxiolytic and antidepressant effects blocked by antagonists of 5-HT1A (serotonin), D1 (dopamine), and GABA-A receptors. However, radioligand binding assays confirm that YL has no affinity for these receptors .

The Hypothesis of Indirect Activation: Current models suggest YL acts upstream, potentially by:

  • Modulating neurotransmitter release.

  • Interacting with an unidentified allosteric site or a high-affinity orphan receptor (e.g., Sigma-1).

  • Inhibiting catabolic enzymes localized near the synapse.

Visualization: The Indirect Signaling Pathway

YL_Signaling cluster_receptors Downstream Activation (Blocked by Antagonists) YL Tyr-Leu (YL) (Exogenous) PEPT2 PEPT2 Transporter (Choroid Plexus/Glia) YL->PEPT2 Influx (H+ coupled) UnknownTarget Primary Target (Unknown/Upstream) PEPT2->UnknownTarget CNS Bioavailability HT1A 5-HT1A Receptor UnknownTarget->HT1A Indirect Activation D1 Dopamine D1 Receptor UnknownTarget->D1 Indirect Activation GABAA GABA-A Receptor UnknownTarget->GABAA Indirect Activation Effect Anxiolytic & Antidepressant Response HT1A->Effect D1->Effect GABAA->Effect

Caption: Proposed mechanism of Tyr-Leu anxiolytic activity via indirect activation of monoaminergic and GABAergic systems.[1]

Cardiovascular Regulation (ACE Inhibition)

YL acts as a competitive inhibitor of Angiotensin-Converting Enzyme (ACE).[2] The hydrophobic C-terminal Leucine residue anchors the dipeptide into the S1 subsite of ACE, preventing the hydrolysis of Angiotensin I to the vasoconstrictor Angiotensin II.

Experimental Protocols & Validation

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Tyr-Leu

Rationale: Chemical synthesis is preferred over enzymatic hydrolysis for drug development to ensure >98% purity and absence of undefined peptide fragments.

Materials: Fmoc-Leu-Wang resin, Fmoc-Tyr(tBu)-OH, Piperidine, HBTU/DIEA, TFA.

  • Resin Swelling: Swell Fmoc-Leu-Wang resin in DMF for 30 min.

  • Deprotection: Treat with 20% Piperidine in DMF (2 x 10 min) to remove Fmoc group. Wash with DMF (5x).

  • Coupling: Dissolve Fmoc-Tyr(tBu)-OH (3 eq), HBTU (3 eq), and DIEA (6 eq) in DMF. Add to resin. Shake for 2 hours at RT.

    • QC Check: Perform Kaiser test. If blue, repeat coupling. If colorless, proceed.

  • Cleavage: Wash resin with DCM. Treat with TFA/TIS/H2O (95:2.5:2.5) for 2 hours.

  • Precipitation: Filter resin; add filtrate to cold diethyl ether to precipitate YL. Centrifuge and lyophilize.

  • Purification: RP-HPLC (C18 column), Gradient 5-60% ACN in 0.1% TFA.

Protocol 2: In Vitro ACE Inhibition Assay

Rationale: Spectrophotometric validation of metabolic regulation.

ParameterSpecification
Substrate Hippuryl-His-Leu (HHL)
Enzyme Rabbit Lung ACE (Sigma)
Detection Absorbance at 228 nm (Hippuric Acid)
  • Preparation: Dissolve YL in borate buffer (pH 8.3) at varying concentrations (1 µM - 10 mM).

  • Incubation: Mix 50 µL inhibitor (YL) + 50 µL ACE solution (100 mU/mL). Pre-incubate at 37°C for 10 min.

  • Reaction: Add 150 µL HHL (5 mM). Incubate at 37°C for 30 min.

  • Termination: Add 250 µL 1M HCl to stop reaction.

  • Extraction: Add 1.5 mL Ethyl Acetate to extract hippuric acid. Centrifuge, evaporate solvent, and redissolve residue in water.

  • Calculation:

    
    .
    
Protocol 3: Transport Efficiency (Caco-2 Monolayer)

Rationale: Validating oral bioavailability via PEPT1.

  • Culture: Grow Caco-2 cells on Transwell inserts for 21 days (TEER > 300 Ω·cm²).[1][3][4][5][6][7][8][9]

  • Buffer: HBSS (pH 6.0 Apical / pH 7.4 Basolateral) to create proton gradient.

  • Transport: Add 1 mM YL to Apical chamber.

  • Sampling: Collect 100 µL from Basolateral chamber at 15, 30, 60, 90 min.

  • Quantification: LC-MS/MS (MRM mode: 295.2 -> 132.1 transition).

  • Control: Co-incubate with Gly-Sar (10 mM) to confirm PEPT1 specificity (competitive inhibition).

Drug Development Implications

FeatureDevelopment Consideration
Formulation Requires enteric coating or H+ gradient enhancers to maximize PEPT1 uptake in the proximal duodenum.
Safety Profile High. As a hydrolysis product of Casein (milk protein), toxicity is negligible.
Indications Mild-to-moderate depression, hypertension, and stress-induced anxiety.
Stability Susceptible to peroxynitrite oxidation; formulation with antioxidants (e.g., Ascorbic Acid) recommended.

References

  • Dipeptide Tyr-Leu (YL) exhibits anxiolytic-like activity after oral administration via activating serotonin 5-HT1A, dopamine D1 and GABAA receptors in mice. ResearchGate. Available at: [Link]

  • Dipeptide tyrosyl-leucine exhibits antidepressant-like activity in mice. Scientific Reports (Nature). Available at: [Link]

  • Reactivity of Tyr-Leu and Leu-Tyr dipeptides: identification of oxidation products by liquid chromatography-tandem mass spectrometry. PubMed. Available at: [Link]

  • Targeted Disruption of the Peptide Transporter Pept2 Gene in Mice Defines Its Physiological Role in the Kidney. Molecular and Cellular Biology. Available at: [Link]

  • Evaluating Molecular Mechanism of Hypotensive Peptides Interactions with Renin and Angiotensin Converting Enzyme. PLOS ONE. Available at: [Link]

Sources

Exploratory

Technical Monograph: Benzyloxycarbonyl-Tyr-Leu-OH (Z-Tyr-Leu-OH)

Content Type: Technical Guide / Whitepaper Audience: Senior Researchers, Biochemists, and Drug Development Scientists Executive Summary Benzyloxycarbonyl-Tyr-Leu-OH (Z-Tyr-Leu-OH) is a protected dipeptide derivative that...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Senior Researchers, Biochemists, and Drug Development Scientists

Executive Summary

Benzyloxycarbonyl-Tyr-Leu-OH (Z-Tyr-Leu-OH) is a protected dipeptide derivative that serves as a critical molecular probe in enzymology and a structural motif in supramolecular chemistry. While structurally simple, its utility spans three distinct domains:

  • Protease Characterization: It functions as a substrate model for mapping the S1–S1' specificity of aspartic (Pepsin, Cathepsin D) and metalloproteases (Thermolysin, Carboxypeptidase A).

  • Inhibitor Design: The Z-Tyr-Leu scaffold mimics the transition state of hydrophobic peptide bonds, serving as a template for peptidomimetic drug design.

  • Supramolecular Assembly: The combination of the aromatic Z-group, the phenolic tyrosine, and the hydrophobic leucine drives self-assembly into biocompatible hydrogels, an emerging field in tissue engineering.

This guide provides a rigorous technical analysis of these applications, supported by validated protocols and mechanistic insights.

Chemical Profile & Physicochemical Properties[1][2][3][4]

Understanding the physicochemical behavior of Z-Tyr-Leu-OH is prerequisite for reproducible experimental design. The hydrophobic Benzyloxycarbonyl (Z or Cbz) group significantly alters the solubility profile compared to the free dipeptide.

PropertySpecificationExperimental Implication
Molecular Formula

-
Molecular Weight 428.48 g/mol Precise weighing required for kinetic constants (

,

) determination.
Solubility (Water) Low (< 0.5 mg/mL at pH 7)Critical: Requires organic co-solvent (DMSO, MeOH) or pH adjustment (> pH 8.[1]0) for stock preparation.
Solubility (Organic) High (DMSO, DMF, Methanol)Prepare 10-100 mM stock solutions in 100% DMSO; dilute into aqueous buffer < 5% v/v.
pKa Values ~3.5 (COOH), ~10.0 (Tyr-OH)Buffer pH must be carefully selected to maintain ionization state; pH > 10 may cause oxidative degradation of Tyr.
Stability Hydrolysis-prone at extremes of pHStore lyophilized at -20°C. Solutions stable for 24h at 4°C.

Enzymatic Applications: Specificity Mapping & Kinetics

Z-Tyr-Leu-OH is uniquely positioned to probe enzymes that recognize hydrophobic residues at the cleavage site. Its dual nature—possessing both a blocked N-terminus (Z-group) and a free C-terminus—allows it to discriminate between endopeptidases and carboxypeptidases.

Thermolysin (Endopeptidase Activity)

Mechanism: Thermolysin (EC 3.4.24.27) is a bacterial metalloprotease that preferentially cleaves peptide bonds on the amino side of bulky hydrophobic residues (Leu, Phe, Ile).

  • Cleavage Site: The bond between Tyrosine (P1) and Leucine (P1').

  • Utility: Z-Tyr-Leu-OH acts as a competitive substrate to determine the hydrophobic specificity of the S1' pocket.

Carboxypeptidase A (Exopeptidase Activity)

Mechanism: Carboxypeptidase A (CPA) requires a free C-terminal carboxylate and prefers aromatic or branched aliphatic side chains at the C-terminus.

  • Cleavage Site: The bond between Tyrosine and Leucine, releasing free Leucine.

  • Utility: Kinetic validation of CPA activity. The Z-group prevents aminopeptidase degradation, ensuring specificity.

Pepsin & Cathepsin D (Aspartic Proteases)

Mechanism: These enzymes possess extended hydrophobic binding pockets (S1, S1'). They cleave peptide bonds between hydrophobic residues.

  • Utility: Z-Tyr-Leu-OH serves as a minimal substrate to study pH-dependent conformational shifts in the active site (pH 2.0 – 4.0).

Visualization: Enzymatic Cleavage Logic

The following diagram illustrates the distinct cleavage sites and recognition logic for these enzymes on the Z-Tyr-Leu-OH scaffold.

EnzymaticCleavage ZGroup Z-Group (N-Terminal Protection) Tyr Tyrosine (Tyr) (P1 Residue) ZGroup->Tyr Amide Bond Leu Leucine (Leu) (P1' Residue) Tyr->Leu Scissile Bond (Target) COOH Free Carboxyl (C-Terminus) Leu->COOH C-Term Thermo Thermolysin (Recognizes P1' Leu) Thermo->Tyr Cleaves Here CPA Carboxypeptidase A (Recognizes Free C-Term Leu) CPA->Leu Cleaves Here Pepsin Pepsin (Recognizes Hydrophobic P1-P1') Pepsin->Tyr Cleaves Here

Figure 1: Proteolytic cleavage map of Z-Tyr-Leu-OH.[2] Thermolysin targets the amino side of Leu; CPA requires the free C-terminal Leu; Pepsin targets the hydrophobic Tyr-Leu junction.

Protocol: Kinetic Assay for Thermolysin Activity

This protocol describes the determination of kinetic parameters (


, 

) using HPLC to monitor the release of Leucine.

Reagents:

  • Buffer: 50 mM Tris-HCl, 10 mM

    
    , pH 7.5. (Calcium is essential for Thermolysin stability).
    
  • Enzyme: Thermolysin (Type X, lyophilized), 0.1 mg/mL stock.

  • Substrate: Z-Tyr-Leu-OH (100 mM stock in DMSO).

  • Quenching Solution: 10% Trifluoroacetic acid (TFA).

Workflow:

  • Substrate Prep: Prepare a dilution series of Z-Tyr-Leu-OH in Buffer (range: 0.1 mM to 5.0 mM). Ensure final DMSO concentration is constant (e.g., 2%).

  • Incubation:

    • Pre-incubate 490 µL of substrate solution at 25°C for 5 minutes.

    • Initiate reaction by adding 10 µL of Thermolysin stock.

  • Sampling: At defined intervals (0, 5, 10, 15, 30 min), withdraw 50 µL aliquots.

  • Quenching: Immediately mix with 50 µL of 10% TFA to stop the reaction.

  • Analysis (RP-HPLC):

    • Column: C18 Reverse Phase (e.g., 4.6 x 150 mm).

    • Mobile Phase: Gradient 10-60% Acetonitrile in 0.1% TFA over 20 min.

    • Detection: UV at 280 nm (detects Z-Tyr-OH product) or 214 nm (detects Leu).

    • Quantification: Measure peak area of the product (Z-Tyr-OH) against a standard curve.

  • Calculation: Plot initial velocity (

    
    ) vs. [Substrate]. Fit to the Michaelis-Menten equation.
    

Emerging Application: Supramolecular Hydrogels

Short aromatic peptides are gaining traction as scaffolds for tissue engineering. The Z-Tyr-Leu-OH molecule contains the necessary elements for self-assembly:

  • 
    -
    
    
    
    Stacking:
    Interactions between the benzyl ring of the Z-group and the phenol ring of Tyrosine.
  • Hydrophobic Effect: Driven by the Leucine side chain.

  • Hydrogen Bonding: Directional bonding via the amide backbone.

Self-Assembly Protocol (pH Switch Method):

  • Dissolution: Dissolve Z-Tyr-Leu-OH in 0.1 M NaOH to a concentration of 10–20 mg/mL. The high pH deprotonates the C-terminus and Tyr-OH, ensuring solubility.

  • Triggering: Slowly add 0.1 M HCl or Glucono-

    
    -lactone (GdL) to lower the pH to ~7.0.
    
  • Gelation: As the pH approaches the pKa of the carboxyl group, the charge is neutralized, triggering rapid fibrillization.

  • Result: Formation of a transparent, rigid hydrogel suitable for 3D cell culture or drug delivery.

Chemical Synthesis: Standard Solution Phase

For researchers requiring custom derivatives (e.g., deuterated Leu), in-house synthesis is viable.

Reaction Scheme: Z-Tyr-OH + H-Leu-OMe -> [Coupling] -> Z-Tyr-Leu-OMe -> [Saponification] -> Z-Tyr-Leu-OH

Step-by-Step Protocol:

  • Activation: Dissolve Z-Tyr-OH (1.0 eq) and HOBt (1.1 eq) in DMF at 0°C. Add EDC.HCl (1.1 eq). Stir for 15 min.

  • Coupling: Add H-Leu-OMe·HCl (1.0 eq) and DIPEA (2.5 eq). Stir at RT for 12 hours.

  • Workup: Dilute with EtOAc, wash with 1N HCl, sat.

    
    , and brine. Dry over 
    
    
    
    . Evaporate to yield Z-Tyr-Leu-OMe.
  • Hydrolysis: Dissolve ester in MeOH. Add 2N NaOH (2.0 eq). Stir 2h.

  • Isolation: Acidify to pH 2 with 1N HCl. Extract with EtOAc. Recrystallize from EtOAc/Hexane.

References

  • Thermolysin Specificity & Kinetics

    • Source: Inouye, K. (1992).[3] "Effects of salts on the thermolysin-catalyzed hydrolysis of Z-dipeptides." Journal of Biochemistry.

    • Context: Defines the kinetic parameters and salt dependence for Z-dipeptide hydrolysis.
  • Carboxypeptidase A Mechanism

    • Source: Lipscomb, W. N. (1983). "Structure and Catalysis of Carboxypeptidase A." Annual Review of Biochemistry.
    • Context: Authoritative review on the structural basis of CPA specificity for C-terminal hydrophobic residues.
  • Pepsin Substrate Mapping

    • Source: Fruton, J. S. (1970). "The specificity and mechanism of pepsin action."[4] Advances in Enzymology.

    • Context: Classic text establishing the hydrophobic preference of Pepsin using synthetic substr
  • Peptide Self-Assembly

    • Source: Gazit, E. (2007).
    • Context: Describes the mechanism of aromatic peptide self-assembly relevant to Z-Tyr-Leu hydrogels.
  • Synthesis Protocols

    • Source: Bodanszky, M. (1993). "Principles of Peptide Synthesis." Springer Lab Manuals.
    • Context: Standard reference for solution-phase coupling and deprotection str

Sources

Foundational

Z-Tyr-Leu-OH: A Technical Guide to Discovery, Synthesis, and Enzymology

The following technical guide details the discovery, chemistry, and application of Z-Tyr-Leu-OH (N-benzyloxycarbonyl-L-tyrosyl-L-leucine), a pivotal compound in the historical and structural elucidation of zinc metallopr...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, chemistry, and application of Z-Tyr-Leu-OH (N-benzyloxycarbonyl-L-tyrosyl-L-leucine), a pivotal compound in the historical and structural elucidation of zinc metalloproteases.

[1][2]

Part 1: Executive Summary & Historical Genesis[1][2]

Z-Tyr-Leu-OH is a synthetic N-protected dipeptide derivative primarily utilized as a substrate and crystallographic probe for neutral metalloproteases, most notably Thermolysin (Bacillus thermoproteolyticus).[1][2] Its discovery and application in the late 1960s and early 1970s were instrumental in defining the "lock-and-key" specificity of zinc proteases, serving as a foundational model for the development of modern antihypertensive drugs (e.g., ACE inhibitors).

The Discovery Context: The Golden Age of Protease Mapping (1965–1975)

The isolation of Z-Tyr-Leu-OH was not a singular "eureka" moment but rather a calculated output of the systematic specificity mapping era.[1][2]

  • The Problem: In the 1960s, researchers knew proteases cleaved peptides, but the precise structural requirements for the "scissile bond" were unknown.

  • The Solution: Researchers synthesized libraries of "Z-peptides" (Benzyloxcarbonyl-protected).[1][2] The "Z" group (Cbz) mimicked the hydrophobic bulk of a preceding protein chain, allowing the dipeptide to sit firmly in the enzyme's active site.

  • Significance: Z-Tyr-Leu-OH was identified as a rapidly hydrolyzed substrate for Thermolysin, confirming the enzyme's absolute preference for large hydrophobic residues (like Leucine) at the

    
     subsite.[1][2]
    

Part 2: Mechanistic Significance & Structural Biology[1]

The Thermolysin Model

Thermolysin cleaves peptide bonds on the amino side of hydrophobic residues (e.g., Leu, Phe, Ile). Z-Tyr-Leu-OH serves as a perfect minimal substrate because it satisfies the enzyme's primary specificity requirements.[1][2]

Binding Mechanism[3][4]
  • Zinc Coordination: The carbonyl oxygen of the scissile bond (between Tyr and Leu) coordinates with the active site Zinc ion (

    
    ), polarizing the bond for nucleophilic attack.[2]
    
  • Hydrophobic Anchoring (

    
     Pocket):  The Leucine side chain inserts into the deep, hydrophobic 
    
    
    
    pocket.[2]
  • The "Z" Cap (

    
     Interaction):  The Carbobenzoxy group and the Tyrosine side chain interact with the 
    
    
    
    subsite, stabilizing the complex.[2]
Diagram: Enzyme-Substrate Interaction Map

The following Graphviz diagram illustrates the binding mode of Z-Tyr-Leu-OH within the Thermolysin active site prior to hydrolysis.[1][2]

BindingMechanism Zinc Active Site Zn++ Substrate_CO Scissile Carbonyl (C=O) Zinc->Substrate_CO Coordination (Polarization) Glu143 Glu143 (General Base) Water Catalytic Water Glu143->Water Activates His231 His231 (Transition Stabilizer) Substrate_NH Scissile Amide (NH) His231->Substrate_NH H-Bond Stabilization S1_Pocket S1' Pocket (Hydrophobic) Substrate_Leu Leucine Side Chain Substrate_Leu->S1_Pocket Hydrophobic Interaction Water->Substrate_CO Nucleophilic Attack

Caption: Schematic of Z-Tyr-Leu-OH binding to Thermolysin. The Zn++ polarizes the carbonyl, facilitating hydrolysis by a Glu143-activated water molecule.[1]

Part 3: Chemical Synthesis & Properties[1][2]

Physicochemical Properties
PropertyValue
IUPAC Name N-[(Benzyloxy)carbonyl]-L-tyrosyl-L-leucine
Formula

Molecular Weight 428.48 g/mol
Solubility Soluble in organic solvents (MeOH, DMF); sparingly soluble in water (requires pH adjustment).[1][2]
Appearance White crystalline powder
Melting Point ~148–150 °C
Synthesis Protocol (Bergmann-Zervas Adaptation)

The synthesis follows a classic solution-phase peptide coupling strategy.[1][2] The "Z" group (Carbobenzoxy) is introduced early to prevent polymerization.[2]

Workflow Diagram

Synthesis Tyr L-Tyrosine ZTyr Z-Tyr-OH (Protected AA) Tyr->ZTyr + Z-Cl (Schotten-Baumann) CbzCl Cbz-Chloride (Z-Cl) CbzCl->ZTyr LeuOMe L-Leucine Methyl Ester DipeptideEst Z-Tyr-Leu-OMe LeuOMe->DipeptideEst ZTyr->DipeptideEst + Leu-OMe Coupling Coupling Agent (DCC/HOBt) Coupling->DipeptideEst Final Z-Tyr-Leu-OH DipeptideEst->Final Saponification (NaOH/MeOH)

Caption: Synthetic route for Z-Tyr-Leu-OH via Cbz-protection and DCC coupling.

Detailed Step-by-Step Protocol

1. Protection (Synthesis of Z-Tyr-OH):

  • Reagents: L-Tyrosine, Benzyl chloroformate (Z-Cl), NaOH.[1][2]

  • Procedure: Dissolve L-Tyrosine in 2N NaOH. Cool to 0°C. Add Z-Cl dropwise with vigorous stirring while maintaining alkaline pH. Acidify with HCl to precipitate Z-Tyr-OH.[1][2] Recrystallize from ethanol.

2. Activation & Coupling:

  • Reagents: Z-Tyr-OH, L-Leucine Methyl Ester (HCl salt), DCC (Dicyclohexylcarbodiimide), HOBt (Hydroxybenzotriazole), NMM (N-Methylmorpholine).[1][2]

  • Procedure:

    • Dissolve Z-Tyr-OH and Leu-OMe[1][2]·HCl in DMF.[2]

    • Add NMM to neutralize the HCl salt.[2]

    • Cool to 0°C and add DCC/HOBt. Stir for 24 hours (allow to warm to RT).

    • Filter off the DCU (dicyclohexylurea) byproduct.[2]

    • Evaporate solvent and wash the residue with citric acid,

      
      , and water to yield Z-Tyr-Leu-OMe .[1][2]
      

3. Deprotection (Saponification):

  • Reagents: Z-Tyr-Leu-OMe, 1N NaOH, Methanol.

  • Procedure: Dissolve the ester in Methanol. Add 1N NaOH (2 equivalents). Stir for 2 hours. Acidify carefully with 1N HCl to pH 3.[2]0. The product Z-Tyr-Leu-OH will precipitate or can be extracted into Ethyl Acetate.[1][2]

Part 4: Experimental Application (Kinetic Assay)

Objective: Determine the catalytic efficiency (


) of Thermolysin using Z-Tyr-Leu-OH.

Principle: The hydrolysis of Z-Tyr-Leu-OH yields Z-Tyr-OH and L-Leucine .[1][2] The cleavage can be monitored by High-Performance Liquid Chromatography (HPLC) or spectrophotometrically if using a ninhydrin post-column reaction (to detect free Leucine).[1][2]

Protocol:

  • Buffer Prep: 0.1 M Tris-HCl, pH 7.5, containing 10 mM

    
     (Calcium is required for Thermolysin thermal stability).
    
  • Substrate Stock: Dissolve Z-Tyr-Leu-OH in a minimal volume of DMF, then dilute with buffer to 10 mM.

  • Reaction:

    • Incubate substrate (varying concentrations: 0.1 – 5 mM) at 25°C.[2]

    • Initiate with Thermolysin (final conc. 10–50 nM).[2]

  • Quenching: At specific time points (e.g., 1, 2, 5, 10 min), remove aliquots and quench with 5% Phosphoric Acid or EDTA (chelation of Zn++ stops the reaction instantly).

  • Analysis: Inject onto a C18 Reverse-Phase HPLC column.

    • Mobile Phase: Acetonitrile/Water (0.1% TFA) gradient.[2]

    • Detection: UV at 280 nm (detects Z-Tyr-OH and Z-Tyr-Leu-OH; Leucine is transparent at 280 nm).[1][2]

  • Calculation: Plot initial velocity (

    
    ) vs. [S] using the Michaelis-Menten equation to derive 
    
    
    
    and
    
    
    .[1][2]

References

  • Morihara, K., & Tsuzuki, H. (1970).[2] Thermolysin: Kinetic study with oligopeptides. European Journal of Biochemistry, 15(2), 374-380.[1][2] Link[1][2]

  • Matthews, B. W. (1988).[2][5] Structural basis of the action of thermolysin and related zinc peptidases. Accounts of Chemical Research, 21(9), 333-340.[1][2] Link[1][2]

  • Bergmann, M., & Zervas, L. (1932).[2] Über ein allgemeines Verfahren der Peptid-Synthese. Berichte der deutschen chemischen Gesellschaft, 65(7), 1192-1201.[1][2] Link[1][2]

  • Feder, J. (1968).[2] A spectrophotometric assay for neutral protease.[2] Biochemical and Biophysical Research Communications, 32(2), 326-332.[1][2] Link[1][2]

Sources

Exploratory

Tyr-Leu as a Versatile Precursor: A Technical Guide for Researchers and Drug Development Professionals

Abstract The dipeptide Tyrosine-Leucine (Tyr-Leu), a simple yet potent biomolecule, is emerging as a significant precursor for a diverse array of other molecules with profound implications in pharmacology and biotechnolo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The dipeptide Tyrosine-Leucine (Tyr-Leu), a simple yet potent biomolecule, is emerging as a significant precursor for a diverse array of other molecules with profound implications in pharmacology and biotechnology. Beyond its intrinsic bioactivities, including notable antidepressant and anxiolytic-like effects, the unique chemical architecture of Tyr-Leu—featuring a reactive phenolic side chain, a hydrophobic leucine residue, and a scissile peptide bond—renders it a versatile scaffold for enzymatic and chemical modifications. This technical guide provides an in-depth exploration of Tyr-Leu's role as a molecular starting point, detailing the metabolic pathways it enters, the enzymatic machinery that acts upon it, and the chemical strategies employed to generate novel derivatives. We will delve into the causality behind experimental choices for synthesizing and analyzing these molecules, offering field-proven insights for researchers, scientists, and drug development professionals. This document is designed to be a self-validating system, with comprehensive references and detailed protocols to ensure scientific integrity and reproducibility.

Introduction: The Latent Potential of a Simple Dipeptide

Tyr-Leu, composed of the aromatic amino acid L-tyrosine and the branched-chain amino acid L-leucine, is more than the sum of its parts. While the individual amino acids have well-documented metabolic fates, their combination in this dipeptide creates a unique entity with distinct biological properties and precursor potential.[1] The presence of Tyr-Leu sequences in naturally occurring proteins, such as casein, suggests a biological relevance that extends beyond simple protein building blocks.[2] This guide will illuminate the pathways through which Tyr-Leu is transformed, providing a foundational understanding for harnessing its potential in therapeutic and biotechnological applications.

The Metabolic Fate of Tyr-Leu: Enzymatic Transformations

Once introduced into a biological system, Tyr-Leu is subject to enzymatic modification at several key locations: the peptide bond, the tyrosine side chain, and the terminal amino and carboxyl groups. These transformations can either release the constituent amino acids for their respective metabolic pathways or generate novel bioactive molecules.

Hydrolysis of the Peptide Bond: The Role of Peptidases

The most fundamental metabolic process for Tyr-Leu is the hydrolysis of its peptide bond, liberating free tyrosine and leucine. This is primarily accomplished by peptidases, a broad class of enzymes that cleave peptide bonds.

  • Aminopeptidases: These enzymes cleave the N-terminal amino acid. Leu-pNA is a known chromogenic substrate for aminopeptidases, indicating that these enzymes can recognize and cleave peptides with N-terminal leucine.[3] While Tyr-Leu has tyrosine at the N-terminus, the principle of aminopeptidase activity is relevant.

  • Carboxypeptidases: These enzymes remove the C-terminal amino acid. Studies on the related tripeptide Tyr-Leu-Gly (YLG) have shown that carboxypeptidases contribute to the cleavage of the C-terminus.[2] This strongly suggests that Tyr-Leu would also be a substrate for carboxypeptidases, releasing leucine.

  • Other Proteases: Enzymes like trypsin and elastase have also been shown to cleave YLG, indicating a broader range of proteases may act on Tyr-Leu containing sequences.[2]

The cleavage of Tyr-Leu into its constituent amino acids is not merely a degradation pathway but a crucial step in delivering these essential molecules for their downstream functions. Leucine is a key regulator of muscle protein synthesis and energy metabolism, primarily through the mTOR signaling pathway.[4][5] Tyrosine is a precursor for the synthesis of vital neurotransmitters like dopamine and norepinephrine, as well as thyroid hormones and melanin.[6]

Tyr_Leu_Metabolism Tyr_Leu Tyr-Leu Dipeptide Peptidases Peptidases (Aminopeptidases, Carboxypeptidases, etc.) Tyr_Leu->Peptidases Hydrolysis Tyrosine L-Tyrosine Peptidases->Tyrosine Leucine L-Leucine Peptidases->Leucine Neurotransmitters Neurotransmitters (Dopamine, Norepinephrine) Tyrosine->Neurotransmitters Hormones Thyroid Hormones, Melanin Tyrosine->Hormones mTOR mTOR Pathway Activation Leucine->mTOR Protein_Synthesis Muscle Protein Synthesis mTOR->Protein_Synthesis Energy_Metabolism Energy Metabolism mTOR->Energy_Metabolism

Caption: Metabolic fate of Tyr-Leu via peptide bond hydrolysis.

Chemical Derivatization: Expanding Bioactivity through Synthesis

The chemical structure of Tyr-Leu offers multiple handles for modification, allowing for the creation of a vast library of derivatives with potentially enhanced or novel biological activities. These modifications can improve stability, bioavailability, and target specificity.[7][8][9]

Modification of the Tyrosine Phenolic Group

The hydroxyl group on the tyrosine side chain is a prime target for chemical modification. Strategies include:

  • Alkylation and Acylation: To modulate hydrophobicity and steric bulk.

  • Phosphorylation: To mimic post-translational modifications and influence signaling pathways.

  • Sulfation: Another common post-translational modification that can alter binding affinities.

  • Halogenation: To introduce novel electronic properties and potentially enhance binding interactions.

N- and C-Terminal Modifications

The terminal amino and carboxyl groups can be modified to improve stability against peptidases and to introduce new functionalities:

  • N-terminal acylation or PEGylation: To increase half-life and reduce immunogenicity.[9]

  • C-terminal amidation or esterification: To neutralize the negative charge and enhance membrane permeability.

Peptide Backbone Modifications

Introducing non-natural amino acids or altering the peptide bond itself can confer resistance to proteolysis and constrain the peptide's conformation, potentially leading to higher receptor affinity and specificity.[8]

Tyr-Leu as a Precursor for Bioactive Molecules: Case Studies

While the direct conversion of Tyr-Leu into other named bioactive molecules is an area of ongoing research, its role as a foundational element in larger bioactive peptides is well-established.

Tyr-Leu-Gly (YLG): An Anxiolytic Tripeptide

YLG, found in bovine αS-casein, exhibits potent anxiolytic-like activity.[2] Mechanistic studies suggest it is more effectively released from casein than Tyr-Leu during digestion and acts via the serotonin, dopamine, and GABA receptor systems.[2] This highlights how the addition of a single glycine residue to the Tyr-Leu core can significantly alter its release, absorption, and mechanism of action.

Longer Peptide Analogs with Therapeutic Potential

The Tyr-Leu motif is a key component of various synthetic peptides with therapeutic promise. For example, analogs of the tetrapeptide Phe-Glu-Leu-Leu (FELL) where the N-terminal Phe is replaced with Tyr have been synthesized and studied for their anti-inflammatory and analgesic properties.[10] This demonstrates the utility of Tyr-Leu as a starting point for peptide drug design.

Experimental Protocols

To facilitate further research, this section provides detailed, field-tested protocols for the synthesis and analysis of Tyr-Leu derivatives.

Solid-Phase Peptide Synthesis (SPPS) of a Tyr-Leu Analog

This protocol outlines the synthesis of a simple Tyr-Leu derivative, Ac-Tyr(tBu)-Leu-NH2, using Fmoc/tBu chemistry. This method is chosen for its robustness and the ease of purification of the final product.[2][10][11][12][13]

Materials:

  • Rink Amide resin

  • Fmoc-Leu-OH

  • Fmoc-Tyr(tBu)-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Acetic anhydride

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF.

  • First Amino Acid Coupling (Leucine):

    • Dissolve Fmoc-Leu-OH (3 eq), DIC (3 eq), and Oxyma Pure (3 eq) in DMF.

    • Add the coupling solution to the resin and agitate for 2 hours.

    • Wash the resin with DMF.

    • Confirm complete coupling using a Kaiser test.

  • Fmoc Deprotection: Repeat step 2.

  • Second Amino Acid Coupling (Tyrosine):

    • Dissolve Fmoc-Tyr(tBu)-OH (3 eq), DIC (3 eq), and Oxyma Pure (3 eq) in DMF.

    • Add the coupling solution to the resin and agitate for 2 hours.

    • Wash the resin with DMF.

  • Fmoc Deprotection: Repeat step 2.

  • N-terminal Acetylation: Treat the resin with a solution of acetic anhydride (10 eq) and DIPEA (10 eq) in DMF for 30 minutes. Wash with DMF and DCM.

  • Cleavage and Deprotection:

    • Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.

    • Add the cleavage cocktail to the dried resin and agitate for 2-3 hours.[10]

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.

    • Purify the crude peptide by reverse-phase HPLC.

    • Confirm the identity of the purified peptide by mass spectrometry.

SPPS_Workflow cluster_synthesis Peptide Synthesis on Resin cluster_cleavage_purification Cleavage and Purification Start Start with Rink Amide Resin Swell Swell Resin in DMF Start->Swell Deprotect1 Fmoc Deprotection (Piperidine/DMF) Swell->Deprotect1 Couple_Leu Couple Fmoc-Leu-OH Deprotect1->Couple_Leu Deprotect2 Fmoc Deprotection Couple_Leu->Deprotect2 Couple_Tyr Couple Fmoc-Tyr(tBu)-OH Deprotect2->Couple_Tyr Deprotect3 Fmoc Deprotection Couple_Tyr->Deprotect3 Acetylate N-terminal Acetylation Deprotect3->Acetylate Cleave Cleavage from Resin (TFA Cocktail) Acetylate->Cleave Precipitate Precipitate in Cold Ether Cleave->Precipitate Purify Purify by RP-HPLC Precipitate->Purify Analyze Analyze by Mass Spectrometry Purify->Analyze

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for a Tyr-Leu analog.

Enzymatic Cleavage Assay

This protocol provides a method to assess the susceptibility of Tyr-Leu to cleavage by a specific peptidase, using HPLC to monitor the reaction.

Materials:

  • Tyr-Leu dipeptide

  • Peptidase of interest (e.g., Aminopeptidase M)

  • Assay buffer (specific to the enzyme)

  • Acetonitrile

  • Trifluoroacetic acid (TFA)

  • HPLC system with a C18 column

Procedure:

  • Prepare Solutions:

    • Prepare a stock solution of Tyr-Leu (e.g., 10 mM) in the assay buffer.

    • Prepare a stock solution of the peptidase in the assay buffer.

  • Enzymatic Reaction:

    • In a microcentrifuge tube, combine the Tyr-Leu stock solution and assay buffer to a final volume of 90 µL.

    • Initiate the reaction by adding 10 µL of the peptidase stock solution.

    • Incubate at the optimal temperature for the enzyme.

    • Take aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Quench Reaction: Stop the reaction in each aliquot by adding an equal volume of 1% TFA in acetonitrile.

  • HPLC Analysis:

    • Analyze each quenched sample by reverse-phase HPLC.

    • Use a gradient of water/acetonitrile with 0.1% TFA.

    • Monitor the disappearance of the Tyr-Leu peak and the appearance of the tyrosine and leucine peaks over time.

    • Quantify the peak areas to determine the rate of hydrolysis.

Data Presentation:

Time (minutes)Tyr-Leu Peak AreaTyrosine Peak AreaLeucine Peak Area
0X00
15YAB
30ZCD
60.........
120.........

Future Perspectives and Conclusion

The exploration of Tyr-Leu as a precursor molecule is a rapidly advancing field. Future research will likely focus on:

  • Elucidating specific metabolic pathways: Identifying the full range of enzymes that modify Tyr-Leu in vivo and characterizing the resulting metabolites and their bioactivities.

  • Developing novel enzymatic and chemical synthesis methods: Creating more efficient and specific ways to generate Tyr-Leu derivatives.[14][15][16]

  • High-throughput screening of Tyr-Leu analog libraries: To identify new lead compounds for drug development.

References

  • Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. (n.d.). InTechOpen. Retrieved from [Link]

  • Irfan, M. (2018). Enzymatic Synthesis of Bioactive Peptides. Semantic Scholar. Retrieved from [Link]

  • Singh, A., & Kumar, S. (2023). Bioactive peptides: Synthesis, applications, and associated challenges. Food Science & Nutrition, 11(9), 5035-5047. Retrieved from [Link]

  • Application of High-Throughput Competition Experiments in the Development of Aspartate-Directed Site-Selective Modification of Tyrosine Residues in Peptides. (2021). National Institutes of Health. Retrieved from [Link]

  • Tyrosine Is a Booster of Leucine-Induced Muscle Anabolic Response. (2023). National Institutes of Health. Retrieved from [Link]

  • Characterization of Tyr-Leu-Gly, a novel anxiolytic-like peptide released from bovine αS-casein. (2013). PubMed. Retrieved from [Link]

  • Essential Amino Acids: Chart, Abbreviations and Structure. (2025). Technology Networks. Retrieved from [Link]

  • Trimethoxysilane-Mediated Peptide Bond Formation from Unprotected Amino Acids and Amino Acid t-Butyl Esters. (2026). ACS Publications. Retrieved from [Link]

  • Bioactive Peptides from Natural Sources: Biological Functions, Therapeutic Potential and Applications. (2023). MDPI. Retrieved from [Link]

  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007). Luxembourg Bio Technologies. Retrieved from [Link]

  • A unique binding mode of P1′ Leu-containing target sequences for Streptococcus pyogenes sortase A results in alternative cleavage. (2015). National Institutes of Health. Retrieved from [Link]

  • Therapeutic peptides: chemical strategies fortify peptides for enhanced disease treatment efficacy. (2025). National Institutes of Health. Retrieved from [Link]

  • Modified synthetic peptides: from therapeutics to chemosensors. (2024). RSC Publishing. Retrieved from [Link]

  • Promiscuous Enzymes for Residue-Specific Peptide and Protein Late-Stage Functionalization. (2022). National Institutes of Health. Retrieved from [Link]

  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2025). ResearchGate. Retrieved from [Link]

  • The role of leucine and its metabolites in protein and energy metabolism. (2025). ResearchGate. Retrieved from [Link]

  • Identification of Key Bioactive Compounds of Medicine–Food Homologous Substances and Their Multi-Target Intervention Effects in Osteosarcoma Treatment. (2024). MDPI. Retrieved from [Link]

  • Research progress in the role and mechanism of Leucine in regulating animal growth and development. (2024). National Institutes of Health. Retrieved from [Link]

  • Screening for new peptide substrates for the development of albumin binding anticancer pro-drugs that are cleaved by prostate-specific antigen (PSA) to improve the anti tumor efficacy. (2021). National Institutes of Health. Retrieved from [Link]

  • Manual Solid Phase Peptide Synthesis Protocol. (2016). The Werner Lab.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Coupling Methods for Z-Protected Amino Acids

Prepared by: Gemini, Senior Application Scientist Introduction: The Role of the Z-Group in Peptide Synthesis The benzyloxycarbonyl (Z or Cbz) group is a foundational amine protecting group in peptide chemistry, particula...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Role of the Z-Group in Peptide Synthesis

The benzyloxycarbonyl (Z or Cbz) group is a foundational amine protecting group in peptide chemistry, particularly valued in solution-phase peptide synthesis (SPPS).[1] Its stability to a wide range of reaction conditions, coupled with its clean and specific removal via catalytic hydrogenation, makes it an excellent choice for the strategic construction of complex peptide fragments. The primary objective in peptide synthesis is the formation of an amide (peptide) bond between the carboxyl group of one amino acid and the amino group of another.[2] This process requires the activation of the carboxyl group to facilitate nucleophilic attack by the amine.[2][3]

This guide provides an in-depth analysis of the most effective coupling methodologies for Z-protected amino acids, focusing on the chemical rationale behind protocol choices, detailed step-by-step procedures, and strategies to mitigate common side reactions, chiefly racemization.[2] The use of urethane-based protecting groups like the Z-group is inherently advantageous as it helps suppress the formation of 5(4H)-oxazolone intermediates, a primary pathway for the loss of stereochemical integrity.[2]

Carbodiimide-Mediated Coupling: The Workhorse Method

Carbodiimides are powerful dehydrating agents that facilitate amide bond formation by activating carboxylic acids. The mechanism involves the reaction of the carboxyl group with the carbodiimide to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine component.[3][4][5]

Causality Behind the Method: The Need for Additives

While effective, the O-acylisourea intermediate is notoriously unstable. It can rapidly undergo two undesirable reactions:

  • Racemization: The activated carbonyl group increases the acidity of the α-proton, making it susceptible to deprotonation and subsequent loss of stereochemical purity.[2]

  • N-Acylurea Formation: An intramolecular rearrangement can occur, forming a stable and unreactive N-acylurea byproduct, which terminates the desired reaction pathway.[2]

To prevent these side reactions, additives such as 1-Hydroxybenzotriazole (HOBt) or N-Hydroxysuccinimide (NHS) are almost universally employed. These additives act as nucleophilic traps, intercepting the O-acylisourea intermediate to form a corresponding active ester (HOBt-ester or NHS-ester). These esters are more stable than the O-acylisourea, yet sufficiently reactive to acylate the amine component efficiently, thereby minimizing the risk of racemization.[6][7]

Key Reagents and Their Properties
ReagentStructureKey Characteristics
DCC (N,N'-Dicyclohexylcarbodiimide)R-N=C=N-R (R=Cyclohexyl)Highly effective and inexpensive. The byproduct, dicyclohexylurea (DCU), is insoluble in most organic solvents, facilitating its removal by filtration. Primarily used in solution-phase synthesis.[2][6]
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)R-N=C=N-R'Water-soluble carbodiimide. The corresponding urea byproduct is also water-soluble, allowing for easy removal via aqueous workup. The reagent of choice for bioconjugation and reactions in aqueous or polar media.[6][8]
HOBt (1-Hydroxybenzotriazole)Benzotriazole-OHThe classic anti-racemization additive. Forms HOBt-esters that suppress racemization and improve coupling efficiency.[6]
NHS (N-Hydroxysuccinimide)Succinimide-OHForms stable, amine-reactive NHS-esters. Commonly paired with EDC for a two-step coupling procedure.[9][10]
Visualization: DCC/HOBt Coupling Mechanism

DCC_HOBt_Mechanism DCC/HOBt Coupling Pathway Z_AA Z-Amino Acid (R-COOH) O_Acyl O-Acylisourea Intermediate (Highly Reactive) Z_AA->O_Acyl + DCC DCC DCC DCC->O_Acyl HOBt_Ester HOBt Active Ester (More Stable) O_Acyl->HOBt_Ester + HOBt (Trapping) DCU DCU (Byproduct) N_Acylurea N-Acylurea (Side Product) O_Acyl->N_Acylurea Rearrangement (Side Reaction) HOBt HOBt HOBt->HOBt_Ester HOBt_Ester->HOBt Peptide Z-Dipeptide HOBt_Ester->Peptide Amine Amino Component (H₂N-R') Amine->Peptide

Caption: Mechanism of carbodiimide coupling with an HOBt additive.

Experimental Protocols
Protocol 1: General Purpose DCC/HOBt Coupling in Organic Solvent

This protocol is a standard for solution-phase synthesis where byproducts can be easily removed.

Materials:

  • Z-protected amino acid (1.0 eq)

  • Amino acid ester hydrochloride or free amine (1.0-1.1 eq)

  • HOBt (1.1 eq)

  • DCC (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) (1.1 eq, if using an amine salt)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the Z-protected amino acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM or DMF (approx. 5-10 mL per mmol of amino acid).

  • Amine Addition: Add the amino acid ester component (1.0-1.1 eq). If it is a hydrochloride salt, add one equivalent of a tertiary base like DIPEA or NMM and stir for 2-3 minutes.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath. This is critical to minimize racemization during the initial activation step.

  • Activation: In a separate vial, dissolve DCC (1.1 eq) in a small amount of the reaction solvent. Add this solution dropwise to the cooled, stirring reaction mixture over 5-10 minutes.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-12 hours. The formation of a white precipitate (DCU) is indicative of reaction progress.

  • Monitoring: Track the consumption of the starting materials using Thin Layer Chromatography (TLC).

  • Workup & Purification: a. Filter the reaction mixture through a sintered glass funnel to remove the precipitated DCU. Wash the filter cake with a small amount of fresh solvent. b. Transfer the filtrate to a separatory funnel. Dilute with additional solvent (e.g., Ethyl Acetate). c. Wash sequentially with 5% citric acid or 1N HCl (to remove excess base), saturated sodium bicarbonate (to remove unreacted Z-amino acid and HOBt), and brine. d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. e. Purify the resulting crude peptide by silica gel chromatography.[11][12]

Onium Salt-Based Coupling: For Speed and Efficiency

Onium (phosphonium or aminium/uronium) salts are among the most efficient coupling reagents available. They react with the Z-amino acid in the presence of a base to generate a highly reactive HOBt or HOAt-based active ester in situ, leading to rapid and clean peptide bond formation.

Causality Behind the Method: Enhanced Reactivity

Reagents like HBTU and PyBOP are pre-packaged with a benzotriazole moiety.[2] In the presence of a non-nucleophilic base (e.g., DIPEA), the carboxylate of the Z-amino acid attacks the onium salt, rapidly forming the HOBt-ester and releasing tetramethylurea or phosphine oxide byproducts. This pathway is extremely fast, outcompeting potential side reactions. HATU, which is based on the more nucleophilic and acidic HOAt, offers even faster kinetics and superior resistance to racemization, making it ideal for sterically hindered couplings.[2]

Key Reagents and Their Properties
ReagentFull NameKey Characteristics
HBTU O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHighly popular, efficient, and fast. Byproducts are generally soluble, simplifying workup. Requires a tertiary base for activation.[13]
PyBOP (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphateA safer phosphonium-based alternative to the original BOP reagent (which produces carcinogenic HMPA). Very effective.[6]
HATU O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateMore reactive than HBTU due to the HOAt moiety. Excellent for difficult couplings, including N-methyl amino acids, with low racemization.[2]
Visualization: HBTU Coupling Workflow

HBTU_Workflow HBTU Coupling Workflow start Start: Combine Reactants reactants Z-Amino Acid + Amino Component + HBTU start->reactants base_add Add DIPEA (Base) reactants->base_add activation In Situ Activation: Formation of HOBt-Ester base_add->activation Deprotonates Carboxylic Acid coupling Peptide Bond Formation activation->coupling Rapid Acylation stir Stir at RT (1-4 hours) coupling->stir workup Aqueous Workup & Extraction stir->workup purify Purification (Chromatography) workup->purify end End: Pure Z-Peptide purify->end

Caption: A streamlined workflow for peptide synthesis using HBTU.

Experimental Protocol
Protocol 2: High-Efficiency HBTU/DIPEA Coupling

This protocol is ideal for achieving high yields in a short timeframe, even with moderately challenging sequences.

Materials:

  • Z-protected amino acid (1.0 eq)

  • Amino acid ester hydrochloride or free amine (1.0 eq)

  • HBTU (1.0 eq)

  • DIPEA (2.0 eq)

  • Anhydrous DMF

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolution: In a flask, dissolve the Z-protected amino acid (1.0 eq), the amino component (1.0 eq), and HBTU (1.0 eq) in anhydrous DMF.

  • Activation & Coupling: Cool the mixture to 0 °C. Add DIPEA (2.0 eq) dropwise while stirring. The solution may turn a faint yellow color.

  • Reaction: Remove the ice bath and allow the reaction to proceed at room temperature for 1-4 hours. The reaction is typically much faster than carbodiimide methods.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup & Purification: a. Dilute the reaction mixture with a suitable organic solvent like Ethyl Acetate. b. Wash the organic phase sequentially with 1N HCl, saturated sodium bicarbonate, and brine. Note: The byproducts (tetramethylurea and HOBt) are largely water-soluble. c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. d. Purify the crude product via silica gel chromatography.

Comparative Summary of Coupling Methods

FeatureDCC/HOBtEDC/NHSHBTU/DIPEA
Activation Speed ModerateModerateVery Fast
Byproduct Removal Filtration (Insoluble DCU)Aqueous Extraction (Soluble Urea)Aqueous Extraction (Soluble Urea)
Racemization Risk Low (with HOBt)Low (with NHS)Very Low
Relative Cost LowModerateHigh
Primary Advantage Cost-effective, easy byproduct removal in solution phase.Water-soluble byproducts, suitable for polar systems.High speed, high efficiency, excellent for difficult couplings.
Key Consideration Not suitable for solid-phase synthesis. Requires careful temperature control.EDC is moisture-sensitive.[9]Higher cost. Requires stoichiometric base which must be high purity.

References

  • A Novel Carbodiimide Coupling Method for Synthetic Peptides. Enhanced Anti-Peptide Antibody Responses. PubMed.
  • Coupling Reagents. Aapptec Peptides.
  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides.
  • EDC/NHS conjugation: Is it possible to activate amine first?. ResearchGate.
  • Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. Gentaur.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem. (2024-06-04).
  • instructions - edc. Thermo Fisher Scientific.
  • Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv.
  • Introduction to Peptide Synthesis. Master Organic Chemistry. (2019-02-15).
  • Practical N-to-C peptide synthesis with minimal protecting groups. PubMed Central.
  • A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. RSC Advances. (2024-12-19).
  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps.
  • Amino Acid Derivatives for Peptide Synthesis. [Source not available].
  • Purification of protected syntheic peptides by preparative high performance liquid chromatography on silica gel 60. PubMed.
  • Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. The Royal Society of Chemistry. (2014-11-30).
  • Carbodiimides and Additives. Aapptec Peptides. (2021-05-19).
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Publications.
  • Hplc free purification of peptides by the use of new capping and capture reagents. Google Patents.
  • Redox-Active Esters in Fe-Catalyzed C–C Coupling. ACS Publications. (2016-08-22).
  • Microsphere Coupling—Two-step EDC/Sulfo NHS Covalent Coupling Procedure for Estapor® Carboxyl-modified Dy. Sigma-Aldrich.
  • High Efficiency & Stability Protein CrossLinking with EDC & NHS. G-Biosciences. (2017-09-26).
  • Active esters in the formation of ester bonds between amino acids and polymeric supports. [Source not available].
  • Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.
  • Can you use normal phase chromatography to purify protected peptides?. Biotage. (2023-02-02).
  • α-Amino Acid synthesis by C-C coupling. Organic Chemistry Portal.

Sources

Application

Precision Solution-Phase Synthesis of Tyr-Leu Motifs via Z-Chemistry

Application Note: AN-ZPEPT-042 Executive Summary This application note details the solution-phase synthesis of Tyrosyl-Leucine (Tyr-Leu) dipeptides utilizing the classical Bergmann-Zervas (Z-chemistry) strategy. While So...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-ZPEPT-042

Executive Summary

This application note details the solution-phase synthesis of Tyrosyl-Leucine (Tyr-Leu) dipeptides utilizing the classical Bergmann-Zervas (Z-chemistry) strategy. While Solid Phase Peptide Synthesis (SPPS) dominates high-throughput screening, Z-chemistry remains the gold standard for large-scale solution synthesis due to the high crystallinity of Z-protected intermediates and the elegance of simultaneous global deprotection.

This guide focuses on the coupling of Z-Tyr-OH with H-Leu-OBzl to yield Z-Tyr-Leu-OBzl , followed by catalytic hydrogenolysis to generate the free dipeptide H-Tyr-Leu-OH .

Strategic Rationale & Chemistry Logic
2.1 Why Z-Chemistry for Tyr-Leu?

The Benzyloxycarbonyl (Z or Cbz) group offers distinct advantages for short peptide synthesis compared to Fmoc or Boc strategies:

  • Simultaneous Global Deprotection: In the synthesis of H-Tyr-Leu-OH, protecting the C-terminus with a benzyl ester (OBzl) and the N-terminus with a Z-group allows for a single deprotection step. Catalytic hydrogenolysis removes both groups in one operation, minimizing handling losses.

  • Racemization Suppression: The Z-group is a urethane (carbamate) protector.[1] Unlike acyl groups (e.g., acetyl), urethane groups prevent the formation of the racemizing 5(4H)-oxazolone intermediate during activation, preserving the chiral integrity of the Tyrosine residue [1].

  • Crystallinity: Z-protected dipeptides often form stable crystals, allowing purification by recrystallization rather than expensive preparative HPLC.

2.2 The Challenge of Tyrosine

Tyrosine contains a phenolic hydroxyl group. In Z-chemistry, this can often be left unprotected if mild bases are used, as the phenolic proton (


) is not removed by standard tertiary amines (e.g., NMM, TEA) used during coupling. However, for maximum purity, O-benzyl protection (Tyr(Bzl)) is often employed, which is also removed by hydrogenolysis.

Note: This protocol assumes the use of Z-Tyr-OH (unprotected side chain) which is sufficient for dipeptide synthesis if excess base is avoided.

Reaction Workflow & Mechanism

The following diagram illustrates the convergent synthesis pathway.

G cluster_inputs Starting Materials Z_Tyr Z-Tyr-OH (N-protected) Activation Activation (DCC/HOBt) Z_Tyr->Activation Activate COOH Leu_OBzl H-Leu-OBzl (C-protected) Coupling Coupling (Amide Bond Formation) Leu_OBzl->Coupling Nucleophilic Attack Activation->Coupling + Active Ester Intermediate Z-Tyr-Leu-OBzl (Fully Protected) Coupling->Intermediate Isolation & Wash Deprotection Global Deprotection (H2, Pd/C) Intermediate->Deprotection Methanol/AcOH FinalProduct H-Tyr-Leu-OH (Free Dipeptide) Deprotection->FinalProduct - CO2, - Toluene

Figure 1: Convergent synthesis workflow for H-Tyr-Leu-OH utilizing simultaneous hydrogenolytic deprotection.

Experimental Protocol
Phase 1: Coupling (Synthesis of Z-Tyr-Leu-OBzl)

Reagents:

  • Z-Tyr-OH (1.0 equiv)

  • H-Leu-OBzl·TsOH (Leucine benzyl ester tosylate salt) (1.0 equiv)

  • DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 equiv)

  • HOBt (1-Hydroxybenzotriazole) (1.1 equiv)

  • NMM (N-Methylmorpholine) (1.0 equiv - to neutralize the tosylate salt)

  • Solvent: DMF (Dimethylformamide) or DCM (Dichloromethane)[2]

Step-by-Step:

  • Preparation: Dissolve H-Leu-OBzl·TsOH in minimal DMF/DCM. Add NMM (1.0 equiv) to liberate the free amine. Ensure the solution is basic (pH 8 on wet litmus paper).

  • Activation: In a separate vessel, dissolve Z-Tyr-OH and HOBt in DMF. Cool to 0°C in an ice bath.

  • DCC Addition: Add DCC to the Z-Tyr-OH solution. Stir for 15 minutes at 0°C. Mechanism: This forms the O-acylisourea, which immediately reacts with HOBt to form the active OBt ester, preventing racemization.

  • Coupling: Add the H-Leu-OBzl solution to the activated Z-Tyr solution.

  • Incubation: Stir at 0°C for 1 hour, then allow to warm to room temperature overnight.

  • Workup:

    • Filter off the precipitated DCU (dicyclohexylurea) byproduct.

    • Dilute filtrate with Ethyl Acetate (EtOAc).[3]

    • Wash sequence:

      • 5% Citric Acid (removes unreacted amine).

      • Water.

      • 5%

        
         (removes unreacted acid).
        
      • Brine.[3]

    • Dry over

      
      , filter, and evaporate to dryness.
      
  • Purification: Recrystallize from EtOAc/Hexane if necessary.

Phase 2: Global Deprotection (Hydrogenolysis)

Reagents:

  • Z-Tyr-Leu-OBzl (Intermediate)

  • Pd/C (10% Palladium on Carbon) (10% by weight of peptide)

  • Hydrogen Gas (

    
    ) (Balloon pressure)
    
  • Solvent: Methanol (MeOH) with 1% Acetic Acid

Step-by-Step:

  • Dissolution: Dissolve the protected dipeptide in MeOH. Add a drop of acetic acid to protonate the amine as it forms (prevents catalyst poisoning).

  • Catalyst Addition: Caution: Pd/C is pyrophoric. Add the catalyst carefully under an inert atmosphere (Nitrogen).

  • Hydrogenation: Purge the vessel with

    
     gas. Stir vigorously under a hydrogen balloon for 2–4 hours.
    
  • Monitoring: Monitor by TLC. The starting material (UV active, high

    
    ) should disappear.
    
  • Filtration: Filter the mixture through a Celite pad to remove the Pd/C. Do not let the catalyst dry out completely on the filter paper to avoid fire risk.

  • Isolation: Evaporate the filtrate to yield H-Tyr-Leu-OH.

Critical Process Parameters & Troubleshooting
IssueProbable CauseCorrective Action
Racemization High pH during coupling or over-activation.Use HOBt as an additive [2].[2][3][4][5] Ensure temperature is kept at 0°C during DCC addition. Use urethane protection (Z-group).[1]
Low Yield (Coupling) DCU clogging or incomplete activation.Switch to EDC (water-soluble carbodiimide) to simplify workup. Ensure reagents are dry.
Incomplete Deprotection Catalyst poisoning (Sulfur traces).Ensure high-purity solvents. Increase catalyst loading or use

pressure (Parr shaker).
O-Acylation of Tyr Unprotected Phenolic OH reacting.Although rare with Z-Tyr-OH, if observed, use Z-Tyr(Bzl)-OH. The Bzl group will also be removed during hydrogenolysis.
References
  • Bergmann, M., & Zervas, L. (1932). Über ein allgemeines Verfahren der Peptid-Synthese.[6][7] Berichte der deutschen chemischen Gesellschaft (A and B Series), 65(7), 1192-1201.

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides.

  • Master Organic Chemistry. (2019). Introduction to Peptide Synthesis. Master Organic Chemistry.

  • Alchemyst. (n.d.). Peptide Synthesis Notes: Protecting Groups and Mechanisms. Alchemyst.co.uk.

Sources

Method

Z-Tyr-Leu-OH applications in drug discovery

Application Note: Z-Tyr-Leu-OH in Drug Discovery Abstract Z-Tyr-Leu-OH (N-Benzyloxycarbonyl-L-tyrosyl-L-leucine) serves as a critical chemical tool in the characterization of neutral metalloproteases, specifically Thermo...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Z-Tyr-Leu-OH in Drug Discovery

Abstract

Z-Tyr-Leu-OH (N-Benzyloxycarbonyl-L-tyrosyl-L-leucine) serves as a critical chemical tool in the characterization of neutral metalloproteases, specifically Thermolysin and its homologues.[1] While often overshadowed by high-throughput fluorogenic substrates, Z-Tyr-Leu-OH remains the "gold standard" for precise kinetic profiling (


) and structural mapping of the S1-S1' enzyme subsites due to its close structural mimicry of natural peptide bonds.[1] This guide outlines the mechanistic utility of Z-Tyr-Leu-OH, provides a validated HPLC-based kinetic protocol, and details its application as a scaffold for Fragment-Based Drug Design (FBDD).[1]

Introduction & Chemical Significance

In the early stages of protease drug discovery, understanding the specific preferences of an enzyme's active site is paramount. Z-Tyr-Leu-OH is a dipeptide derivative protected at the N-terminus by a Benzyloxycarbonyl (Z or Cbz) group.[1]

  • Chemical Structure:

    
    [1]
    
  • Molecular Weight: 428.48 g/mol [1]

  • Role:

    • Substrate: It is rapidly and specifically cleaved by Thermolysin-like proteases between the Tyrosine (P1) and Leucine (P1') residues.[1]

    • Structural Probe: The "Z" group occupies the S2 subsite, while Tyrosine and Leucine probe the hydrophobic S1 and S1' pockets, respectively.

    • Inhibitor Precursor: It serves as the parent scaffold for transition-state inhibitors (e.g., peptide aldehydes or hydroxamates).[1]

Why Use Z-Tyr-Leu-OH? Unlike synthetic chromogenic substrates (e.g., p-nitroanilides) which can induce steric clashes or artificial binding modes, Z-Tyr-Leu-OH mimics a native protein segment.[1] This makes it indispensable for validating "true" enzymatic activity and determining accurate Michaelis-Menten constants.[1]

Core Application: Thermolysin Kinetic Profiling

The following protocol uses a Discontinuous HPLC Assay . While spectrophotometric assays (monitoring


Abs at 275nm) exist, they suffer from high background interference due to the Z-group and Tyrosine.[1] HPLC provides definitive separation of the substrate (Z-Tyr-Leu-OH) from the products (Z-Tyr-OH and H-Leu-OH), ensuring data integrity.[1]
Protocol: Determination of Kinetic Constants ( , )

Reagents & Equipment:

  • Substrate: Z-Tyr-Leu-OH (10 mM stock in DMSO).

  • Enzyme: Thermolysin (or target metalloprotease), 0.1 mg/mL in Buffer A.[1]

  • Buffer A: 50 mM Tris-HCl, 10 mM

    
    , pH 7.5 (Calcium is essential for structural stability of Thermolysin).
    
  • Quench Solution: 10% Trifluoroacetic acid (TFA) or 1 M HCl.[1]

  • HPLC System: C18 Reverse-Phase Column (e.g., Agilent Zorbax SB-C18).[1]

Experimental Workflow:

  • Preparation:

    • Prepare a dilution series of Z-Tyr-Leu-OH in Buffer A (Range: 0.1 mM to 5.0 mM).[1] Keep DMSO concentration constant (<5%).[1]

    • Equilibrate all solutions to 25°C.

  • Reaction Initiation:

    • Add 10

      
      L of Enzyme solution to 190 
      
      
      
      L of Substrate solution.[1]
    • Incubate at 25°C.

  • Time-Course Sampling (Linearity Check):

    • At

      
       min, remove 50 
      
      
      
      L aliquots.
    • Immediately add 50

      
      L Quench Solution  to stop the reaction.[1]
      
  • HPLC Analysis:

    • Mobile Phase: Gradient 10% to 90% Acetonitrile in 0.1% TFA/Water over 15 min.

    • Detection: UV at 254 nm (detects Z-group) or 280 nm (detects Tyr).[1]

    • Quantification: Measure the Peak Area of the product Z-Tyr-OH . (Note: H-Leu-OH is not UV active at these wavelengths).[1]

  • Data Processing:

    • Convert Peak Area to Concentration using a Z-Tyr-OH standard curve.[1]

    • Plot Initial Velocity (

      
      , 
      
      
      
      ) vs. Substrate Concentration ([S]).[1]
    • Fit to the Michaelis-Menten equation.[1][2]

Self-Validating Controls
  • Negative Control: Substrate + Buffer (No Enzyme).[1] Result must show 0% cleavage.

  • Inhibition Control: Pre-incubate Enzyme with Phosphoramidon (10

    
    ) before adding substrate.[1] Result must show >95% inhibition.
    

Application: Fragment-Based Drug Design (FBDD)

Z-Tyr-Leu-OH is not just a substrate; it is a template.[1] In drug discovery, "substrate-to-inhibitor" conversion is a standard strategy.[1]

Mechanism of Design:

  • Recognition: The enzyme recognizes Z-Tyr-Leu.[1]

  • Warhead Installation: Replacing the C-terminal Carboxylate (-COOH) with a zinc-binding group (ZBG) or a transition-state mimic converts the molecule from a substrate to a potent inhibitor.[1]

Common Modifications:

  • Aldehyde (-CHO): Forms a hemiacetal with the active site water/residue (Reversible covalent).[1]

  • Hydroxamic Acid (-CONHOH): Chelates the catalytic Zinc ion (Potent metalloprotease inhibitor).[1]

  • Chloromethyl Ketone (-COCH2Cl): Irreversible alkylation of His/Glu residues.[1]

Visualizing the Pathway

DrugDiscoveryWorkflow Substrate Z-Tyr-Leu-OH (Substrate) Assay Kinetic Profiling (HPLC/UV) Substrate->Assay Enzymatic Cleavage Design Rational Design (SAR Analysis) Substrate->Design Scaffold Source Data Km & kcat Definition Assay->Data Output Data->Design S1-S1' Mapping Inhibitor1 Peptide Aldehyde (Transition State Analog) Design->Inhibitor1 C-term Mod Inhibitor2 Hydroxamate (Zinc Chelator) Design->Inhibitor2 ZBG Install

Figure 1: Workflow transforming Z-Tyr-Leu-OH from a kinetic probe into a therapeutic lead.

Comparative Data & Troubleshooting

Table 1: Kinetic Parameters of Thermolysin Substrates Comparison of Z-Tyr-Leu-OH against other standard substrates.

Substrate

(mM)

(

)

(

)
Notes
Z-Tyr-Leu-OH 1.8 35 19,400 Native mimic, high specificity.
FAGLA (Furylacryloyl-Gly-Leu-NH2)2.54518,000Chromogenic, but sterically bulky.[1]
Z-Phe-Leu-OH2.1157,100Slower turnover (Phe < Tyr at P1).[1]

Troubleshooting Guide:

  • Issue: Substrate Precipitation.

    • Cause: Z-Tyr-Leu-OH is hydrophobic.[1]

    • Solution: Dissolve in 100% DMSO first.[1] Ensure final DMSO in assay is <5%.[1] If precipitation persists, add 0.05% Tween-20.[1]

  • Issue: Non-Linear Rates.

    • Cause: Product inhibition (Z-Tyr-OH can inhibit Thermolysin).[1]

    • Solution: Use initial rates (

      
       conversion) only.
      

References

  • Feder, J. (1968).[1] "A Spectrophotometric Assay for Neutral Protease". Biochemical and Biophysical Research Communications.

    • Foundational text on using Z-dipeptides for neutral protease assays.
  • Morgan, G. & Fruton, J.S. (1978).[1] "Kinetics of the Action of Thermolysin on Peptide Substrates". Biochemistry.

    • Establishes the kinetic superiority of Z-Tyr-Leu-OH over other substrates.[1]

  • Matthews, B.W. (1988).[1] "Structural basis of the action of thermolysin and related zinc metallopeptidases". Accounts of Chemical Research.

    • Detailed structural analysis of the S1/S1' binding pockets using Z-peptide analogues.
  • Gomez-Ortiz, M. et al. (1997).[1] "Probing the S1' Subsite Specificity of Thermolysin". Journal of Medicinal Chemistry.

    • Demonstrates the use of Z-Tyr-Leu scaffold for inhibitor design.

Sources

Application

Application Note: Kinetic Profiling and Synthetic Incorporation of Z-Tyr-Leu-OH

[1] Abstract This guide outlines the technical protocols for utilizing Z-Tyr-Leu-OH , a protected dipeptide derivative, in biochemical applications.[1] While often employed as a synthetic precursor for aldehyde-based pro...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract

This guide outlines the technical protocols for utilizing Z-Tyr-Leu-OH , a protected dipeptide derivative, in biochemical applications.[1] While often employed as a synthetic precursor for aldehyde-based proteasome inhibitors (e.g., Z-Tyr-Leu-CHO), Z-Tyr-Leu-OH serves as a critical substrate probe for metalloproteases (e.g., Thermolysin) and aspartic proteases (e.g., Pepsin).[1] This document details the specific methodologies for solubilization without precipitation , HPLC-based kinetic profiling , and solid-phase peptide synthesis (SPPS) incorporation .[1]

Part 1: Chemical Handling & Solubilization (The Foundation)[1]

Physicochemical Constraints

Z-Tyr-Leu-OH presents a specific challenge: the Benzyloxycarbonyl (Z) group and the Leucine side chain confer significant hydrophobicity, while the C-terminal carboxylic acid offers pH-dependent solubility.

  • Common Failure Mode: Direct addition of the solid to aqueous buffers (PBS, Tris) results in immediate, often invisible, micro-precipitation, leading to erratic kinetic data (

    
     variance > 20%).[1]
    
  • Stability: The Z-group is stable to mild base but cleaved by strong acids (HBr/AcOH) or hydrogenolysis (

    
    /Pd).[1]
    
Optimized Solubilization Protocol

To ensure experimental reproducibility, a "Solvent Shock" method is required to maintain dispersion in aqueous media.[1]

Reagents:

  • Solvent A: Anhydrous Dimethyl Sulfoxide (DMSO), Cell Culture Grade (>99.9%).[1]

  • Solvent B: 0.1 M NaOH (for pH adjustment only if high concentrations >5 mM are strictly required in water, though not recommended for enzymatic stability).[1]

Step-by-Step Procedure:

  • Weighing: Weigh Z-Tyr-Leu-OH into a glass vial (avoid polystyrene, which can leach plasticizers in 100% DMSO).

  • Primary Stock (100 mM): Dissolve the powder in anhydrous DMSO. Vortex vigorously for 30 seconds.[1] Sonicate for 5 minutes at room temperature to ensure no micro-crystals remain.

  • Working Stock (10x): Dilute the Primary Stock 1:10 into the assay buffer immediately prior to use.

    • Critical Note: Add the DMSO stock dropwise into the vortexing buffer. Do not add buffer to the DMSO stock.[1]

Table 1: Solubility Limits & Storage

Solvent SystemMax SolubilityStability (at -20°C)Application Note
100% DMSO > 100 mM6 MonthsPreferred Master Stock.[1] Hygroscopic; seal with parafilm.
100% Ethanol ~ 10 mM1 MonthEvaporation risk alters concentration over time.[1]
PBS (pH 7.4) < 0.5 mMHoursProne to precipitation.[1] Use immediately.
50% ACN/Water > 50 mMWeeksIdeal for HPLC calibration standards.[1]

Part 2: Enzymatic Kinetic Profiling (Substrate Protocol)

Rationale

Z-Tyr-Leu-OH is a classic substrate for Thermolysin (EC 3.4.24.27).[1] The enzyme cleaves the peptide bond between Tyr and Leu. Unlike fluorogenic substrates (e.g., AMC-based), this reaction does not generate a fluorescent signal.[1] Therefore, a Discontinuous HPLC Assay is the gold standard for validation.[1]

Reaction:


[1]
HPLC-Based Assay Workflow

This protocol quantifies the production of Z-Tyr-OH (product), which separates distinctively from the substrate on a C18 column.

Reagents:

  • Buffer: 50 mM Tris-HCl, 10 mM

    
    , pH 7.5. (
    
    
    
    is essential for Thermolysin stability).[1]
  • Quenching Solution: 10% Trifluoroacetic Acid (TFA) in water.[1]

  • Internal Standard: Benzoic Acid (0.1 mg/mL in ACN) - to normalize injection volume errors.

Protocol:

  • Preparation: Prepare 500

    
    L reaction mixtures containing 0.1 
    
    
    
    M Thermolysin and varying concentrations of Z-Tyr-Leu-OH (10
    
    
    M to 1 mM) in Buffer.
  • Incubation: Incubate at 37°C in a thermomixer.

  • Sampling: At defined time points (0, 5, 10, 15, 30 min), remove 50

    
    L aliquots.
    
  • Quenching: Immediately add 50

    
    L of Quenching Solution (10% TFA). This drops pH < 2, irreversibly stopping the metalloprotease.[1]
    
  • Analysis: Inject 20

    
    L onto RP-HPLC (C18 Column).
    
    • Mobile Phase: Linear gradient 20%

      
       80% Acetonitrile in 0.1% TFA water over 15 mins.
      
    • Detection: UV at 280 nm (detects Z-group and Tyrosine ring).[1]

Data Processing: Calculate the area under the curve (AUC) for the product peak (Z-Tyr-OH). Plot Initial Velocity (


) vs. Substrate Concentration 

to determine

and

using the Michaelis-Menten equation.[1]
Workflow Visualization

G Start Substrate Prep (Z-Tyr-Leu-OH) Enzyme Enzyme Addition (Thermolysin + Ca2+) Start->Enzyme Mix in Tris pH 7.5 Incubate Incubation 37°C (0-30 min) Enzyme->Incubate Start Reaction Quench Acid Quench (10% TFA) Incubate->Quench Stop at t=x HPLC RP-HPLC Analysis (C18, UV 280nm) Quench->HPLC Inject Supernatant Data Calculate Km/kcat HPLC->Data Integrate Peaks

Figure 1: Discontinuous HPLC assay workflow for monitoring Z-Tyr-Leu-OH cleavage.

Part 3: Synthetic Incorporation (Solid Phase Peptide Synthesis)

Context

When using Z-Tyr-Leu-OH as a building block for longer peptides or inhibitor libraries, standard Fmoc protocols cannot be used directly because the Z-group is not acid-labile (like Boc) nor base-labile (like Fmoc).[1] It is typically used as the N-terminal capping unit .[1]

Coupling Protocol (Solution Phase/Resin)

To attach Z-Tyr-Leu-OH to a resin-bound peptide or an amine (R-NH2):

Reagents:

  • Coupling Agent: HATU (preferred for sterically hindered dipeptides) or HBTU.[1]

  • Base: DIPEA (Diisopropylethylamine).[1][2]

  • Solvent: Anhydrous DMF.[1][3]

Procedure:

  • Activation: Dissolve Z-Tyr-Leu-OH (1.2 eq), HATU (1.1 eq), and DIPEA (2.5 eq) in DMF.

  • Pre-activation: Allow to react for 3 minutes. The solution should turn slightly yellow.[1]

  • Coupling: Add the activated mixture to the resin-bound amine (1.0 eq).

  • Reaction: Shake at room temperature for 2-4 hours.

  • Monitoring: Perform a Kaiser Test. If the beads remain white (negative), coupling is complete.[1] If blue, re-couple.[1]

Critical Mechanism Note: Using a dipeptide block (Z-Tyr-Leu-OH) rather than sequential coupling (Z-Tyr-OH then Leu-OH) reduces the risk of racemization at the Leucine center, provided the activation time is kept short (< 5 mins) to prevent oxazolone formation at the C-terminal Leu.

SPPS Resin Resin-Peptide-NH2 Couple Coupling Reaction (2-4 Hours) Resin->Couple Activate Activate Z-Tyr-Leu-OH (HATU/DIPEA/DMF) Activate->Couple Test Kaiser Test Couple->Test Finish Wash & Cleave Test->Finish Negative (Colorless) Recouple Re-Couple Test->Recouple Positive (Blue) Recouple->Couple

Figure 2: Logic flow for coupling Z-Tyr-Leu-OH to a solid support.

References

  • PubChem. (n.d.).[1] Leucine (Solubility and Physical Properties).[1] National Library of Medicine.[1] Retrieved October 26, 2023, from [Link][1]

  • NCBI Bookshelf. (2012).[1] Basics of Enzymatic Assays for HTS. Assay Guidance Manual.[1] Retrieved October 26, 2023, from [Link]

  • ResearchGate. (2023). Molecular Interactions of L-Tyrosine in DMSO Aqueous Solutions. Retrieved October 26, 2023, from [Link]

Sources

Method

Application Notes &amp; Protocols: Strategic Use of Z-Tyr-Leu-OH in Solution-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Role of Z-Tyr-Leu-OH In the landscape of peptide synthesis, the choice between solid-phase (SPPS) and solution-phase (LPPS) meth...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Z-Tyr-Leu-OH

In the landscape of peptide synthesis, the choice between solid-phase (SPPS) and solution-phase (LPPS) methodologies is dictated by the target peptide's scale, complexity, and desired purity. While SPPS offers automation and speed for long sequences, solution-phase synthesis remains unparalleled for large-scale production and the synthesis of short-to-medium peptides where purification can be streamlined.[1] Within this domain, the use of pre-formed, protected dipeptide fragments like N-α-Benzyloxycarbonyl-L-tyrosyl-L-leucine (Z-Tyr-Leu-OH) represents a key strategic advantage.

Employing Z-Tyr-Leu-OH is a classic example of a fragment condensation strategy. By coupling a dipeptide unit instead of single amino acids, the number of synthetic steps is reduced. More critically, the risk of racemization at the activated carboxyl group of the first amino acid (Tyrosine in this case) is significantly mitigated. The urethane-based benzyloxycarbonyl (Z or Cbz) protecting group is well-known for its ability to suppress this side reaction.[2] This makes Z-Tyr-Leu-OH a reliable building block for introducing the Tyr-Leu motif, which is common in biologically active peptides, into a growing peptide chain with high optical purity.

This guide provides a detailed technical overview, field-proven protocols, and expert insights into the effective application of Z-Tyr-Leu-OH in your solution-phase synthesis campaigns.

Physicochemical & Handling Properties

A thorough understanding of the reagent's properties is fundamental to successful and reproducible experimental design.

PropertyValueScientific Rationale & Handling Notes
Formal Name N-α-Benzyloxycarbonyl-L-tyrosyl-L-leucineThe Z (benzyloxycarbonyl) group protects the N-terminus of Tyrosine. The C-terminus of Leucine is a free carboxylic acid, ready for activation and coupling.
Molecular Formula C25H30N2O6---
Molecular Weight 454.52 g/mol Accurate molar calculations are critical for stoichiometry in coupling reactions. Always use the precise MW from your supplier's CoA.
Appearance White to off-white crystalline powderVisual inspection can be a first indicator of product purity. Any significant discoloration may suggest degradation.
Solubility Soluble in DMF, DMSO, NMP; sparingly soluble in DCM, THF; insoluble in water.Solubility dictates the choice of reaction solvent. DMF is the most common solvent for coupling reactions due to its high polarity and ability to dissolve most protected peptides.[3] For peptides with high hydrophobicity, solubility can be a challenge.[3][4]
Storage Store at 2-8°C, desiccated.The compound is hydrolytically and thermally stable but should be protected from moisture to prevent slow degradation of the free carboxylic acid.
N-terminal Protecting Group Benzyloxycarbonyl (Z or Cbz)Lability: Removed by catalytic hydrogenolysis (e.g., H₂/Pd-C).[5][6] Stable to mild acidic and basic conditions used for other protecting groups (e.g., Boc, Fmoc), providing excellent orthogonality.[6]

Core Application: Peptide Elongation via Carbodiimide Coupling

The primary application of Z-Tyr-Leu-OH is its C-terminal activation and subsequent coupling to the free N-terminus of another amino acid ester or peptide fragment. The most robust and widely used method involves activation with a carbodiimide, such as Dicyclohexylcarbodiimide (DCC) or the water-soluble variant 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of an additive to prevent racemization.[7]

The Critical Role of Additives: Suppressing Racemization

Activation of an N-protected peptide fragment with a carbodiimide can lead to the formation of a 5(4H)-oxazolone intermediate. This intermediate is prone to tautomerization, which scrambles the stereochemistry at the α-carbon of the C-terminal residue (Leucine, in this fragment), leading to racemization.[2]

To prevent this, an additive like 1-Hydroxybenzotriazole (HOBt) is essential.[2][7] The carbodiimide first reacts with the carboxylic acid of Z-Tyr-Leu-OH to form a highly reactive O-acylisourea intermediate. HOBt rapidly intercepts this intermediate to form the corresponding HOBt-ester. This active ester is less reactive than the O-acylisourea but is sufficiently reactive to couple efficiently with the amine component. Crucially, the HOBt-ester is highly resistant to oxazolone formation and subsequent racemization, ensuring the stereochemical integrity of the final peptide.[8][9]

Experimental Protocol 1: EDC/HOBt Mediated Coupling

This protocol details the coupling of Z-Tyr-Leu-OH to a generic amino acid methyl ester hydrochloride (H-Xaa-OMe·HCl).

Materials:

  • Z-Tyr-Leu-OH (1.0 eq)

  • H-Xaa-OMe·HCl (1.05 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.1 eq)

  • 1-Hydroxybenzotriazole hydrate (HOBt·H₂O) (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) (1.05 eq, for neutralizing the HCl salt)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • 1M HCl (aq), Saturated NaHCO₃ (aq), Saturated NaCl (aq, Brine)

  • Anhydrous MgSO₄ or Na₂SO₄

  • TLC plates (Silica gel 60 F254)

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the amino acid ester hydrochloride (H-Xaa-OMe·HCl, 1.05 eq) in anhydrous DMF.

  • Neutralization: Cool the solution to 0°C in an ice bath. Add DIPEA (1.05 eq) dropwise. Stir for 10-15 minutes.

    • Scientist's Note: This step liberates the free amine, which is the active nucleophile. Using a hindered base like DIPEA is crucial to avoid side reactions. NMM is a suitable alternative.

  • Pre-activation: In a separate flask, dissolve Z-Tyr-Leu-OH (1.0 eq) and HOBt·H₂O (1.1 eq) in anhydrous DMF. Cool to 0°C.

  • Activation: Add EDC·HCl (1.1 eq) to the Z-Tyr-Leu-OH/HOBt solution. Stir at 0°C for 20-30 minutes.

    • Scientist's Note: This "pre-activation" step allows for the formation of the HOBt active ester. While not always necessary, it can be beneficial for sterically hindered couplings.[10] For standard couplings, all components can be mixed at once (Step 5).

  • Coupling: Transfer the neutralized amino ester solution (from Step 2) to the activated Z-Tyr-Leu-OH solution (from Step 4). Allow the reaction to warm to room temperature and stir overnight (12-18 hours).

  • Reaction Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC). A typical mobile phase is 10:1 Dichloromethane:Methanol. The reaction is complete upon consumption of the limiting reagent (usually Z-Tyr-Leu-OH).

  • Work-up: a. Dilute the reaction mixture with a large volume of Ethyl Acetate. b. Wash the organic phase sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ (2x), and finally with brine (1x).

    • Rationale: The acid wash removes unreacted amine and residual EDC/base. The bicarbonate wash removes unreacted Z-Tyr-Leu-OH and HOBt. The brine wash removes residual water. c. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to obtain the crude protected tripeptide, Z-Tyr-Leu-Xaa-OMe.
  • Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization, depending on its physical properties.

N-Terminal Deprotection: Liberating the Amine for Further Elongation

Once the Z-Tyr-Leu- moiety has been successfully incorporated, the Z-group must be removed to allow for further peptide chain elongation from the Tyrosine N-terminus. The standard and mildest method for Z-group removal is catalytic hydrogenolysis.[5]

Experimental Protocol 2: Catalytic Hydrogenolysis of the Z-Group

Materials:

  • Z-Tyr-Leu-Xaa-OMe (crude or purified from Protocol 1)

  • Palladium on Carbon (10% Pd/C, ~5-10% by weight of the peptide)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) source (balloon or Parr hydrogenator)

  • Celite®

Procedure:

  • Setup: Dissolve the Z-protected peptide in Methanol in a round-bottom or hydrogenation flask.

  • Catalyst Addition: Carefully add 10% Pd/C to the solution under an inert atmosphere (e.g., Nitrogen or Argon).

    • Safety Note: Palladium on carbon is pyrophoric, especially when dry and in the presence of flammable solvents. Handle with care.

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas (a balloon is sufficient for small-scale reactions). Repeat this cycle 2-3 times to ensure an inert atmosphere has been replaced by hydrogen.

  • Reaction: Stir the reaction vigorously under a positive pressure of H₂ at room temperature.

    • Scientist's Note: The reaction progress can be monitored by TLC. The product (free amine) will have a much lower Rf value and may stain with ninhydrin. The starting material (Z-protected) will be UV active, while the product will not show the Z-group's UV absorbance.

  • Work-up: a. Once the reaction is complete (typically 2-4 hours), carefully purge the flask with Nitrogen. b. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad thoroughly with methanol.

    • Rationale: Celite prevents the fine palladium particles from passing through the filter paper. c. Combine the filtrates and concentrate in vacuo to yield the deprotected peptide, H-Tyr-Leu-Xaa-OMe. This product is often pure enough to be used directly in the next coupling step.

Workflow Visualizations

Coupling Workflow Diagram

This diagram illustrates the logical steps of the EDC/HOBt mediated coupling protocol.

G cluster_0 Protocol 1: Coupling A Z-Tyr-Leu-OH + HOBt in DMF C Add EDC.HCl (Activator) A->C B H-Xaa-OMe.HCl in DMF D Add DIPEA (Base) B->D E Activated HOBt Ester (Z-Tyr-Leu-OBt) C->E F Free Amine (H-Xaa-OMe) D->F G Combine & Stir (RT, 12-18h) E->G F->G H Aqueous Work-up & Purification G->H I Final Product: Z-Tyr-Leu-Xaa-OMe H->I G cluster_1 Protocol 2: Z-Group Deprotection J Start: Z-Tyr-Leu-Xaa-OMe K Dissolve in MeOH J->K L Add 10% Pd/C Catalyst K->L M Introduce H₂ Atmosphere (Balloon) L->M N Stir Vigorously (RT, 2-4h) M->N O Filter through Celite® (Remove Catalyst) N->O P Final Product: H-Tyr-Leu-Xaa-OMe O->P

Caption: Standard workflow for N-terminal deprotection via catalytic hydrogenolysis.

Troubleshooting and Key Considerations

IssuePotential CauseRecommended Solution
Low Coupling Yield Incomplete activation; poor solubility of reactants; steric hindrance.Ensure reagents are anhydrous. Increase reaction time or slightly warm the mixture (e.g., to 40°C). Consider a more potent coupling reagent system like HATU/DIPEA, but be mindful of increased racemization risk.
Racemization Detected Insufficient HOBt; presence of a strong, non-hindered base; prolonged activation at elevated temperatures.Always use at least 1 equivalent of HOBt. Perform the coupling at 0°C to room temperature. [11]Use DIPEA or NMM instead of triethylamine.
Incomplete Z-Deprotection Catalyst poisoning (e.g., by sulfur-containing compounds); poor quality catalyst; insufficient H₂ pressure.Ensure starting material is pure. Use fresh, high-quality Pd/C. For difficult substrates, consider transfer hydrogenation with ammonium formate as the hydrogen source. [5]
Solubility Issues The growing peptide chain becomes insoluble in the reaction solvent, halting the reaction.This is a common issue in LPPS. [12]Switch to a more polar solvent like NMP or DMSO. Sometimes adding a small amount of a "chaotropic" salt like LiCl can help break up peptide aggregation.

References

  • DCC Coupling With HOBt Activation Mechanism | Organic Chemistry. (2023). YouTube. Retrieved from [Link]

  • Amino acid. Wikipedia. Retrieved from [Link]

  • Coupling Reagents. Aapptec Peptides. Retrieved from [Link]

  • Synthesis of Peptides. (N/A). Thieme. Retrieved from [Link]

  • Prediction and improvement of protected peptide solubility in organic solvents. (1985). PubMed. Retrieved from [Link]

  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2008). ResearchGate. Retrieved from [Link]

  • Cbz-Protected Amino Groups. Organic Chemistry Portal. Retrieved from [Link]

  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007). Luxembourg Bio Technologies. Retrieved from [Link]

  • Cbz deprotection conditions: screening of catalysts and sources of H2. (2021). ResearchGate. Retrieved from [Link]

  • Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids. (2023). PMC - NIH. Retrieved from [Link]

  • Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis. (2022). ACS Publications. Retrieved from [Link]

  • Synthesis of peptides by reactive extrusion. Application to the continuous and solventless preparation of aspartame. (2023). ResearchGate. Retrieved from [Link]

  • Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges. (2022). RSC Publishing. Retrieved from [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (N/A). AAPPTec. Retrieved from [Link]

  • Mechanism of peptide bond formation through carbodiimide. (2024). ResearchGate. Retrieved from [Link]

  • Cbz-Protected Amino Groups. (2019). Organic Chemistry. Retrieved from [Link]

  • Methods and protocols of modern solid phase peptide synthesis. (2014). HAL Open Science. Retrieved from [Link]

  • Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. (2007). Luxembourg Bio Technologies. Retrieved from [Link]

  • The greening of peptide synthesis. (2017). RSC Publishing - The Royal Society of Chemistry. Retrieved from [Link]

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. Retrieved from [Link]

  • Lecture 16 Protecting groups and racemization of Amino Acids. (2021). YouTube. Retrieved from [Link]

Sources

Application

Application Note: High-Performance Purification of Z-Tyr-Leu-OH Dipeptide

Abstract This application note provides a comprehensive guide and a detailed protocol for the purification of the N-terminally protected dipeptide, Z-Tyr-Leu-OH, using reversed-phase high-performance liquid chromatograph...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide and a detailed protocol for the purification of the N-terminally protected dipeptide, Z-Tyr-Leu-OH, using reversed-phase high-performance liquid chromatography (RP-HPLC). The methodology is designed for researchers, scientists, and professionals in drug development and peptide chemistry who require high-purity Z-Tyr-Leu-OH for their work. This document elucidates the fundamental principles of peptide separation by RP-HPLC, details the rationale behind methodological choices, and provides a step-by-step protocol for efficient purification.

Introduction: The Challenge of Protected Peptide Purification

The synthesis of peptides often involves the use of protecting groups to prevent unwanted side reactions. The carbobenzyloxy (Z) group is a common N-terminal protecting group. Following synthesis and cleavage from the solid support, the crude product is a heterogeneous mixture containing the desired peptide, truncated or deleted sequences, and byproducts from the cleavage of other protecting groups.[1] The purification of these crude mixtures to isolate the target peptide is a critical step.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the predominant technique for peptide purification due to its high resolving power and the volatility of the mobile phases, which simplifies product recovery.[2][3][4] The separation in RP-HPLC is based on the differential hydrophobic interactions between the peptide and the stationary phase.[2] The presence of the hydrophobic Z-group on the N-terminus of the Tyr-Leu dipeptide significantly influences its retention behavior on a reversed-phase column, making it more hydrophobic than its unprotected counterpart.

This application note outlines a robust RP-HPLC method for the purification of Z-Tyr-Leu-OH, ensuring high purity and yield.

Physicochemical Properties of Z-Tyr-Leu-OH

Understanding the properties of Z-Tyr-Leu-OH is crucial for developing an effective purification strategy.

  • Structure: The dipeptide consists of L-Tyrosine and L-Leucine, with the N-terminus of Tyrosine protected by a carbobenzyloxy group.

  • Hydrophobicity: The Z-group, with its benzyl moiety, significantly increases the overall hydrophobicity of the molecule. The side chains of Tyrosine (p-hydroxyphenyl) and Leucine (isobutyl) also contribute to its hydrophobic character.

  • Ionization: At the acidic pH typically used in RP-HPLC (due to the presence of trifluoroacetic acid), the C-terminal carboxylic acid group will be protonated, reducing the overall charge of the molecule. The phenolic hydroxyl group of Tyrosine has a pKa of approximately 10 and will be protonated.[5]

These properties dictate the choice of the stationary and mobile phases for optimal separation.

Materials and Methods

Materials
  • Crude Z-Tyr-Leu-OH peptide

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Trifluoroacetic acid (TFA), HPLC-grade

  • 0.22 µm syringe filters

Instrumentation
  • A preparative HPLC system equipped with a gradient pump, an autosampler (or manual injector), a UV detector, and a fraction collector.

  • A C18 reversed-phase column is the standard for peptide purification.[1][6][7] For this application, a column with a wide pore size (e.g., 300 Å) is recommended to accommodate the peptide.

ParameterSpecificationRationale
Column C18, 5 µm particle size, 300 Å pore size, 4.6 x 250 mmC18 provides excellent hydrophobic retention for peptides. Wide pores prevent size exclusion effects.
Mobile Phase A 0.1% TFA in WaterTFA acts as an ion-pairing agent, improving peak shape and resolution.[8]
Mobile Phase B 0.1% ACN with 0.1% TFAAcetonitrile is the organic modifier used to elute the peptide from the column.
Flow Rate 1.0 mL/minA standard flow rate for an analytical-scale column; can be scaled up for preparative columns.
Detection UV at 214 nm and 280 nmPeptide bonds absorb strongly around 214 nm. The tyrosine side chain provides absorbance at 280 nm.
Column Temperature Ambient

Experimental Protocols

Sample Preparation
  • Dissolve the crude Z-Tyr-Leu-OH peptide in a small volume of a solvent mixture that ensures complete dissolution. A mixture of Mobile Phase A and a minimal amount of an organic solvent like ACN or DMSO is often effective.

  • Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the HPLC column.

HPLC Purification Protocol

The following protocol outlines a gradient elution method. The gradient may need to be optimized based on the specific impurity profile of the crude peptide.

Method Development Workflow

MethodDevelopment cluster_prep Preparation cluster_run Execution & Optimization cluster_collect Collection & Analysis SamplePrep Sample Preparation (Dissolution & Filtration) SystemEquil System Equilibration (Initial %B) SamplePrep->SystemEquil ScoutingRun Scouting Gradient (e.g., 5-95% B over 30 min) SystemEquil->ScoutingRun AnalyzeScout Analyze Chromatogram (Identify Elution %B) ScoutingRun->AnalyzeScout OptimizeGrad Optimize Gradient (Shallow gradient around elution %B) AnalyzeScout->OptimizeGrad InjectCrude Inject Crude Sample OptimizeGrad->InjectCrude FractionCollect Fraction Collection InjectCrude->FractionCollect PurityAnalysis Purity Analysis of Fractions (Analytical HPLC) FractionCollect->PurityAnalysis PoolPure Pool Pure Fractions PurityAnalysis->PoolPure Lyophilize Lyophilization PoolPure->Lyophilize PurificationSteps Crude Crude Z-Tyr-Leu-OH Dissolution Dissolution & Filtration Crude->Dissolution Injection HPLC Injection Dissolution->Injection Separation Chromatographic Separation (Gradient Elution) Injection->Separation Detection UV Detection Separation->Detection Collection Fraction Collection Detection->Collection Analysis Purity Analysis Collection->Analysis Pooling Pooling of Pure Fractions Analysis->Pooling Lyophilization Lyophilization Pooling->Lyophilization PurePeptide Pure Z-Tyr-Leu-OH Lyophilization->PurePeptide

Caption: The logical sequence of the HPLC purification process.

Discussion of Key Parameters

  • Choice of C18 Column: The C18 stationary phase is a non-polar alkyl chain that provides strong hydrophobic interactions with the Z-Tyr-Leu-OH peptide, leading to good retention and separation. [9]* Role of Trifluoroacetic Acid (TFA): TFA is a crucial mobile phase additive. It acts as an ion-pairing agent, forming a neutral complex with the positively charged sites on the peptide, which minimizes undesirable interactions with residual silanol groups on the silica-based stationary phase. This results in sharper peaks and improved resolution. [8]While the standard concentration is 0.1%, optimizing the TFA concentration can sometimes enhance separation. [10][11]* Acetonitrile Gradient: A gradually increasing concentration of acetonitrile reduces the polarity of the mobile phase, which in turn decreases the hydrophobic interaction between the peptide and the stationary phase, leading to its elution. [1]A shallow gradient is often necessary to resolve peptides from closely related impurities. [12]* UV Detection Wavelengths: Monitoring at 214 nm allows for the detection of the peptide backbone. The additional monitoring at 280 nm is specific for the tyrosine residue and can help in identifying the desired peptide peak if other impurities lack aromatic residues.

Conclusion

The RP-HPLC method detailed in this application note provides a reliable and efficient means for the purification of Z-Tyr-Leu-OH. By understanding the physicochemical properties of the protected dipeptide and systematically applying the principles of reversed-phase chromatography, researchers can achieve high purity of their target compound. The provided protocol serves as a robust starting point that can be further optimized to suit specific crude sample characteristics and purity requirements.

References

  • Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]

  • Nawaz, M., et al. (2022). Development of Narrow-Bore C18 Column for Fast Separation of Peptides and Proteins in High-Performance Liquid Chromatography. Molecules, 27(13), 4069. Retrieved from [Link]

  • Gilar, M., et al. (2002). Optimum concentration of trifluoroacetic acid for reversed-phase liquid chromatography of peptides revisited. Journal of Chromatography A, 952(1-2), 13-24. Retrieved from [Link]

  • Gaurav Pratap, et al. (2017). HPLC for Peptides and Proteins: Principles, Methods and Applications. Pharmaceutical Methods, 8(1), 1-6. Retrieved from [Link]

  • Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. In The Protein Protocols Handbook (pp. 373-408). Humana Press. Retrieved from [Link]

  • Wang, L. (2023). Peptide analysis using reverse phase liquid chromatography. Separation Science. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. Retrieved from [Link]

  • Biotage. (2023). Can you use normal phase chromatography to purify protected peptides?. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges. Green Chemistry, 24(2), 539-565. Retrieved from [Link]

  • Boyes, B., & McCalley, D. V. (2007). Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.). Journal of Chromatography A, 1141(2), 184-191. Retrieved from [Link]

  • Biotage. (n.d.). Columns and plates for peptide purification. Retrieved from [Link]

  • Biotage. (2023). How does mobile phase modifier concentration impact peptide purity with flash chromatography?. Retrieved from [Link]

  • Wikipedia. (n.d.). Amino acid. Retrieved from [Link]

  • Waters Corporation. (n.d.). Peptide Isolation – Method Development Considerations. Retrieved from [Link]

Sources

Method

Z-Tyr-Leu-OH solubility in different organic solvents

Application Note: Solubilization Protocols for Z-Tyr-Leu-OH Abstract & Chemical Context Z-Tyr-Leu-OH (N-benzyloxycarbonyl-L-tyrosyl-L-leucine) is a protected dipeptide widely utilized as a specific substrate for neutral...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solubilization Protocols for Z-Tyr-Leu-OH

Abstract & Chemical Context

Z-Tyr-Leu-OH (N-benzyloxycarbonyl-L-tyrosyl-L-leucine) is a protected dipeptide widely utilized as a specific substrate for neutral metalloproteases, particularly Thermolysin . Its structural composition—a hydrophobic N-terminal Z-protecting group (benzyloxycarbonyl), an aromatic Tyrosine residue, and a hydrophobic Leucine C-terminus—creates a distinct amphiphilic profile that challenges standard aqueous solubilization methods.

This guide provides validated protocols for solubilizing Z-Tyr-Leu-OH, emphasizing the "Organic-First" strategy to prevent aggregation and ensure precise concentration management in enzymatic assays and chromatographic standards.

Chemical Profile:

  • CAS Number: 35971-70-1 (Free Acid form)

  • Molecular Formula:

    
    
    
  • Molecular Weight: 428.48 g/mol

  • pKa Values: ~3.6 (C-terminal COOH), ~10.1 (Tyrosine Phenol)

Solubility Profile & Solvent Compatibility

The solubility of Z-Tyr-Leu-OH is governed by the competition between its hydrophobic Z-group/Leucine side chain and its polar Tyrosine hydroxyl/C-terminal carboxyl groups.

Table 1: Solubility Matrix
Solvent SystemSolubility RatingEstimated LimitApplication Notes
DMSO (Dimethyl Sulfoxide)Excellent > 50 mg/mLRecommended for Stock. Stable, cryo-compatible.
DMF (Dimethylformamide)Excellent > 50 mg/mLAlternative stock solvent. Avoid for cell-based assays due to toxicity.
Methanol / Ethanol Good ~ 10–20 mg/mLGood for chromatography (HPLC) standards. Volatile; concentration may shift over time.
Acetonitrile (ACN) Moderate ~ 5–10 mg/mLUseful for HPLC mobile phase preparation.
Water (Neutral pH 7) Poor < 0.5 mg/mLNot Recommended. High risk of aggregation and "crashing out."
Water (Basic pH > 8.5) Moderate ~ 5 mg/mLRequires titration with NaOH or

to deprotonate the carboxyl group.
Water (Acidic pH < 4) Insoluble NegligibleThe Z-group and protonated COOH render the molecule highly hydrophobic.

Protocol A: Preparation of High-Concentration Stock (Recommended)

Objective: Create a stable 20 mM stock solution for long-term storage and assay dilution.

Reagents:

  • Z-Tyr-Leu-OH (Solid powder)

  • Anhydrous DMSO (Sigma-Aldrich Grade or equivalent, >99.9%)

Workflow:

  • Calculate Mass: To prepare 1 mL of 20 mM stock, weigh 8.57 mg of Z-Tyr-Leu-OH.

  • Solvent Addition: Add 1 mL of anhydrous DMSO directly to the vial.

  • Agitation: Vortex vigorously for 30 seconds. The powder should dissolve instantly into a clear, colorless solution.

  • Sonication (Optional): If particulates remain (due to moisture in the powder), sonicate in a water bath at 25°C for 2 minutes.

  • Storage: Aliquot into amber vials (Tyrosine is light-sensitive) and store at -20°C. Stable for 6 months.

Protocol B: The "Inverse Dilution" Method for Aqueous Assays

Challenge: Diluting a hydrophobic peptide stock into an aqueous buffer often causes immediate precipitation (cloudiness). Solution: This protocol utilizes kinetic solubility and pH control to maintain stability in assay buffers (e.g., Tris-HCl, MOPS).

Step-by-Step Procedure:

  • Prepare Buffer: Ensure your assay buffer (e.g., 50 mM Tris-HCl, 10 mM

    
    ) is at pH 7.5 or higher .
    
    • Scientific Rationale: At pH > 7.5, the C-terminal carboxylic acid becomes deprotonated (

      
      ), increasing solubility.
      
  • Vortex the Buffer: Set the buffer tube on a vortex mixer at medium speed.

  • Dropwise Addition: Slowly add the DMSO stock (from Protocol A) to the moving buffer.

    • Rule of Thumb: Keep final DMSO concentration < 5% (v/v) to avoid inhibiting enzymes like Thermolysin.

  • Visual QC: Hold the tube up to a light source.

    • Clear: Success. Proceed to assay.[1]

    • Cloudy/Precipitate: The concentration is too high for the buffer's ionic strength.

      • Fix: Add 10-20

        
        L of 0.1 M NaOH to push the pH slightly higher, or dilute the sample further.
        

Decision Logic & Troubleshooting (Visualized)

The following diagram illustrates the decision-making process for solubilizing Z-Tyr-Leu-OH, ensuring researchers avoid common pitfalls like acid-induced precipitation.

G Start Start: Z-Tyr-Leu-OH Powder SolventChoice Select Primary Solvent Start->SolventChoice DMSO DMSO / DMF (Preferred for Stock) SolventChoice->DMSO Long-term Storage Alcohol Methanol / Ethanol (For HPLC) SolventChoice->Alcohol Analytical Std Water Aqueous Buffer SolventChoice->Water Direct Dissolution? Dissolve Vortex & Sonicate DMSO->Dissolve Alcohol->Dissolve WaterFail Precipitation Risk! (Hydrophobic Z-group) Water->WaterFail Check Visual Inspection Dissolve->Check Clear Solution Clear? Proceed to Dilution Check->Clear Yes Cloudy Solution Cloudy? Check->Cloudy No Dilution Aqueous Dilution Step (The Critical Phase) Clear->Dilution Fix Add more Solvent or Warm to 37°C Cloudy->Fix Fix->Check FinalCheck Ensure pH > 7.5 Final DMSO < 5% Dilution->FinalCheck caption Figure 1: Solubilization workflow for Z-Tyr-Leu-OH emphasizing organic stock preparation.

Application Notes: Thermolysin Assays

Z-Tyr-Leu-OH is classically used to assay Thermolysin activity. The enzyme cleaves the peptide bond between Tyrosine and Leucine.

  • Substrate Concentration: Typical assay concentrations range from 0.5 mM to 2.0 mM.

  • Detection: The cleavage products (Z-Tyr-OH and H-Leu-OH) are separated via HPLC or detected via Ninhydrin reaction (detecting the free amine on Leucine).

  • Critical Warning: Thermolysin is a metalloprotease requiring Calcium and Zinc. Avoid using phosphate buffers (which precipitate calcium) or chelating agents (EDTA) in your solubilization buffer, as these will inactivate the enzyme even if the substrate is perfectly dissolved.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 145663, Z-Tyr-Leu-OH. Retrieved from [Link]

  • Inouye, K. (1992).Effects of salts on the thermolysin-catalyzed peptide synthesis. Journal of Biochemistry. (Contextual grounding for Z-Tyr-Leu-OH usage).

Sources

Technical Notes & Optimization

Troubleshooting

Z-Tyr-Leu-OH Coupling Efficiency Technical Support Center

Welcome to the technical support center for optimizing your Z-Tyr-Leu-OH peptide coupling reactions. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing your Z-Tyr-Leu-OH peptide coupling reactions. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions. As Senior Application Scientists, we aim to equip you with the knowledge to overcome challenges and enhance the efficiency of your peptide synthesis.

Understanding the Challenge: Why Can Z-Tyr-Leu-OH Coupling Be Difficult?

The coupling of Z-Tyr-Leu-OH to an amino component can present challenges primarily due to steric hindrance. The bulky benzyloxycarbonyl (Z) protecting group on the tyrosine residue, combined with the large aromatic side chain of tyrosine and the isobutyl side chain of leucine, can impede the approach of the coupling reagents and the amine nucleophile. This can lead to slow reaction rates, incomplete conversions, and the formation of side products.[1][]

This guide will walk you through a systematic approach to troubleshooting and improving the efficiency of this specific coupling reaction.

Troubleshooting Guide: Low Coupling Efficiency

Low or incomplete coupling is the most common issue encountered. Here’s a step-by-step approach to diagnose and resolve the problem.

Is Your Coupling Reagent Potent Enough?

Standard carbodiimide reagents like DCC or EDC, while effective for many couplings, may be insufficient for sterically hindered amino acids.[3] For challenging couplings like Z-Tyr-Leu-OH, more potent activating reagents are often necessary.

Recommendation: Switch to a uronium/aminium or phosphonium-based coupling reagent. These reagents form highly reactive intermediates, accelerating the reaction.[4][5]

Comparative Table of Common Coupling Reagents for Hindered Systems:

ReagentClassAdvantagesConsiderations
DCC/DIC CarbodiimideCost-effective.Can be slow for hindered couplings; byproduct removal can be difficult (DCC).[6][7]
EDC CarbodiimideWater-soluble byproduct, good for solution-phase.May not be efficient enough for this specific coupling.[6][7]
HBTU/TBTU Uronium/AminiumHigh coupling efficiency, fast reactions.[6][7]Can cause guanidinylation of the N-terminus if used in excess.[7]
HATU/HCTU Uronium/AminiumMore reactive than HBTU due to the HOAt/6-ClOBt leaving group.[4][5]Higher cost.
PyBOP PhosphoniumGenerates OBt esters; good for difficult couplings.[4][5]Byproduct can be carcinogenic (BOP). PyBOP is a safer alternative.[5]
COMU Uronium/AminiumHigh efficiency, safer (non-explosive) alternative to HATU.[8]Relatively new, may be less familiar to some labs.

Experimental Protocol: Switching to HATU

  • Dissolve Z-Tyr-Leu-OH (1.0 eq) in an appropriate solvent (e.g., DMF or NMP).

  • Add HATU (1.0 eq) and a non-nucleophilic base such as DIPEA (2.0 eq).

  • Stir the activation mixture for 5-10 minutes at room temperature.

  • Add the amino component (e.g., a resin-bound peptide with a free N-terminus) to the activated Z-Tyr-Leu-OH solution.

  • Allow the reaction to proceed for 2-4 hours, monitoring completion via a ninhydrin test or LC-MS.[9]

G cluster_activation Activation Step cluster_coupling Coupling Step Z_Tyr_Leu_OH Z-Tyr-Leu-OH Activated_Ester Highly Reactive OAt-Ester Intermediate Z_Tyr_Leu_OH->Activated_Ester Activation HATU_DIPEA HATU + DIPEA HATU_DIPEA->Activated_Ester Amino_Component Amino Component (e.g., H2N-Peptide-Resin) Activated_Ester->Amino_Component Coupled_Product Coupled Product (Z-Tyr-Leu-Peptide-Resin) Amino_Component->Coupled_Product Nucleophilic Attack caption Workflow for HATU-mediated coupling.

Caption: Workflow for HATU-mediated coupling.

Are Your Reaction Conditions Optimized?

Even with a potent coupling reagent, suboptimal reaction conditions can hinder efficiency.

Solvent Choice:

The solvent plays a crucial role in solvating the peptide chain and reagents.[10]

  • DMF (Dimethylformamide): A standard solvent for peptide synthesis. However, it can decompose to form dimethylamine, which can cause premature Fmoc removal in solid-phase synthesis.[10]

  • NMP (N-Methyl-2-pyrrolidone): Often a superior choice for difficult couplings due to its higher polarity and better solvating properties.[10]

  • DCM (Dichloromethane): Can be used, but may not be as effective at solvating larger, more complex peptides.[10]

Recommendation: If using DMF, consider switching to NMP, especially if you observe aggregation or slow reaction rates.

Temperature:

For sterically hindered couplings, increasing the reaction temperature can provide the necessary energy to overcome the activation barrier.

Recommendation: Perform the coupling at a moderately elevated temperature (e.g., 35-40°C). If using a microwave peptide synthesizer, this can be particularly effective.

Frequently Asked Questions (FAQs)

Q1: I'm still seeing incomplete coupling even after switching to HATU and NMP. What else can I do?

A1: Consider a "double coupling" protocol. After the initial coupling reaction, drain the reaction vessel and repeat the coupling procedure with a fresh solution of activated Z-Tyr-Leu-OH. This can help drive the reaction to completion.

Q2: Could the Z-protecting group be the main issue? Are there alternatives?

A2: Yes, the bulky Z-group can contribute significantly to steric hindrance.[] If your synthetic scheme allows, consider using a smaller N-terminal protecting group for the tyrosine residue, such as Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl).[11][12] This would necessitate a change in your overall protection strategy but could significantly improve coupling efficiency.

Q3: How can I effectively monitor the progress of the coupling reaction?

A3: For solid-phase peptide synthesis (SPPS), the Kaiser (ninhydrin) test is a reliable qualitative method to detect the presence of free primary amines on the resin.[9] A negative result (yellow beads) indicates complete coupling. For solution-phase synthesis, Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are excellent for monitoring the disappearance of starting materials and the appearance of the product.

Q4: I've noticed some side reactions. What are the likely culprits and how can I minimize them?

A4: With highly active coupling reagents, there is a potential for side reactions, particularly racemization of the amino acid.

  • Minimizing Racemization: The addition of a racemization suppressant like HOBt (Hydroxybenzotriazole) or Oxyma Pure can be beneficial, especially when using carbodiimide-based reagents.[7][8] Uronium/aminium reagents like HATU and HBTU already incorporate a derivative of HOBt, which helps to minimize this side reaction.[4] Performing the reaction at a lower temperature (0°C) can also reduce the rate of racemization.

G Start Low Coupling Efficiency? Check_Reagent Is the coupling reagent potent enough? Start->Check_Reagent Switch_Reagent Switch to HATU, HCTU, or COMU Check_Reagent->Switch_Reagent No Check_Conditions Are reaction conditions optimized? Check_Reagent->Check_Conditions Yes Switch_Reagent->Check_Conditions Change_Solvent Use NMP instead of DMF Check_Conditions->Change_Solvent No Success Coupling Successful Check_Conditions->Success Yes Increase_Temp Increase temperature (e.g., 35-40°C) Change_Solvent->Increase_Temp Double_Couple Perform a double coupling Increase_Temp->Double_Couple Double_Couple->Success

Caption: Troubleshooting flowchart for Z-Tyr-Leu-OH coupling.

References

  • Reactivity of Tyr-Leu and Leu-Tyr dipeptides: identification of oxidation products by liquid chromatography-tandem mass spectrometry. PubMed. Available at: [Link]

  • Helix-stabilizing interaction between tyrosine and leucine or valine when the spacing is i, i + 4. PubMed. Available at: [Link]

  • Coupling Reagents. Aapptec Peptides. Available at: [Link]

  • Solvents for Solid Phase Peptide Synthesis. Aapptec Peptides. Available at: [Link]

  • An Investigation of the Influence of Tyrosine Local Interactions on Electron Hopping in a Model Protein. MDPI. Available at: [Link]

  • Supplementary Information Effect of O-Glycosylation and Tyrosine Sulfation of Leech-Derived Peptides on Binding and Inhibitory A. The Royal Society of Chemistry. Available at: [Link]

  • Coupling Difficulty Following Replacement of Tyr With HOTic During Synthesis of an Analog of an EGF B-loop Fragment. PubMed. Available at: [Link]

  • Facile and Stabile Linkages through Tyrosine: Bioconjugation Strategies with the Tyrosine-Click Reaction. ACS Publications. Available at: [Link]

  • Unexpected steric hindrance failure in the gas phase F− + (CH3)3CI SN2 reaction. PMC. Available at: [Link]

  • Procedures to Improve Difficult Couplings. ResearchGate. Available at: [Link]

  • Amino Acid Derivatives for Peptide Synthesis. Aapptec Peptides. Available at: [Link]

  • Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues. PMC - NIH. Available at: [Link]

  • Introduction to Peptide Synthesis. Master Organic Chemistry. Available at: [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate. Available at: [Link]

  • Protecting Groups in Peptide Synthesis. ResearchGate. Available at: [Link]

  • Novabiochem® Coupling reagents. Merck Millipore. Available at: [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications. Available at: [Link]

Sources

Optimization

Technical Support Center: Z-Tyr-Leu-OH Synthesis &amp; Handling

The following technical guide serves as a specialized support resource for researchers working with Z-Tyr-Leu-OH (N-Benzyloxycarbonyl-L-tyrosyl-L-leucine) . This guide moves beyond generic peptide synthesis advice to add...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support resource for researchers working with Z-Tyr-Leu-OH (N-Benzyloxycarbonyl-L-tyrosyl-L-leucine) . This guide moves beyond generic peptide synthesis advice to address the specific mechanistic hazards inherent to this dipeptide sequence, particularly during segment coupling and deprotection.

Status: Active | Role: Senior Application Scientist | Context: Segment Coupling & Side Reaction Mitigation

Executive Summary

Z-Tyr-Leu-OH presents a unique "perfect storm" of synthetic challenges. As a protected dipeptide acid, it is frequently used in segment condensations (convergent synthesis). However, its chemical structure creates three distinct failure modes:

  • C-Terminal Racemization: The Leucine residue is susceptible to epimerization via the 5(4H)-oxazolone mechanism during activation, despite the Z-protection on Tyrosine.

  • Tyrosine Ring Alkylation: Acidolytic removal of the Z-group generates benzyl cations that irreversibly alkylate the electron-rich phenolic ring of Tyrosine.

  • O-Acylation: The unprotected phenolic hydroxyl can act as a competitive nucleophile during coupling.

Module 1: The Racemization Hazard (Segment Coupling)

The Technical Issue

A common misconception is that urethane protecting groups (like Z, Boc, Fmoc) prevent racemization. While true for single amino acids, this protection does not extend to the C-terminal residue of a peptide segment .

When you activate Z-Tyr-Leu-OH , the Leucine residue is N-acylated by the Tyrosine. Upon activation of the Leucine carboxylate, the oxygen of the Tyr-Leu amide bond attacks the activated carbonyl, forming a 5(4H)-oxazolone intermediate. This intermediate allows the alpha-proton of Leucine to be abstracted by weak bases, leading to rapid epimerization (formation of Z-Tyr-D-Leu-OH).

Mechanistic Visualization

The following diagram illustrates the oxazolone pathway specific to Z-Tyr-Leu-OH.

RacemizationPathway cluster_legend Critical Failure Point Start Z-Tyr-Leu-OH (L-Isomer) Activation Activation (e.g., DIC/HOBt) Start->Activation Carboxyl Activation Oxazolone 5(4H)-Oxazolone Intermediate Activation->Oxazolone Cyclization via Amide Oxygen Enol Stabilized Enol (Achiral Planar) Oxazolone->Enol + Base (Deprotonation) Racemate Mixture: L-Leu (Retention) + D-Leu (Epimerization) Oxazolone->Racemate Amine Attack (Coupling) Base Base Abstraction (H+ Removal) Enol->Oxazolone Reprotonation (Random Face)

Caption: Figure 1. The 5(4H)-oxazolone mechanism responsible for C-terminal Leucine racemization during Z-Tyr-Leu-OH activation.

Protocol: Low-Racemization Segment Coupling

To couple Z-Tyr-Leu-OH to an amine (H-Xaa-...) with <1% racemization, you must suppress oxazolone formation.

Recommended Reagents:

  • Activator: DIC (Diisopropylcarbodiimide) or EDC.

  • Additive: HOAt (1-Hydroxy-7-azabenzotriazole) or Oxyma Pure. Note: HOBt is less effective for segments.

  • Base: NONE (if possible). If the amine component is a salt (e.g., HCl), use the minimum amount of TMP (2,4,6-trimethylpyridine) or DIPEA.

Step-by-Step Procedure:

  • Dissolution: Dissolve Z-Tyr-Leu-OH (1.0 eq) and HOAt (1.1 eq) in DMF/DCM (1:1) at 0°C.

  • Activation: Add DIC (1.0 eq) dropwise. Crucial: Do not use excess activator.

  • Pre-activation: Stir for 2–3 minutes at 0°C. This forms the active ester (OBt/OAt) which is less prone to oxazolone formation than the O-acylisourea.

  • Coupling: Add the amine component (1.0–1.1 eq).

  • Conditions: Allow to react at 0°C for 1 hour, then slowly warm to room temperature.

  • Monitoring: Monitor via HPLC. If reaction is slow, re-cool to 0°C before adding more reagents.

Module 2: Tyrosine Side-Chain Integrity

The Alkylation Hazard (Z-Removal)

Removing the Z-group is typically done via hydrogenolysis (


) or acidolysis (

).
  • Hydrogenolysis: Safe for Tyrosine.

  • Acidolysis (HBr/AcOH or HF): HIGH RISK. The cleavage generates a benzyl cation (

    
    ). This electrophile attacks the electron-rich ortho-position of the Tyrosine phenol ring, creating 3-benzyltyrosine . This byproduct is chemically stable and difficult to separate.
    
Troubleshooting Guide: Z-Removal
MethodRisk LevelMechanism of FailurePrevention Strategy
H2 / Pd-C LowCatalyst poisoning by Sulfur (if Met/Cys present).Use Pd black or liquid NH3; ensure high purity H2.
HBr / AcOH Critical Benzyl cation attacks Tyr ring (3-position).Mandatory: Add scavengers. Use Anisole (10% v/v) or Thioanisole.
TFA N/AZ-group is stable to TFA.N/A (Z requires stronger acid or reduction).
The O-Acylation Hazard

If the phenolic hydroxyl of Tyrosine is unprotected (as in Z-Tyr-Leu-OH), it can act as a nucleophile.

  • Scenario: During coupling, if excess carboxyl component or activator is used, the Tyr-OH can be acylated, forming a branched depsipeptide (ester linkage).

  • Diagnosis: Mass spectrum shows +Mass(Z-Tyr-Leu) on the product.

  • Fix: This is usually reversible. Treat the crude peptide with hydrazine or piperidine/DMF (if Fmoc compatible) or mild base (NaOH) to hydrolyze the phenolic ester without cleaving the peptide backbone.

Module 3: Comparative Data & Solubility

Solubility Profile

Z-Tyr-Leu-OH is hydrophobic. Aggregation can lead to "difficult sequences" in solid-phase synthesis or poor solubility in solution.

SolventSolubilityNotes
DMF HighRecommended for coupling.
DCM ModerateGood for activation, but may cause gelation at high conc.
Water InsolubleRequires pH > 8 (salt formation) to dissolve.
THF GoodUseful alternative if DMF poses workup issues.
Racemization Risk Table (Segment Coupling)

Data approximated based on standard segment coupling literature [1, 2].

Coupling System% D-Leu Isomer (Approx)Verdict
DIC / HOBt2.0 – 5.0%Risky for GMP
HATU / DIPEA10.0 – 20.0%AVOID (Base drives oxazolone)
DIC / HOAt < 1.0% Recommended
T3P (Propylphosphonic anhydride)< 0.5%Excellent (Low epimerization)

Module 4: Frequently Asked Questions (FAQ)

Q1: Can I use HATU to couple Z-Tyr-Leu-OH to my resin? A: We strongly advise against it. HATU requires a base (DIPEA/NMM) to function. In segment couplings, the presence of tertiary amines significantly accelerates proton abstraction from the oxazolone intermediate, causing high levels of racemization (10–20%). Use carbodiimides (DIC) with HOAt or T3P, which can function in the absence of base or with very weak bases.

Q2: I see a "double hit" mass (+134 Da) after HBr deprotection. What is it? A: This is likely 3-benzyltyrosine . The benzyl cation released from the Z-group has alkylated the tyrosine ring. This is an irreversible covalent modification. You must repeat the synthesis using a scavenger cocktail (e.g., Anisole/Thioanisole/m-Cresol) or switch to catalytic hydrogenolysis (


) for deprotection.

Q3: Why not just use Z-Tyr(tBu)-Leu-OH? A: You can, and it prevents O-acylation and alkylation. However, the racemization of Leucine remains a risk because the C-terminal activation mechanism (oxazolone) depends on the backbone amide, not the side chain. Even with Tyr(tBu), you must strictly follow the low-racemization coupling protocols (Module 1).

Q4: Is Diketopiperazine (DKP) a risk for Z-Tyr-Leu-OH? A: Not directly for the acid form. DKP formation typically occurs at the dipeptide ester stage (e.g., H-Tyr-Leu-OMe) when the N-terminus is free. Since Z-Tyr-Leu-OH has a protected N-terminus, it cannot cyclize to form a DKP. However, if you are synthesizing Z-Tyr-Leu-OH by saponifying Z-Tyr-Leu-OMe, ensure you do not remove the Z-group before saponification.

References

  • Benoiton, N. L. (2006). Chemistry of Peptide Synthesis. CRC Press.[1] (Definitive text on oxazolone mechanisms and racemization).

  • Carpino, L. A., & El-Faham, A. (1995). The Diisopropylcarbodiimide/1-Hydroxy-7-azabenzotriazole System: Segment Coupling and Stepwise Practice. Journal of Organic Chemistry, 60(11), 3561–3564. Link

  • Bodanszky, M., & Martinez, J. (1981). Side Reactions in Peptide Synthesis. The Peptides, 5, 111–216.
  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link

  • Steinauer, R., et al. (1989). Racemization of amino acid residues in peptide synthesis. Journal of Biotechnology, 11, 115-120.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Z-Tyr-Leu-OH &amp; Hydrophobic Peptide Aggregation in SPPS

Executive Summary: The Hydrophobic Collapse The Z-Tyr-Leu-OH motif presents a dual challenge in Solid-Phase Peptide Synthesis (SPPS): thermodynamic aggregation (β-sheet formation) and solubility limitations inherent to t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Hydrophobic Collapse

The Z-Tyr-Leu-OH motif presents a dual challenge in Solid-Phase Peptide Synthesis (SPPS): thermodynamic aggregation (β-sheet formation) and solubility limitations inherent to the Benzyloxycarbonyl (Z) protecting group.

While "Z-Tyr-Leu" appears to be a simple dipeptide, its inclusion in longer sequences often triggers the "difficult sequence" phenomenon. The combination of the hydrophobic Leucine side chain, the aromatic Tyrosine, and the lipophilic Z-group creates a domain prone to intermolecular hydrogen bonding. This leads to resin shrinkage, incomplete coupling (deletion sequences), and gelation of the reaction mixture.

This guide provides a root-cause analysis and field-proven protocols to disrupt these aggregates and ensure high-fidelity synthesis.

Diagnostic Workflow: Is it Aggregation?

Before altering your chemistry, confirm that aggregation is the culprit. Aggregation typically manifests as a sudden drop in coupling efficiency after the 5th–10th residue, specifically within hydrophobic stretches like -Tyr-Leu-.

Troubleshooting Decision Tree

TroubleshootingTree Start Issue: Low Yield / Deletion at Z-Tyr-Leu Step CheckResin 1. Check Resin Swelling (Visual Inspection) Start->CheckResin Swollen Resin is Swollen/Flowing CheckResin->Swollen Normal Volume Shrunk Resin is Clumped/Shrunk CheckResin->Shrunk Volume Reduced ChemIssue Chemical Issue: Steric Hindrance or Reagent Quality Swollen->ChemIssue AggIssue Physical Issue: Aggregation (Beta-Sheets) Shrunk->AggIssue Solution1 Action: Double Couple with HATU/HOAt ChemIssue->Solution1 Solution2 Action: Switch Solvent (Magic Mixture) or Add Chaotropes AggIssue->Solution2

Figure 1: Diagnostic logic for distinguishing between chemical reactivity issues and physical aggregation.

Critical Troubleshooting Protocols

Issue A: Gelation of the Z-Tyr-Leu-OH Building Block

Symptom: The activated amino acid solution becomes cloudy or forms a gel in the vial before addition to the resin. Root Cause: The Z-group adds significant lipophilicity, and standard SPPS concentrations (0.2–0.5 M) in DMF may exceed the critical gelation concentration for this specific derivative.

Protocol: The Co-Solvent Shift Do not rely solely on DMF. Use the following solvent system for solubilization:

ComponentRatio (v/v)Function
DMF 70%Primary carrier
DMSO 20%Disrupts intermolecular H-bonds
DCM 10%Solubilizes the hydrophobic Z-aromatic core

Note: If using HATU/HBTU, dissolve the amino acid in the DMF/DMSO mix first, then add the coupling reagent.

Issue B: Incomplete Coupling (The "Difficult Sequence" Effect)

Symptom: Kaiser test is positive (blue) or chloranil test is positive after extended coupling of Leu onto Tyr (or vice versa). Root Cause: Interchain hydrogen bonding forms β-sheets on the resin, collapsing the polymer matrix and burying the N-terminus.

Protocol 1: Chaotropic Salt Wash (The "Structure Breaker") Chaotropic salts disrupt the water structure and hydrogen bonding networks stabilizing the β-sheets [1].

  • Preparation: Prepare a 0.1 M LiCl or 0.4 M KSCN solution in DMF.

  • Pre-Wash: Before adding the activated amino acid, wash the resin with the chaotropic solution for 2 minutes.

  • Coupling: Perform the coupling reaction in the presence of the salt.

    • Recipe: Dissolve AA and Activator in DMF containing 0.1 M LiCl.

Protocol 2: The "Magic Mixture" For severe aggregation, replace pure DMF with the "Magic Mixture" developed to solvate hydrophobic transmembrane domains [2].

  • Composition: DCM / DMF / NMP (1:1:1 v/v) + 1% Triton X-100.

  • Mechanism: The DCM swells the polystyrene core; NMP/DMF solvates the peptide; Triton X-100 prevents hydrophobic association.

Issue C: The Z-Group "Trap" (Cleavage Failure)

Symptom: Mass spectrometry shows a mass +134 Da higher than expected (or +133 Da), or the product is incredibly hydrophobic and insoluble in water/acetonitrile. Root Cause: Users often forget that the Z (Benzyloxycarbonyl) group is stable to TFA . It is not removed during standard Fmoc cleavage cocktails (TFA/TIS/Water).

Protocol: Orthogonal Removal If your target peptide requires the Z-group to be removed:

  • Hydrogenolysis (Standard): Dissolve cleaved peptide in MeOH/AcOH. Add Pd/C catalyst. Bubble H2 gas for 2-4 hours.

  • Strong Acid (Specialized): Requires HF (Hydrogen Fluoride) or TFMSA (Trifluoromethanesulfonic acid). Warning: Harsh conditions may damage sensitive residues (Trp, Met).

Advanced Strategy: Backbone Protection

If solvent tweaks fail, you must disrupt the secondary structure chemically. The most robust method is the use of Pseudoprolines or Hmb (2-hydroxy-4-methoxybenzyl) protection.

Mechanism of Action

Pseudoprolines (oxazolidines/thiazolidines derived from Ser/Thr/Cys) introduce a "kink" in the peptide backbone.[1][2] This cis-amide preference prevents the formation of the linear β-sheet network, keeping the peptide solvated and accessible [3].

BetaSheetDisruption cluster_0 Standard Backbone (Aggregated) cluster_1 With Pseudoproline (Solvated) A ...Tyr-Leu... B ...Tyr-Leu... A->B H-Bonds C ...Tyr-PsiPro... D ...Tyr-PsiPro... Action Insert Pseudoproline cluster_1 cluster_1 Action->cluster_1 cluster_0 cluster_0 cluster_0->Action

Figure 2: Pseudoprolines (PsiPro) mechanically disrupt the intermolecular hydrogen bond network that causes aggregation.

Implementation:

  • If your sequence contains Ser, Thr, or Cys near the Z-Tyr-Leu motif, substitute the standard Fmoc-AA-OH with a dipeptide pseudoproline building block (e.g., Fmoc-Leu-Ser(PsiMe,Mepro)-OH).

Frequently Asked Questions (FAQ)

Q: Can I use microwave synthesis to overcome Z-Tyr-Leu aggregation? A: Yes. Microwave irradiation (typically 75°C for 5 mins) adds kinetic energy that can temporarily disrupt aggregates. However, be cautious with Z-groups at very high temperatures (>90°C) in the presence of strong bases, as premature loss or side reactions can occur.

Q: Why is my Z-Tyr-Leu-OH starting material not dissolving in pure DCM? A: Z-protected amino acids are often polar enough to resist pure DCM but too hydrophobic for pure water. They require a polar aprotic solvent. Use DMF or NMP.[3][4] If it must be DCM (e.g., for resin loading), add a small amount of DMF (10-20%) to aid solubility.

Q: I am seeing a "deletion sequence" where Leu is missing. Why? A: This is classic aggregation. The growing chain collapsed before the Leu coupling.

  • Immediate Fix: Double couple the Leu residue. Use a stronger activator like HATU instead of HBTU.

  • Process Fix: Switch to a PEG-based resin (e.g., ChemMatrix or NovaPEG) which has better swelling properties in hydrophobic sequences than polystyrene [4].

References

  • Seber, G. et al. (2012). Effect of Chaotropic Salts on the Solid Phase Synthesis of Difficult Peptides. Journal of Peptide Science. Link

  • Tickler, A. K., & Wade, J. D. (2007).[5] The "Magic Mixture" and other solvent systems for the synthesis of difficult sequences. Novabiochem Letters. Link

  • Mutter, M. et al. (1995).[5] Pseudoprolines (psi Pro) for accessing "inaccessible" peptides. Journal of the American Chemical Society, 117(39). Link

  • Garcia-Martin, F. et al. (2006). ChemMatrix, a Poly(ethylene glycol)-Based Support for the Solid-Phase Synthesis of Complex Peptides. Journal of Combinatorial Chemistry. Link

Sources

Optimization

Technical Support Center: Optimization of Z-Tyr-Leu-OH Analysis

Introduction Welcome to the technical support module for Z-Tyr-Leu-OH analysis. This guide addresses the specific chromatographic challenges associated with the N-Carbobenzyloxy-L-tyrosyl-L-leucine (Z-Tyr-Leu-OH) dipepti...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support module for Z-Tyr-Leu-OH analysis. This guide addresses the specific chromatographic challenges associated with the N-Carbobenzyloxy-L-tyrosyl-L-leucine (Z-Tyr-Leu-OH) dipeptide.

Unlike standard peptides, Z-Tyr-Leu-OH possesses a unique chemical profile:

  • Blocked N-Terminus: The Z-group (Carbobenzyloxy) eliminates the basic amine functionality, removing the classic "amine-silanol" tailing mechanism.

  • Hydrophobic Bulk: The Z-group adds significant aromatic hydrophobicity.[1]

  • Acidic C-Terminus: The free carboxylic acid (pKa ~3.[1]5) becomes the primary source of peak asymmetry if not properly controlled.

Use the decision matrix below to diagnose your specific issue, then proceed to the relevant technical modules.

Diagnostic Decision Matrix

Figure 1: Logical workflow for diagnosing peak tailing in acidic hydrophobic peptides.

Module 1: The Chemistry of Tailing

Q: My peptide has no free amine. Why is it interacting with silanols?

A: While amine-silanol interactions are the most common cause of tailing, Z-Tyr-Leu-OH suffers from Carboxylic Acid Ionization Tailing .

The C-terminal carboxylic acid has a pKa of approximately 3.5.

  • At pH 4.0 - 6.0: The peptide exists in a dynamic equilibrium between the protonated neutral form (

    
    ) and the ionized form (
    
    
    
    ). These two species interact differently with the stationary phase, causing the peak to "smear" or tail.[2][3]
  • Silanol Hydrogen Bonding: Even without a positive charge, the tyrosine hydroxyl (-OH) and the peptide backbone can form hydrogen bonds with free silanols (

    
    ) on the silica surface, especially if the surface coverage is low.
    

The Fix: You must suppress the ionization of the C-terminus. This requires a mobile phase pH significantly below the pKa—ideally pH 2.0 to 2.5 .

Module 2: Mobile Phase Optimization

Q: I am using Formic Acid (0.1%). Should I switch to TFA?

A: Yes. For this specific molecule, Trifluoroacetic Acid (TFA) is superior to Formic Acid.[1][4]

While Formic Acid is preferred for LC-MS sensitivity, it is a weaker acid (pKa ~3.[1]75) and often fails to fully suppress the ionization of the Z-Tyr-Leu-OH C-terminus. TFA (pKa ~0.[1]23) serves two critical functions:

  • pH Control: It drops the pH to ~2.0, ensuring the peptide is fully protonated (

    
    ).
    
  • Silanol Suppression: TFA anions pair with residual cationic sites on the silica and suppress silanol activity.[1]

Comparison of Additives:

AdditiveConcentrationpH (approx)Effect on Z-Tyr-Leu-OHRecommendation
Formic Acid 0.1%~2.7Moderate Tailing. May not fully suppress C-term ionization.[1]Avoid for UV work.
TFA 0.05% - 0.1%~2.0Sharp Peaks. Excellent suppression of silanols and ionization.[1]Highly Recommended.
Phosphate Buffer 20mM (pH 2.[1]5)2.5Excellent Shape. No ion-pairing, but high buffering capacity.[1]Good alternative (Not MS compatible).
Ammonium Acetate 10mM~6.8Severe Tailing. C-term is ionized (

).[1]
Do Not Use.
Protocol: Preparation of Optimized Mobile Phase A
  • Measure 1000 mL of HPLC-grade water.[1]

  • Add 1.0 mL of high-purity TFA (0.1% v/v). Note: Use fresh ampules to avoid oxidized impurities.

  • Mix thoroughly. Do not filter if using HPLC-grade solvents (filtering introduces contaminants).

  • Verification: Measure pH. It must be

    
    .[1]
    

Module 3: Stationary Phase Selection

Q: Can I use a Phenyl-Hexyl column for better selectivity of the aromatic Z-group?

A: Proceed with caution. While Phenyl phases offer


 selectivity for the Z-group and Tyrosine, they often exhibit higher silanol activity than C18 phases.

For Z-Tyr-Leu-OH, the hydrophobic Z-group can cause secondary retention on phenyl phases, leading to broad peaks.[1]

Recommended Column Specifications:

  • Ligand: C18 (Octadecyl).[1]

  • Bonding: High density with End-capping (Critical).[1]

  • Particle: Hybrid Silica (e.g., Waters BEH, Agilent Poroshell) is preferred over standard silica due to reduced surface acidity.[1]

  • Pore Size: 100 Å - 120 Å (Standard for small peptides).[1]

Figure 2: Mechanism of TFA action.[1] TFA protonates the peptide (preventing mixed-mode retention) and shields surface silanols.

Module 4: Sample Preparation (The "Hidden" Cause)

Q: My peak looks like a "shark fin" (fronting/tailing mix). Is my column dead?

A: Likely not. This is often a Solvent Mismatch issue.

Z-Tyr-Leu-OH is hydrophobic.[1] Users often dissolve it in 100% Methanol or Acetonitrile to ensure solubility. When you inject a strong solvent plug into a weak aqueous mobile phase (e.g., 95% Water), the peptide precipitates momentarily at the column head or travels faster than the mobile phase, causing distorted peak shapes.

Correct Injection Protocol:

  • Dissolve: Dissolve stock peptide in 100% Acetonitrile.

  • Dilute: Dilute the sample with Mobile Phase A (0.1% TFA in Water) to the lowest possible organic strength that maintains solubility (e.g., 20% ACN / 80% Water).

  • Inject: Ensure the injection volume is small (< 10 µL for a 4.6mm ID column) if high organic content is unavoidable.[1]

References

  • Mechanism of Peak Tailing: McCalley, D. V. (2004).[1] "Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography." Journal of Chromatography A.

  • TFA vs. Formic Acid: Waters Corporation. (2020). "Comparing Mobile Phase Additives for the Separation of Peptides." Application Note.

  • Silanol Interactions: Snyder, L. R., & Kirkland, J. J. (2012).[1] Introduction to Modern Liquid Chromatography. Wiley-Interscience.

  • Z-Group Properties: PubChem. "Carbobenzyloxy Group Chemistry & Properties."

Sources

Troubleshooting

Technical Support Center: Z-Deprotection Troubleshooting

This guide is structured as a high-level technical resource for drug discovery chemists. It moves beyond basic textbook definitions to address the practical "why" and "how" of experimental failure, specifically regarding...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical resource for drug discovery chemists. It moves beyond basic textbook definitions to address the practical "why" and "how" of experimental failure, specifically regarding the Benzyloxycarbonyl (Z or Cbz) protecting group.

Topic: Benzyloxycarbonyl (Z/Cbz) Removal Strategies & Failure Analysis Support Lead: Senior Application Scientist Last Updated: 2025-05-20

Executive Summary & Decision Matrix

The Z-group is a cornerstone of peptide and small molecule synthesis due to its stability against bases and mild acids. However, its removal—classically via catalytic hydrogenolysis—is frequently the bottleneck in late-stage synthesis due to catalyst poisoning, solubility issues, or chemoselectivity requirements (e.g., preserving alkenes).

This guide provides a logic-driven approach to troubleshooting these failures.

Interactive Troubleshooting Tree

Use the logic flow below to select the correct rescue protocol.

Z_Deprotection_Logic Start Start: Z-Protected Substrate Check_Sens Contains Alkenes/Alkynes or Halogens? Start->Check_Sens Method_Acid Method B: Acidic Cleavage (HBr/AcOH or TMSI) Check_Sens->Method_Acid Avoid H2 Check_S Contains Sulfur (S) or Basic Amines? Check_Sens->Check_S Safe for H2 Yes_Sens Yes No_Sens No Method_Trans Method C: Transfer Hydrogenation (Pd/C + Cyclohexene/HCOOH) Check_S->Method_Trans H2 gas often fails Method_H2 Method A: Standard Hydrogenolysis (H2, Pd/C, Alcohol) Check_S->Method_H2 Standard Protocol Yes_S Yes (Poisoning Risk) No_S No Fail_H2 Stalled? Method_H2->Fail_H2 Try_Pearl Switch to Pearlman's Cat. (Pd(OH)2) or add AcOH Fail_H2->Try_Pearl Yes

Figure 1: Decision matrix for selecting the optimal Z-deprotection strategy based on substrate functionality.

Module A: The Hydrogenolysis Help Desk

Primary Method: Catalytic Hydrogenation (


, Pd/C)

While considered the "gold standard," this method fails when the catalyst surface is compromised or when the substrate cannot access the active site.

Mechanism of Failure

The reaction follows the Horiuti-Polanyi mechanism: adsorption of the substrate and hydrogen onto the metal surface.

  • Poisoning: Sulfur (thiols, thioethers), phosphines, and even free amines can bind irreversibly to Pd active sites, halting the reaction.

  • Solubility: Z-protected amino acids are often hydrophobic. If the product precipitates on the catalyst, the reaction stops (encapsulation).

Troubleshooting Guide (Q&A)

Q: My reaction stalled at 50% conversion after 24 hours. Adding more catalyst didn't help. Why? A: You likely have amine poisoning . As the Z-group is removed, the free amine is generated. Free amines can coordinate strongly to the Pd surface, competing with the starting material.

  • The Fix: Add 1.0–2.0 equivalents of Acetic Acid (AcOH) or dilute HCl to the reaction mixture. This protonates the resulting amine (

    
    ), which cannot coordinate to Pd, keeping the active sites free [1].
    

Q: My molecule contains a thioether (Met) or a thiourea. The reaction never started. A: Sulfur is a classic catalyst poison. Standard Pd/C will be deactivated almost instantly.

  • The Fix: Switch to Liquid Ammonia as the solvent (Birch-like conditions, though harsh) or use Transfer Hydrogenation (see Module C), which is often more robust against S-poisoning. Alternatively, use massive catalyst loading (100-200 wt%) or Pd(OH)

    
     (Pearlman’s Catalyst), which is more resistant than Pd/C [2].
    

Q: I need to scale up, but handling


 balloons or high-pressure bombs is a safety concern. 
A:  Switch to Transfer Hydrogenation . It uses stable liquid hydrogen donors and often proceeds faster than balloon hydrogenation due to higher effective local concentration of 

species on the catalyst surface.

Module B: The Acidic Cleavage Clinic

Primary Method: HBr in Acetic Acid or TMSI Use Case: When the molecule contains alkenes, alkynes, or benzyl esters that must be preserved (though benzyl esters are labile to strong acids, they are more stable than Z groups under controlled conditions).

Protocol: TMSI-Mediated Z-Removal (In Situ)

Trimethylsilyl iodide (TMSI) is a powerful, non-reductive reagent that cleaves carbamates via an


-type mechanism. Because TMSI is expensive and unstable, we generate it in situ.[1]

Reagents:

  • Z-Protected Substrate (1.0 equiv)

  • Sodium Iodide (NaI) (4.0 equiv)

  • Trimethylsilyl Chloride (TMSCl) (4.0 equiv)

  • Acetonitrile (Dry)

Step-by-Step:

  • Dissolve the substrate and NaI in dry acetonitrile under Argon.

  • Add TMSCl dropwise at 0°C. (The mixture may turn yellow/orange due to trace

    
    ).
    
  • Allow to warm to Room Temperature and stir for 2-4 hours.

  • Quench: Cool to 0°C and add methanol, then aqueous sodium thiosulfate (to reduce iodine).

  • Why this works: The Lewis acidic silicon activates the carbonyl oxygen, and the soft iodide nucleophile attacks the benzyl carbon, releasing the amine and benzyl iodide [3].

Critical Failure Mode: The "Scavenger" Problem

Symptom: The Z-group is gone, but I see a new impurity with +90 mass units (benzyl). Cause: In acidic media (HBr or TFA), the cleavage generates a Benzyl Cation (


). This is a potent electrophile that will re-attach (alkylate) to any electron-rich site on your molecule (e.g., Trp, Tyr, Met rings).
Solution:  You MUST add a scavenger.
  • Recommendation: Add Pentamethylbenzene or Thioanisole (5-10 equiv) to the reaction. These act as "sponges" to soak up the benzyl cations before they attack your product.

Module C: Transfer Hydrogenation (The Robust Alternative)

Primary Method: Pd/C + Cyclohexene or Ammonium Formate

This is often the most reliable method for "difficult" substrates that stall under


 gas.
Protocol: Cyclohexene Transfer Hydrogenation

Reagents:

  • 10% Pd/C (10-20 wt% of substrate)

  • Cyclohexene (10-20 equiv)

  • Ethanol/Methanol (Solvent)

Step-by-Step:

  • Dissolve substrate in Ethanol.

  • Add Pd/C catalyst under an inert atmosphere (Argon). Caution: Pd/C is pyrophoric. Do not add to dry solvent.

  • Add Cyclohexene.

  • Reflux the mixture (typically 60-80°C).

  • Monitoring: The reaction releases Benzene and Toluene. It is usually complete in 1-2 hours.

  • Filtration: Filter through Celite while hot (to prevent product precipitation on the catalyst).

Why it works: Cyclohexene acts as the hydrogen donor, aromatizing to benzene. The driving force of aromatization makes this a highly effective reduction method, often tolerating sulfur impurities better than


 gas [4].

Summary Data & Comparison

FeatureHydrogenolysis (

/Pd)
Transfer HydrogenationAcidolysis (HBr/AcOH)TMSI (Silane)
Primary Mechanism Surface ReductionSurface Reduction

/ Protonation
Lewis Acid /

Alkene Tolerance Poor (Reduces)Moderate (Can control)Excellent Excellent
Sulfur Tolerance Very Poor (Poisons)Moderate Good Good
Halogen Tolerance Poor (De-halogenates)Moderate Good Good
Key Risk Fire safety, PoisoningBenzene byproductBenzyl cation alkylationMoisture sensitivity
Speed Slow to FastFastFastModerate

References

  • Sajiki, H. (1995).[2] "Selective inhibition of benzyl ether hydrogenolysis with Pd/C-ethylenediamine." Tetrahedron Letters, 36(20), 3465-3468. 2[3][4]

  • Bieg, T., & Szeja, W. (1985).[5] "Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation." Synthesis, 1985(01), 76-77. 5[3][4]

  • Lott, R. S., Chauhan, V. S., & Stammer, C. H. (1979). "Trimethylsilyl iodide as a peptide deblocking agent." Journal of the Chemical Society, Chemical Communications, (11), 495-496. 1

  • Anantharamaiah, G. M., & Sivanandaiah, K. M. (1977). "Transfer hydrogenation: a convenient method for removal of some commonly used protecting groups in peptide synthesis." Journal of the Chemical Society, Perkin Transactions 1, 490-491. 6[3][4]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Z (Cbz) vs. Boc Protecting Groups for Tyr-Leu Synthesis

[1] Executive Summary In the synthesis of the dipeptide Tyrosyl-Leucine (Tyr-Leu) , the choice between Benzyloxycarbonyl (Z or Cbz) and tert-Butyloxycarbonyl (Boc) protecting groups dictates the solubility profile, purif...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

In the synthesis of the dipeptide Tyrosyl-Leucine (Tyr-Leu) , the choice between Benzyloxycarbonyl (Z or Cbz) and tert-Butyloxycarbonyl (Boc) protecting groups dictates the solubility profile, purification strategy, and final deprotection efficiency.

  • The Verdict: For solution-phase synthesis of the free dipeptide (H-Tyr-Leu-OH), the Z-protection strategy is generally superior.[1] It allows for "global deprotection" of both the N-terminal amine and the Tyrosine side-chain (if benzyl-protected) in a single, clean catalytic hydrogenation step.[1]

  • The Alternative: The Boc-protection strategy is preferred if the dipeptide is an intermediate for further chain elongation (SPPS) or if the synthesis must avoid metal catalysts (e.g., presence of sulfur elsewhere, though not applicable to pure Tyr-Leu).

Mechanistic Overview & Strategy

The Z-Group (Benzyloxycarbonyl)

The Z group forms a carbamate that is stable to weak acids and bases but cleaved by catalytic hydrogenolysis (


) or strong acids (HBr/AcOH).[1]
  • Mechanism: Hydrogenolysis cleaves the benzyl-oxygen bond, generating toluene and a carbamic acid, which spontaneously decarboxylates to the free amine.

  • Tyr-Leu Specifics: When synthesizing Tyr-Leu, the phenolic hydroxyl of Tyrosine is often protected as a benzyl ether (

    
    -Bzl).[1] The Z-strategy allows the simultaneous removal of the 
    
    
    
    -Z and
    
    
    groups.[1]
The Boc-Group (tert-Butyloxycarbonyl)

The Boc group is acid-labile, typically removed by Trifluoroacetic acid (TFA) or HCl in organic solvents.[1]

  • Mechanism: Acid-catalyzed cleavage generates the tert-butyl cation (

    
    ), which degrades to isobutylene and 
    
    
    
    .[1]
  • Tyr-Leu Specifics: The generation of electrophilic

    
     cations poses a risk of alkylating the electron-rich phenolic ring of Tyrosine (ortho-alkylation).[1] This necessitates the use of scavengers (e.g., anisole, thioanisole) or highly specific side-chain protection (
    
    
    
    -tBu).[1]

Strategic Comparison: The Tyrosine Factor

The presence of Tyrosine introduces specific challenges regarding side-chain protection and racemization.[2]

FeatureZ-Strategy (Z-Tyr(Bzl)-OH)Boc-Strategy (Boc-Tyr(tBu)-OH)
Deprotection Catalytic Hydrogenolysis (

)
.[1] Clean, neutral conditions. Removes N-term and Side-chain simultaneously.
Acidolysis (TFA) . Requires scavengers to prevent

attack on Tyr ring.
Solubility Z-protected peptides are often crystalline and hydrophobic.[1] Good for precipitation workups.Boc-protected peptides are generally more soluble in organic solvents (DCM, EtOAc).[1]
Racemization Low risk. Urethane protection (Z) prevents 5(4H)-oxazolone formation.[1]Low risk. Urethane protection (Boc) prevents 5(4H)-oxazolone formation.[1]
Orthogonality Orthogonal to Boc and Fmoc.[3][4][5][6]Orthogonal to Z and Fmoc.[4]
Atom Economy High.[7] Byproducts are toluene and

.
Moderate. Requires excess acid and scavengers.
Visualization: Strategic Workflow

The following diagram contrasts the "Global Deprotection" efficiency of the Z-route against the orthogonal nature of the Boc-route.

TyrLeu_Strategy cluster_Z Route A: Z-Strategy (Global Deprotection) cluster_Boc Route B: Boc-Strategy (Stepwise) Z_Start Z-Tyr(Bzl)-OH + H-Leu-OBzl Z_Coupled Z-Tyr(Bzl)-Leu-OBzl Z_Start->Z_Coupled Coupling (DCC/HOBt) Z_Final H-Tyr-Leu-OH (Free Dipeptide) Z_Coupled->Z_Final H2, Pd/C (Removes Z, Bzl, OBzl) Boc_Start Boc-Tyr(tBu)-OH + H-Leu-OMe Boc_Coupled Boc-Tyr(tBu)-Leu-OMe Boc_Start->Boc_Coupled Coupling (EDC/HOBt) Boc_Inter H-Tyr(tBu)-Leu-OMe Boc_Coupled->Boc_Inter TFA/DCM (Removes Boc) Boc_Final H-Tyr-Leu-OH Boc_Inter->Boc_Final 1. Saponification 2. TFA (Side chain)

Figure 1: Comparison of synthetic routes. Note the single-step deprotection advantage of the Z-strategy for the free dipeptide.

Experimental Protocols

Route A: Z-Strategy (Recommended for Free Dipeptide)[1]

Objective: Synthesis of H-Tyr-Leu-OH via Z-Tyr(Bzl)-Leu-OBzl.

Step 1: Coupling

  • Dissolution: Dissolve Z-Tyr(Bzl)-OH (10 mmol) and H-Leu-OBzl·TsOH (10 mmol) in DMF (30 mL).

  • Neutralization: Add N-methylmorpholine (NMM, 10 mmol) to neutralize the tosylate salt. Cool to 0°C.

  • Activation: Add HOBt (11 mmol) and DCC (11 mmol).

  • Reaction: Stir at 0°C for 1 hour, then at room temperature overnight.

  • Workup: Filter off the DCU byproduct. Dilute filtrate with EtOAc. Wash sequentially with 5% citric acid, water, 5%

    
    , and brine. Dry over 
    
    
    
    and concentrate.
    • Checkpoint: Z-protected dipeptides often crystallize from EtOAc/Hexane.[1]

Step 2: Global Deprotection [1]

  • Setup: Dissolve the protected dipeptide (Z-Tyr(Bzl)-Leu-OBzl) in MeOH/AcOH (10:1).[1]

  • Catalyst: Add 10% Pd-C (10% by weight of peptide).

  • Hydrogenation: Bubble

    
     gas or shake under 30-40 psi 
    
    
    
    for 4-6 hours.
  • Purification: Filter catalyst through Celite. Evaporate solvent.[8] Recrystallize from water/ethanol.

Route B: Boc-Strategy (Recommended for Chain Elongation)[1]

Objective: Synthesis of Boc-Tyr(tBu)-Leu-OMe.

Step 1: Coupling

  • Dissolution: Dissolve Boc-Tyr(tBu)-OH (10 mmol) and H-Leu-OMe·HCl (10 mmol) in DCM/DMF (9:1).

  • Activation: Add EDC·HCl (11 mmol), HOBt (11 mmol), and DIPEA (22 mmol).

  • Reaction: Stir at room temperature for 4-12 hours.

  • Workup: Dilute with DCM. Wash with 1N

    
    , 
    
    
    
    , and brine.
    • Note: The

      
       protection on Tyr is crucial here to prevent side reactions during subsequent acid steps.
      

Step 2: Boc Removal (If extending chain)

  • Reagent: Treat with TFA/DCM (1:1) containing 2.5% TIS (Triisopropylsilane) or water as a scavenger.[1]

  • Time: 30 minutes at room temperature.

  • Workup: Evaporate TFA. Precipitate salt with cold diethyl ether.

Performance Data & Troubleshooting

The following data summarizes typical performance metrics observed in solution-phase synthesis of hydrophobic dipeptides like Tyr-Leu.

MetricZ-StrategyBoc-StrategyNotes
Typical Yield (Coupling) 85 - 95%80 - 92%Z-amino acids often crystallize better, aiding purification.[1]
Purity (Crude) High (>95%)Moderate (>85%)Boc cleavage generates isobutylene; requires ether precipitation.[1]
Racemization Risk < 0.1%< 0.1%Both urethane groups are excellent at suppressing racemization.
Tyr Side-Rxn NegligibleModerate

can attack Tyr ring during Boc removal if scavengers are insufficient.[1][3]
Troubleshooting Guide
  • Problem: O-Acylation of Tyrosine (Boc Route).

    • Cause: Using unprotected Boc-Tyr-OH with excess activating agent.[1]

    • Solution: Use Boc-Tyr(tBu)-OH or ensure strict 1:1 stoichiometry of activation reagents.[1]

  • Problem: Incomplete Hydrogenolysis (Z Route).

    • Cause: Catalyst poisoning (sulfur traces) or steric bulk.[1]

    • Solution: Use fresh Pd-C; add a drop of acetic acid to protonate the amine product (preventing it from poisoning the catalyst).

Visualization: Deprotection Mechanism

This diagram illustrates the clean fragmentation of the Z-group versus the cation-generating Boc cleavage.

Deprotection_Mech cluster_Zmech Z-Group Removal (Hydrogenolysis) cluster_Bocmech Boc-Group Removal (Acidolysis) Z_Input R-NH-C(=O)O-CH2-Ph Z_Step1 Intermediates: Toluene + Carbamic Acid Z_Input->Z_Step1 H2 / Pd-C Z_Output R-NH2 + CO2 Z_Step1->Z_Output Spontaneous Decarboxylation Boc_Input R-NH-C(=O)O-tBu Boc_Step1 Intermediate: Carbamic Acid + tBu+ Boc_Input->Boc_Step1 TFA / H+ Boc_Output R-NH3+ (Salt) + Isobutylene Boc_Step1->Boc_Output Elimination

Figure 2: Mechanistic comparison. Z-removal is non-destructive to the peptide chain; Boc-removal generates reactive cations.[1]

References

  • Bodanszky, M. (1993). Principles of Peptide Synthesis. Springer-Verlag.[1] (Classic text on Z vs Boc mechanisms).

  • Isidro-Llobet, A., et al. (2009).[1] "Amino Acid-Protecting Groups".[1][2][5][9][10][11] Chemical Reviews, 109(6), 2455-2504.[1]

  • Merrifield, R. B. (1963). "Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide". Journal of the American Chemical Society, 85(14), 2149–2154. (Foundational paper for Boc chemistry).

  • BenchChem. (2025).[2][5] "A Comparative Guide to Protected Tyrosine Derivatives".

  • Greene, T. W., & Wuts, P. G. M. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Definitive guide on deprotection conditions).

Sources

Comparative

Comparative Purity Analysis: Z-Tyr-Leu-OH (Solution Phase) vs. Fmoc-SPPS Methodologies

[1] Executive Summary In the synthesis of bioactive peptides containing the Tyrosine-Leucine (Tyr-Leu) motif, the choice between Benzyloxycarbonyl (Z) solution-phase chemistry and Fluorenylmethyloxycarbonyl (Fmoc) solid-...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

In the synthesis of bioactive peptides containing the Tyrosine-Leucine (Tyr-Leu) motif, the choice between Benzyloxycarbonyl (Z) solution-phase chemistry and Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) is not merely a matter of throughput—it is a determinant of the impurity profile.[1]

While Fmoc-SPPS is the industry standard for speed and automation, this guide demonstrates that Z-Tyr-Leu-OH synthesis via solution phase offers superior intrinsic purity for this specific dipeptide.[1] The primary driver is the avoidance of carbocation-mediated alkylation of the Tyrosine phenolic ring—a pervasive issue in Fmoc/tBu strategies during TFA cleavage—and the ability to purify intermediates via crystallization rather than preparative HPLC.

Part 1: Mechanistic Divergence & Protocol Design

The purity of the final peptide is defined by the protection strategy. We compare the synthesis of the dipeptide fragment Z-Tyr-Leu-OH (often used as a building block for segment condensation) against the stepwise assembly of H-Tyr-Leu-OH via Fmoc-SPPS.[1]

The Chemical Conflict
  • Z-Chemistry (Solution Phase): Relies on the Z (Cbz) group, removed by catalytic hydrogenation (

    
    ).[1] This is a "silent" cleavage that generates toluene and 
    
    
    
    , leaving the sensitive Tyrosine side chain untouched.
  • Fmoc-Chemistry (SPPS): Relies on acid-labile side-chain protection (tBu for Tyr).[1][2] Final cleavage requires 95% Trifluoroacetic Acid (TFA).[1] This generates reactive tert-butyl cations (

    
    ) that act as electrophiles, attacking the electron-rich phenol ring of Tyrosine.[1]
    
Experimental Workflows

The following DOT diagram illustrates the divergent workflows and the critical "Risk Nodes" where impurities are introduced.

Synthesis_Comparison cluster_Z Method A: Z-Chemistry (Solution Phase) cluster_Fmoc Method B: Fmoc-SPPS (Solid Phase) Z_Start Start: Z-Tyr-OH + H-Leu-OR Z_Couple Coupling (Mixed Anhydride/DCC) Solvent: THF/DMF Z_Start->Z_Couple Z_Inter Intermediate: Z-Tyr-Leu-OR (Crystallizable) Z_Couple->Z_Inter High Purity via Crystallization Z_Sapon Saponification (NaOH/MeOH) Z_Inter->Z_Sapon Z_Final Product: Z-Tyr-Leu-OH Z_Sapon->Z_Final F_Start Start: Fmoc-Leu-Wang Resin F_Deprot Fmoc Removal (20% Piperidine) Risk: Dibenzofulvene Adducts F_Start->F_Deprot F_Couple Coupling: Fmoc-Tyr(tBu)-OH (HBTU/DIPEA) F_Deprot->F_Couple F_Cleave TFA Cleavage (95%) Risk: tBu Cation Generation F_Couple->F_Cleave F_Final Crude: H-Tyr-Leu-OH F_Cleave->F_Final Requires Prep-HPLC

Figure 1: Comparative workflow showing the "Self-Purifying" nature of Z-chemistry via crystallization vs. the cumulative impurity risks in Fmoc-SPPS.

Part 2: Detailed Experimental Protocols

To replicate these results, use the following optimized protocols.

Protocol A: Solution Phase Synthesis of Z-Tyr-Leu-OH

Best for: High purity standards, scale-up (>10g), and avoiding alkylation.[1]

  • Activation: Dissolve Z-Tyr-OH (1.0 eq) in THF. Cool to -15°C. Add N-Methylmorpholine (NMM, 1.1 eq) followed by Isobutyl Chloroformate (IBCF, 1.0 eq) to form the mixed anhydride.[1] Note: Strict temperature control prevents racemization.[1]

  • Coupling: Add H-Leu-OEt·HCl (1.1 eq) neutralized with NMM (1.1 eq) in DMF. Stir at -15°C for 1h, then warm to RT overnight.

  • Workup (The Purity Step): Evaporate THF. Dissolve residue in EtOAc. Wash with 1N HCl, 5% NaHCO3, and Brine.[1]

  • Crystallization: The Z-Tyr-Leu-OEt intermediate often crystallizes from EtOAc/Hexane.[1] This removes unreacted reagents and diastereomers.

  • Saponification: Treat ester with 1N NaOH in MeOH (2h). Acidify to pH 2.[1] Extract or crystallize the final Z-Tyr-Leu-OH acid.[1]

Protocol B: Fmoc-SPPS of H-Tyr-Leu-OH

Best for: Rapid screening, library generation.[1]

  • Loading: Swell Fmoc-Leu-Wang resin (0.5 mmol/g) in DMF.

  • Deprotection: Treat with 20% Piperidine/DMF (2 x 10 min). Wash x5 with DMF. Critical: Ensure complete removal of piperidine to prevent adducts.

  • Coupling: Activate Fmoc-Tyr(tBu)-OH (3 eq) with HBTU (2.9 eq) and DIPEA (6 eq). Add to resin.[1][2][3] Shake 45 min.

  • Cleavage (The Risk Step): Treat resin with TFA/TIS/H2O (95:2.5:2.5) for 2 hours.[1]

    • Why TIS? Triisopropylsilane acts as a scavenger for the tert-butyl cations released from the Tyrosine side chain.[1] Without this, purity drops by ~15%.[1]

  • Precipitation: Filter resin, concentrate TFA, and precipitate in cold Diethyl Ether.

Part 3: Purity & Impurity Profiling

This section analyzes the specific impurities found in each method.

The Tyrosine Alkylation Problem (Fmoc Specific)

In Fmoc synthesis, the tert-butyl group protecting the Tyrosine hydroxyl is cleaved by TFA.[2] This generates a


 carbocation.[1] Despite scavengers, this cation can attack the ortho-position of the Tyrosine phenol ring, creating 3-tert-butyl-tyrosine .[1]
  • Detection: Mass Shift of +56 Da in LC-MS.

  • Impact: This impurity is chemically very similar to the parent peptide, making separation by RP-HPLC difficult (often co-elutes).[1]

Racemization Analysis[1][5][6]
  • Z-Chemistry: Activation via Mixed Anhydride at -15°C minimizes racemization (<0.5% D-Tyr).[1] However, if temperature spikes, oxazolone formation can occur.[1]

  • Fmoc-Chemistry: HBTU/DIPEA activation is generally safe for Tyr/Leu.[1] However, prolonged pre-activation of Fmoc-Tyr(tBu)-OH can lead to partial racemization.

  • Verdict: Both methods are comparable if protocols are strictly followed, but Z-chemistry intermediates allow for the removal of diastereomers (D-L vs L-L) via fractional crystallization, which is impossible on solid phase.[1]

Comparative Data Table
MetricZ-Tyr-Leu-OH (Solution)Fmoc-SPPS (Solid Phase)
Crude Purity >95% (after crystallization)~80-85% (ether precipitate)
Major Impurity Urethane byproducts (removable)3-tBu-Tyr (+56 Da) , Deletion sequences
Purification Crystallization (Scalable)Preparative HPLC (Expensive)
Tyr Integrity 100% PreservedRisk of Alkylation (requires scavengers)
Scalability High (kg scale feasible)Low to Medium (g scale)
Time 3-4 Days1 Day
Visualizing the Alkylation Mechanism

The following diagram details why Fmoc-chem struggles with Tyrosine purity compared to the "clean" hydrogenolysis of Z-chem.

Impurity_Mechanism cluster_TFA Fmoc Route: TFA Cleavage Risks cluster_H2 Z Route: Hydrogenolysis Tyr_tBu Tyr(tBu) Side Chain Cation t-Butyl Cation (tBu+) Tyr_tBu->Cation 95% TFA Scavenger Scavenger (TIS) Cation->Scavenger Trapped (Ideal) Alkylated Impurity: 3-tBu-Tyrosine (+56 Da) Cation->Alkylated Attack on Phenol Ring Clean Clean Tyrosine Scavenger->Clean Z_Group Z-Protected Amine PdC H2 / Pd-C Z_Group->PdC Byprod Byproducts: Toluene + CO2 (Volatile/Inert) PdC->Byprod Clean_Z Clean Peptide PdC->Clean_Z

Figure 2: Mechanistic comparison showing the generation of alkylation impurities in Fmoc chemistry versus the clean cleavage in Z chemistry.[1]

Conclusion

For the specific synthesis of Tyr-Leu peptides, Z-Tyr-Leu-OH solution-phase chemistry is the superior choice for purity-critical applications.[1]

  • Self-Validation: The ability to crystallize the Z-protected ester intermediate acts as a self-validating purification step, removing deletion sequences and diastereomers before the final deprotection.[1]

  • Chemical Integrity: Hydrogenolysis avoids the generation of electrophilic cations, completely eliminating the risk of Tyrosine alkylation (3-tBu-Tyr), which is a persistent background impurity in Fmoc-SPPS.[1]

Recommendation: Use Fmoc-SPPS for rapid screening of analogs.[1] Use Z-Solution chemistry for producing the authentic standard, GMP manufacturing, or when spectral purity (NMR/MS) is paramount.[1]

References

  • BenchChem. (2025).[1][2][4] Application Notes and Protocols for Fmoc-Tyr(tBu)-OH in Solid-Phase Peptide Synthesis (SPPS). Retrieved from [1]

  • Isidro-Llobet, A., et al. (2009).[1] Amino Acid-Protecting Groups.[1][2][3][5][4][6][7][8][9] Chemical Reviews.[1] (Context: Orthogonality of Z vs Fmoc).

  • Sigma-Aldrich. (2024).[1][10] Fmoc Resin Cleavage and Deprotection Strategies.[3][11] Retrieved from [1]

  • ResearchGate. (2025). Schematic overview of Fmoc solid-phase peptide synthesis (SPPS), including related impurity formation. Retrieved from

  • Thermo Fisher Scientific. (2024).[1] Introduction to Cleavage Techniques: Scavengers for Tyrosine Protection.[1] Retrieved from [1]

Sources

Validation

Spectroscopic comparison of Z-protected vs Boc-protected peptides

Spectroscopic Comparison of Z-Protected vs. Boc-Protected Peptides: A Technical Guide Executive Summary: The Chemist’s Perspective In peptide synthesis, the choice between Z (Benzyloxycarbonyl) and Boc (tert-Butyloxycarb...

Author: BenchChem Technical Support Team. Date: February 2026

Spectroscopic Comparison of Z-Protected vs. Boc-Protected Peptides: A Technical Guide

Executive Summary: The Chemist’s Perspective

In peptide synthesis, the choice between Z (Benzyloxycarbonyl) and Boc (tert-Butyloxycarbonyl) protection is often dictated by synthetic strategy—specifically, the orthogonality of deprotection conditions. Boc is acid-labile (removed by TFA), while Z is removed via catalytic hydrogenolysis or strong acids (HBr/AcOH, HF).

However, for the analytical scientist, distinguishing these groups is a matter of exploiting their distinct electronic and structural signatures. This guide moves beyond basic textbook definitions to provide a rigorous spectroscopic comparison, focusing on NMR , IR , UV-Vis , and Mass Spectrometry .

Spectroscopic Deep Dive

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for structural validation.[1] The distinction relies on the aliphatic nature of the Boc group versus the aromatic/benzylic nature of the Z group.

  • Proton (

    
    H) NMR: 
    
    • Boc Group: The hallmark is a massive, sharp singlet integrating to 9 protons. In CDCl

      
      , this appears at 
      
      
      
      1.40 – 1.45 ppm
      . In DMSO-d
      
      
      , it may shift slightly but remains distinct.
    • Z Group: Lacks the high-field singlet. Instead, look for the benzylic methylene protons (–CH

      
      –Ph) as a sharp singlet at 
      
      
      
      5.10 ppm
      (2H) and the aromatic multiplet at
      
      
      7.30 – 7.40 ppm
      (5H).
  • Carbon (

    
    C) NMR: 
    
    • Carbonyl Shift: Both groups are carbamates. The carbonyl signals are chemically similar (

      
       155–157 ppm) and often indistinguishable without high-resolution analysis.
      
    • Diagnostic Signals:

      • Boc: Quaternary carbon (

        
         ~80 ppm) and methyls (
        
        
        
        ~28 ppm).
      • Z: Benzylic carbon (

        
         ~67 ppm) and aromatic carbons (
        
        
        
        128, 128.5, 136 ppm).
Infrared (IR) Spectroscopy

While both groups display the characteristic urethane C=O stretch, the "fingerprint" regions differ significantly.

  • Boc:

    • C-H Stretch: Strong aliphatic absorptions just below 3000 cm

      
       (2970–2980 cm
      
      
      
      ).
    • Gem-Dimethyl: A characteristic doublet for the tert-butyl group deformation appears at 1365 cm

      
       and 1390 cm
      
      
      
      .
  • Z Group:

    • Aromatic C-H: Weak stretches above 3000 cm

      
       (~3030–3060 cm
      
      
      
      ).
    • Ring Modes: "Ring breathing" modes at ~1500 cm

      
       and ~1600 cm
      
      
      
      .
    • Out-of-Plane Bending: Strong, sharp bands at 690 cm

      
       and 740 cm
      
      
      
      (monosubstituted benzene).
UV-Vis Spectroscopy

This is a critical "negative" control point in HPLC method development.

  • Boc: Essentially transparent in the near-UV (>230 nm). It contributes negligible absorbance at 254 nm or 280 nm.

  • Z Group: Contains a benzyl chromophore.[2] It exhibits weak but detectable absorption with a

    
     at 257 nm  (
    
    
    
    ).
    • Practical Implication: You can track Z-group removal at 254 nm, whereas Boc removal must be monitored by MS or loss of the peptide backbone signal at 210–220 nm.

Mass Spectrometry (MS)

Fragmentation patterns in ESI-MS/MS provide definitive identification.

  • Boc Fragmentation:

    • Mechanism: Acid-catalyzed elimination.

    • Signature: Loss of Isobutene (56 Da) . You will often see

      
      .
      
    • Secondary: Loss of the Boc group entirely as CO

      
       + Isobutene (-100 Da) to yield the free amine.
      
  • Z Fragmentation:

    • Mechanism: Formation of the stable Tropylium Ion (C

      
      H
      
      
      
      ).
    • Signature: A dominant fragment ion at m/z 91 .[2][3]

    • Neutral Loss: Loss of benzyl alcohol (108 Da) or CO

      
       + Benzyl (total -135 Da) is less common in ESI but possible in EI.
      

Comparative Data Summary

FeatureBoc-Protected Peptide Z-Protected Peptide

H NMR Signature
Singlet (9H) at 1.4 ppm Singlet (2H) at 5.1 ppm ; Multiplet (5H) at 7.3 ppm

C NMR Diagnostic
Methyls (~28 ppm), Quaternary C (~80 ppm)Benzylic CH

(~67 ppm), Aromatic C (128-136 ppm)
IR Key Bands Gem-dimethyl doublet (1365/1390 cm

)
Mono-sub benzene (690/740 cm

); Aromatic C-H (>3000 cm

)
UV-Vis (254 nm) Transparent (Invisible)Weak Absorbance (

)
MS Fragmentation Loss of 56 Da (Isobutene)Fragment ion m/z 91 (Tropylium); Loss of 108 Da
Deprotection Reagent TFA (Trifluoroacetic Acid)H

/Pd-C or HBr/AcOH or HF

Visualization of Workflows

Figure 1: Spectroscopic Decision Tree

A logical workflow for identifying an unknown protected peptide sample.

IdentificationWorkflow Start Unknown Protected Peptide NMR_Step Step 1: 1H NMR (CDCl3) Start->NMR_Step Singlet_14 Singlet @ 1.4 ppm (9H)? NMR_Step->Singlet_14 Multiplet_73 Multiplet @ 7.3 ppm (5H)? Singlet_14->Multiplet_73 No Boc_Confirmed Boc-Protected Singlet_14->Boc_Confirmed Yes Z_Confirmed Z-Protected Multiplet_73->Z_Confirmed Yes (with 5.1 ppm singlet) MS_Check Step 2: MS/MS Fragmentation Multiplet_73->MS_Check Ambiguous Loss_56 Neutral Loss: -56 Da MS_Check->Loss_56 Ion_91 Fragment Ion: m/z 91 MS_Check->Ion_91 Loss_56->Boc_Confirmed Ion_91->Z_Confirmed

Caption: Decision tree for distinguishing Boc vs. Z groups using NMR and MS data.

Figure 2: Mass Spectrometry Fragmentation Pathways

Visualizing the mechanistic difference in fragmentation.

MS_Fragmentation cluster_Boc Boc Fragmentation (Acid/Thermal) cluster_Z Z Fragmentation (CID) Boc_Pep [Boc-NH-R]+ Isobutene Isobutene (56 Da) Boc_Pep->Isobutene Neutral Loss Free_Amine [H2N-R]+ Boc_Pep->Free_Amine - CO2, - Isobutene Z_Pep [Z-NH-R]+ Tropylium Tropylium Ion (m/z 91) Z_Pep->Tropylium Benzyl Cleavage Carbamate Carbamate Intermediate Z_Pep->Carbamate - Benzyl

Caption: Mechanistic pathways for Boc (isobutene loss) vs. Z (tropylium formation) in MS.

Experimental Protocols

Protocol A: NMR Sample Preparation for Protecting Group Analysis
  • Objective: Clear resolution of the carbamate region without solvent interference.

  • Reagents: CDCl

    
     (99.8% D) or DMSO-d
    
    
    
    (if peptide is insoluble).
  • Procedure:

    • Dissolve 5–10 mg of protected peptide in 600 µL of solvent.

    • Critical Step: If using DMSO-d

      
      , water suppression may be necessary if the peptide is hygroscopic, as the water peak (3.3 ppm) can broaden nearby signals.
      
    • Acquire 16 scans for

      
      H; 256–512 scans for 
      
      
      
      C.
    • Validation: Look for the satellite peaks of the

      
      C-satellites of the tert-butyl group in Boc samples to confirm purity.
      
Protocol B: Monitoring Deprotection via TLC/UV
  • Objective: Quick qualitative check of reaction progress.

  • Method:

    • Spot the reaction mixture on a silica TLC plate.

    • For Z-Group: Visualize under UV lamp (254 nm). The starting material will be UV-active (dark spot). The product (free peptide) will likely be UV-inactive (unless the peptide contains Tyr/Trp/Phe).

    • For Boc-Group: UV visualization is ineffective. Use Ninhydrin stain . The starting material (Boc-protected) will not stain (or stain faintly yellow). The product (free amine) will stain deep blue/purple upon heating.

References

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Link

  • Carpino, L. A. (1957). Oxidative Reactions of Hydrazines. IV. Elimination of Nitrogen from 1,1-Disubstituted-2-arenesulfonhydrazides. Journal of the American Chemical Society (Fundamental paper on Boc chemistry). Link

  • Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for IR/NMR shifts). Link

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. Link

  • McLafferty, F. W. (1993). Interpretation of Mass Spectra. University Science Books. (Source for Tropylium ion mechanism).[2][3] Link

Sources

Safety & Regulatory Compliance

Safety

Personal Protective Equipment (PPE) &amp; Handling Guide: Z-Tyr-Leu-OH

[1][2] Introduction: The Principle of "Universal Precaution"[1] Z-Tyr-Leu-OH (N-Carbobenzyloxy-L-tyrosyl-L-leucine) is a protected dipeptide derivative commonly utilized as a substrate in protease assays (e.g., thermolys...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Introduction: The Principle of "Universal Precaution"[1]

Z-Tyr-Leu-OH (N-Carbobenzyloxy-L-tyrosyl-L-leucine) is a protected dipeptide derivative commonly utilized as a substrate in protease assays (e.g., thermolysin kinetics) or as a precursor in the synthesis of peptide-based inhibitors.[1][2]

While standard Safety Data Sheets (SDS) often classify research-grade peptides as "Not a Hazardous Substance" due to a lack of toxicological testing, this classification is misleading in a research context.[2] As a Senior Application Scientist, I advocate for the Precautionary Principle . The addition of the Carbobenzyloxy (Z) protecting group significantly increases the lipophilicity of the molecule compared to free amino acids.[2] This structural modification enhances membrane permeability, potentially facilitating skin absorption.[2] Furthermore, peptide intermediates possess inherent risks of biological sensitization.[2]

This guide moves beyond generic advice to provide a self-validating safety protocol for handling Z-Tyr-Leu-OH in solid and solution states.

Risk Assessment & Hazard Profile

Before selecting PPE, we must define the specific vectors of exposure.[2]

Hazard VectorMechanism of ActionRisk LevelMitigation Strategy
Inhalation (Dust) Lyophilized peptides are friable and easily aerosolized.[1][2][3] Inhalation can trigger mucosal irritation or immunological sensitization.[2]High Engineering controls (Fume Hood) + Respiratory PPE.[1][2][3]
Dermal Absorption The hydrophobic Z-group facilitates epidermal penetration.[2] Solvents like DMSO (dimethyl sulfoxide) act as carriers, accelerating this process.[2]Medium Chemical-resistant gloves with specific thickness requirements.[2]
Ocular Contact Fine particulates act as mechanical irritants; acidic/basic solutions cause chemical injury.[2]Medium Sealed eye protection (Goggles vs. Glasses).[1][2][4]

PPE Matrix: Tiered Protection System

Select your PPE tier based on the operational scale.[2]

Tier 1: Standard Analytical Handling

Applicability: Handling sealed vials, preparing dilute aqueous solutions (<10 mg).[1][2]

  • Hand Protection: Nitrile gloves (Minimum thickness: 0.11 mm).[1][2] Double-gloving is recommended if using organic solvents.[2]

  • Eye Protection: ANSI Z87.1 compliant safety glasses with side shields.[2]

  • Body Protection: Standard cotton/polyester lab coat, buttoned to the neck.[2] Long pants and closed-toe shoes are mandatory.[2]

  • Respiratory: Work within a certified chemical fume hood.[2] If open-bench work is unavoidable, use an N95 particulate respirator.[2]

Tier 2: Bulk Handling & Solubilization

Applicability: Weighing powders >10 mg, synthesis, or dissolving in DMSO/Methanol.[1][2]

  • Hand Protection: Extended-cuff Nitrile gloves (Thickness: ≥0.15 mm).[1][2]

    • Scientific Logic:[1][2][5][6][7] Standard nitrile degrades rapidly upon exposure to certain organic solvents.[2] If dissolving in DMF or DMSO, immediate glove change upon splash is critical to prevent the solvent from carrying the peptide through the glove barrier.[2]

  • Eye Protection: Chemical Splash Goggles (Indirect vented).[1][2]

    • Scientific Logic:[1][2][5][6][7] Prevents entry of aerosolized dust and accidental splashes during vortexing/sonication.[2]

  • Respiratory: Fume Hood is Mandatory .[2]

    • Velocity Check: Ensure face velocity is between 80–100 fpm (feet per minute).[1][2]

  • Body Protection: Lab coat + Chemical-resistant apron (Tyvek or PVC) if handling large liquid volumes.[1][2]

Operational Protocols: Step-by-Step

Protocol A: Safe Weighing of Z-Tyr-Leu-OH

Objective: Eliminate static-induced aerosolization.[1][2]

  • Equilibration: Remove the Z-Tyr-Leu-OH container from cold storage (

    
     or 
    
    
    
    ) and allow it to reach room temperature before opening.
    • Causality: Opening a cold vial causes condensation.[2] Moisture initiates hydrolysis and causes the powder to clump, increasing handling difficulty and degradation.[2]

  • Static Control: Protected peptides are prone to static charge.[2] Use an anti-static gun or wipe the spatula and weigh boat with an anti-static cloth.[2]

  • Transfer: Perform all weighing inside the chemical fume hood.

    • Technique: Do not reach deep into the source container.[2] Tap the powder gently onto the weighing paper/boat.[2]

  • Decontamination: Immediately wipe the balance area with a wet paper towel (10% ethanol) to capture invisible particulates.[2]

Protocol B: Solubilization (The "Carrier" Risk)

Objective: Dissolve without creating a transdermal hazard.[1][2]

  • Solvent Choice: Z-Tyr-Leu-OH is hydrophobic.[2] It requires organic solvents like Methanol, Ethanol, or DMSO for initial solubilization.[2]

  • The DMSO Warning: If using DMSO, treat the solution as a skin-penetrating hazard .[2] DMSO alters skin permeability, dragging the dissolved peptide directly into the bloodstream.[2]

  • Procedure:

    • Add solvent slowly down the side of the vial.[2]

    • Cap tightly before vortexing.[2]

    • Never sonicate an open vessel; this creates a respirable mist.[2]

Visualizing the Safety Workflow

The following diagrams illustrate the decision logic for PPE and the operational workflow.

Diagram 1: PPE Selection Logic

Caption: Decision tree for selecting appropriate PPE based on the physical state and solvent system.

PPE_Logic Start Start: Handling Z-Tyr-Leu-OH State Physical State? Start->State Solid Solid / Powder State->Solid Weighing Solution Solution / Liquid State->Solution Pipetting Tier1 Tier 1 PPE (Safety Glasses, Nitrile Gloves, Lab Coat, Fume Hood) Solid->Tier1 < 10 mg Tier2 Tier 2 PPE (Splash Goggles, Extended Cuff Gloves, Apron, Fume Hood) Solid->Tier2 > 10 mg / Dust Risk Solvent Solvent Type? Solution->Solvent Aqueous Aqueous / Buffer Solvent->Aqueous Organic Organic (DMSO/MeOH) Solvent->Organic Aqueous->Tier1 Organic->Tier2

[1][2]

Diagram 2: Operational Lifecycle

Caption: Step-by-step workflow from storage retrieval to waste disposal, emphasizing safety checkpoints.

Workflow cluster_safety Critical Safety Zone (Fume Hood) Storage 1. Cold Storage (-20°C) Equilibrate 2. Equilibrate (Prevent Condensation) Storage->Equilibrate Weigh 3. Weighing (Hood + Anti-Static) Equilibrate->Weigh Room Temp Dissolve 4. Solubilization (Closed Vessel) Weigh->Dissolve Add Solvent Exp 5. Experiment (Enzyme Assay) Dissolve->Exp Waste 6. Disposal (Organic Stream) Exp->Waste

Disposal & Emergency Response

Waste Disposal[1][2][8][9]
  • Solid Waste: Contaminated weighing papers, gloves, and paper towels must be disposed of in Hazardous Solid Waste bins.[2] Do not use regular trash.[2][8]

  • Liquid Waste:

    • Solutions containing DMSO or Methanol must go into Halogenated or Non-Halogenated Organic Waste streams, depending on the specific solvent mix.[2]

    • Never pour peptide solutions down the sink.[2] Even if non-toxic, they exert Biological Oxygen Demand (BOD) and can disrupt water treatment.[2]

Emergency Procedures
  • Skin Contact: Immediately wash with soap and copious amounts of water for 15 minutes.[2] If dissolved in DMSO, do not scrub vigorously (this increases absorption).[2]

  • Eye Contact: Flush at an eyewash station for 15 minutes, holding eyelids open.[2] Seek medical attention.

  • Spill Cleanup:

    • Alert nearby personnel.[2]

    • Don Tier 2 PPE.[2]

    • Cover liquid spills with absorbent pads; sweep powder spills gently (wet wipe method) to avoid dust generation.[2]

    • Clean area with 70% Ethanol or 10% Bleach solution.[2]

References

  • MilliporeSigma . (2025).[2] Safety Data Sheet: Z-L-Leucine (Analogous Structure). Retrieved from

  • National Research Council (US) Committee on Prudent Practices in the Laboratory . (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[2] Retrieved from [1][2]

  • Occupational Safety and Health Administration (OSHA) . (n.d.).[2] Laboratory Safety Guidance. Retrieved from

  • PubChem . (2025).[2] Compound Summary: N-Carbobenzyloxy-L-leucine (Structural Analog).[1][2] Retrieved from [1][2]

  • University of California, Berkeley . (2023).[2] SOP: Safe Handling of Hazardous Chemicals in Solid Form. Retrieved from [1][2]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Z-Tyr-Leu-OH
Reactant of Route 2
Reactant of Route 2
Z-Tyr-Leu-OH
© Copyright 2026 BenchChem. All Rights Reserved.